3,3'-Dimethoxybiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-(3-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-7-3-5-11(9-13)12-6-4-8-14(10-12)16-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHNVSDXSPIKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210626 | |
| Record name | 3,3'-Dimethoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6161-50-8 | |
| Record name | 3,3′-Dimethoxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6161-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dimethoxy-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dimethoxybiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60032 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Dimethoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dimethoxy-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-DIMETHOXY-1,1'-BIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GCC093S7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3'-Dimethoxybiphenyl: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 3,3'-Dimethoxybiphenyl (also known as 3,3'-bianisole), a significant biaryl compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural intricacies, synthesis methodologies, and key applications of this versatile molecule. The information presented herein is a synthesis of established literature and practical insights, designed to be a valuable resource for laboratory and development settings.
Molecular Structure and Identification
This compound is a symmetrical aromatic compound characterized by two methoxy-substituted phenyl rings linked by a single carbon-carbon bond.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-methoxy-3-(3-methoxyphenyl)benzene | [PubChem][1] |
| CAS Number | 6161-50-8 | [Sigma-Aldrich][2] |
| Molecular Formula | C₁₄H₁₄O₂ | [Sigma-Aldrich][2] |
| Molecular Weight | 214.26 g/mol | [Sigma-Aldrich][2] |
| InChIKey | UCHNVSDXSPIKRG-UHFFFAOYSA-N | [PubChem][1] |
| Canonical SMILES | COc1cccc(c1)-c2cccc(OC)c2 | [Sigma-Aldrich][2] |
Conformational Analysis and Crystallography
The three-dimensional structure of this compound is of significant interest due to the rotational freedom around the central C-C bond, which dictates the molecule's overall shape and its ability to interact with biological targets.
X-ray diffraction studies have revealed that in the solid state, this compound crystallizes in a monoclinic space group. The molecule is not planar; the two phenyl rings are twisted relative to each other. The average torsion angle about the inter-ring C-C bond is approximately 37.5°. This non-planar conformation is a result of steric hindrance between the ortho-hydrogens on the adjacent rings. The methoxy groups themselves can also exhibit conformational flexibility. In the crystal structure, the oxygen atoms of the methoxy groups are slightly deviated from the mean planes of their respective phenyl rings. The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and material science.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | [Sigma-Aldrich][2] |
| Melting Point | 44-45 °C | [Sigma-Aldrich][2] |
| Boiling Point | 328 °C | [Sigma-Aldrich][2] |
| Computed LogP | 3.5 | [PubChem][1] |
| Water Solubility | Slightly soluble | [ChemSrc][3] |
The LogP value of 3.5 indicates a significant lipophilic character, suggesting good solubility in organic solvents and potential for membrane permeability, a key consideration in drug design.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint for the identification and purity assessment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the phenyl protons and a sharp singlet in the aliphatic region for the methoxy protons. Due to the symmetry of the molecule, the aromatic signals can be complex, but generally, one would expect to see a multiplet for the protons ortho to the methoxy group, a triplet for the proton para to the methoxy group, and a multiplet for the proton meta to the methoxy group and ortho to the other ring. The two equivalent methoxy groups will give a single sharp peak.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methoxy carbons and the aromatic carbons. The carbon attached to the methoxy group will be significantly deshielded. The number of signals in the aromatic region will reflect the symmetry of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. Expected vibrations include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (methyl): ~2850-2950 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O stretching (aryl ether): A strong, characteristic band around 1200-1250 cm⁻¹
Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 214. The fragmentation pattern of dimethoxybiphenyls is influenced by the stable aromatic rings and the methoxy groups. Common fragmentation pathways include the loss of a methyl radical (·CH₃) to form a [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) from the resulting phenoxy cation. Another possible fragmentation is the loss of a methoxy radical (·OCH₃) to give a [M-31]⁺ ion.
Synthesis of this compound
Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Classical Method: Deamination of o-Dianisidine
A well-documented procedure for the synthesis of this compound is the deamination of tetrazotized o-dianisidine (3,3'-dimethoxybenzidine) using hypophosphorous acid.[4] This method, while effective, involves the handling of diazonium salts, which can be unstable.
-
Diazotization: o-Dianisidine (0.16 mole) is dissolved in a hot aqueous solution of hydrochloric acid. The mixture is then cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.33 mole) in water is added dropwise while maintaining the low temperature to form the bis-diazonium salt.
-
Deamination: The cold, filtered solution of the bis-diazonium salt is poured rapidly into an ice-cold solution of 30% hypophosphorous acid. A vigorous evolution of nitrogen gas occurs.
-
Work-up: The reaction mixture is allowed to stand in a refrigerator for 8-10 hours, followed by another 8-10 hours at room temperature. The product, which separates as a dark oil, is extracted with ether.
-
Purification: The ether extracts are washed with a sodium hydroxide solution, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Causality behind experimental choices: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. Hypophosphorous acid acts as a reducing agent, replacing the diazonium groups with hydrogen atoms. The basic wash during work-up removes any acidic byproducts.
Modern Method: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile modern method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling for the synthesis of this compound.
This protocol is a general, environmentally friendly approach that can be adapted for the synthesis of this compound.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 3-bromoanisole, 1 mmol), 3-methoxyphenylboronic acid (1.2 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.5 mol%).
-
Solvent and Base: Add a suitable solvent system, such as a mixture of water and an organic solvent (e.g., WEB - water-extract of banana), and a base (e.g., K₂CO₃, 2 mmol).
-
Reaction: Stir the mixture at room temperature for the required time (monitoring by TLC or GC-MS is recommended).
-
Work-up: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over a drying agent, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel.
Causality behind experimental choices: The palladium catalyst is central to the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The base is crucial for the activation of the boronic acid in the transmetalation step. The use of aqueous solvent systems is a "green chemistry" approach that can enhance reaction rates and simplify purification.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of this compound is primarily governed by the two electron-rich aromatic rings.
Electrophilic Aromatic Substitution
The methoxy group (-OCH₃) is a strong activating, ortho-, para- directing group in electrophilic aromatic substitution (EAS) reactions.[6] Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation are expected to occur readily on the two phenyl rings.
Caption: Directive effects of methoxy groups in electrophilic aromatic substitution on this compound.
Due to the presence of two methoxy groups, substitution can occur on either ring. The primary sites for electrophilic attack will be the positions ortho and para to the methoxy groups (positions 2, 4, and 6, and 2', 4', and 6'). Steric hindrance may influence the ratio of ortho to para substitution. This reactivity makes this compound a valuable scaffold for building more complex, polysubstituted biaryl structures.
Applications in Research and Industry
The unique structural and electronic properties of this compound and its derivatives make them valuable in several fields.
Intermediate in Dye and Pigment Synthesis
Historically, a major application of related dimethoxy-functionalized biphenyls, such as 3,3'-dimethoxybenzidine, has been as an intermediate in the manufacturing of azo dyes and pigments.[7] The biphenyl core provides a rigid and chromophoric backbone that can be extended through diazotization and coupling reactions to create highly colored compounds.
Scaffold in Medicinal Chemistry and Drug Discovery
The biaryl motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[8] The this compound core can serve as a starting point for the synthesis of novel therapeutic agents. The methoxy groups can be readily demethylated to reveal hydroxyl groups, which can then be further functionalized. The non-planar nature of the biphenyl system can be advantageous for fitting into the binding pockets of enzymes and receptors. Dimethoxybenzene derivatives, in general, are found in many natural products and are key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[9]
Materials Science
Dimethoxybenzene derivatives have found applications in the development of materials for electronic devices and as components in liquid crystals.[9] The rigid biphenyl core combined with the electronic influence of the methoxy groups can be exploited to create molecules with specific optical and electronic properties.
Safety and Handling
While specific toxicity data for this compound is limited, related compounds such as 3,3'-dimethoxybenzidine are classified as reasonably anticipated to be human carcinogens.[1] Therefore, it is prudent to handle this compound with extreme caution.
Recommended safety precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) before use for detailed handling and disposal information.
Conclusion
This compound is a chemically significant molecule with a rich history and promising future in various scientific disciplines. Its well-defined structure, predictable reactivity, and accessibility through both classical and modern synthetic methods make it a valuable building block. For researchers in drug discovery and materials science, the this compound scaffold offers a versatile platform for the design and synthesis of novel, functional molecules. A thorough understanding of its properties, as outlined in this guide, is the foundation for its effective and safe utilization in research and development.
References
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Al-Mokhtar, M. A., et al. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 14(1), 10833. Available at: [Link]
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Kornblum, N. (1941). This compound and 3,3'-Dimethylbiphenyl. Organic Syntheses, 21, 30. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 80265, this compound. Available at: [Link]
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National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition; 3,3'-Dimethoxybenzidine. U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]
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ChemSrc. (n.d.). This compound-4,4'-diamine. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. In Virtual Textbook of Organic Chemistry. Available at: [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92436-92440. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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3,3'-Dimethoxybiphenyl CAS number and molecular weight
An In-Depth Technical Guide to 3,3'-Dimethoxybiphenyl for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and application, grounded in established chemical principles.
Core Compound Identification and Physicochemical Properties
This compound, also known as 3,3'-bianisole, is a symmetrical biaryl compound. The methoxy groups at the 3 and 3' positions significantly influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis.
The foundational identification and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6161-50-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄O₂ | [2][3] |
| Molecular Weight | 214.26 g/mol | [1][2][3] |
| IUPAC Name | 1-methoxy-3-(3-methoxyphenyl)benzene | [3] |
| Synonyms | 3,3'-Bianisole, 3,3'-Dimethoxy-1,1'-biphenyl | [1][4] |
| Appearance | Solid | [1] |
| Melting Point | 44-45 °C | [1][5] |
| Boiling Point | 328 °C | [1][5] |
| EC Number | 228-187-6 | [1] |
Synthesis of this compound: A Comparative Overview
The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. For this compound, several strategies exist, with varying levels of efficiency, substrate scope, and operational complexity. We will discuss two prominent modern methods—the Suzuki-Miyaura coupling and the Ullmann reaction—and provide a detailed protocol for a classical deamination synthesis.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for synthesizing biaryl compounds due to its mild conditions, high functional group tolerance, and the commercial availability of boronic acids.[6][7] The non-toxic nature of the boron-containing byproducts further enhances its appeal in both academic and industrial settings.[6]
Causality and Mechanistic Insight: The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are the oxidative addition of an aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron species, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[6][7] The base is crucial as it facilitates the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Copper-Catalyzed Ullmann Reaction
The Ullmann reaction is a classical method involving the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl.[8] Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper.[1][8] However, modern advancements with ligands have enabled catalytic versions that proceed under milder conditions.
Causality and Mechanistic Insight: The mechanism is believed to involve the formation of an active copper(I) species. This species undergoes oxidative addition with the aryl halide, forming an organocopper intermediate. A subsequent reaction with a second aryl halide molecule and reductive elimination yields the biaryl product.[9]
Detailed Protocol: Synthesis via Deamination of o-Dianisidine
This procedure, adapted from Organic Syntheses, provides a reliable, albeit classical, route to this compound.[10] The core of this transformation is the diazotization of an aromatic amine followed by reductive deamination.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via deamination.
Step-by-Step Methodology: [10]
-
Preparation of Amine Salt: In a 1.5-L beaker, add 40 g (0.16 mole) of o-dianisidine to a boiling solution of 31 mL of concentrated HCl in 400 mL of water. Stir the hot mixture for ~3 minutes.
-
Cooling: Place the beaker in an ice-salt bath and stir mechanically until the internal temperature drops to approximately 15°C.
-
Diazotization: Prepare a solution of 24 g (0.35 mole) of sodium nitrite in 50 mL of water. Add this solution dropwise to the stirred amine salt suspension over 20 minutes, maintaining the temperature between 15-20°C. Stir for an additional 15 minutes after the addition is complete.
-
Reduction: To the resulting clear, brown tetrazonium salt solution, add 320 mL (3.0 moles) of 50% hypophosphorous acid.
-
Reaction: Remove the cooling bath and continue stirring at room temperature overnight. The mixture will gradually turn into a thick, brown paste as nitrogen gas evolves.
-
Isolation: Collect the solid product by suction filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from a mixture of methanol and water to yield pure this compound.
This method is a self-validating system; the vigorous evolution of nitrogen gas provides a clear visual confirmation that the deamination reaction is proceeding.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is critical. A combination of spectroscopic techniques provides a definitive structural fingerprint.
| Technique | Expected Data and Interpretation | Source(s) |
| ¹H NMR | Signals corresponding to aromatic protons and a characteristic singlet for the methoxy (-OCH₃) group protons. The aromatic region will show complex splitting patterns due to meta- and ortho-couplings. | [11] |
| ¹³C NMR | Resonances for the eight unique aromatic carbons and one signal for the methoxy carbons. | [12] |
| Infrared (IR) | Characteristic C-O stretching frequencies for the aryl ether linkage, C-H stretching for the aromatic rings and methyl groups, and C=C stretching bands for the aromatic backbone. | [13][14] |
| Mass Spec. (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 214.26 g/mol . | [13] |
Applications in Research and Drug Development
While specific, large-scale applications of this compound are not widely documented, its structural motifs—the biphenyl core and dimethoxybenzene—are prevalent in several high-value areas.
-
Scaffold in Medicinal Chemistry: The biphenyl unit is a "privileged scaffold," appearing in numerous pharmaceuticals.[15] It acts as a rigid spacer that can correctly orient other functional groups for optimal interaction with biological targets. Dimethoxybenzene derivatives have also shown promise in various therapeutic areas.[16] The combination in this compound makes it an attractive starting point for the synthesis of novel drug candidates.
-
Precursor for Complex Ligands: The methoxy groups can be demethylated to phenols, which can then be used to construct more complex molecules, such as ligands for asymmetric catalysis or advanced materials.
-
Intermediate in Materials Science: Biphenyl derivatives are fundamental building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials.[17][18] The substitution pattern of this compound can influence the mesophase properties in liquid crystal applications.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following protocols are derived from standard safety data sheets.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. If dust is generated, use a NIOSH-approved N95 dust mask.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] It is classified as a combustible solid.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[21]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[21]
-
-
Toxicological Context: While specific carcinogenicity data for this compound is limited, the structurally related compound 3,3'-dimethoxybenzidine is reasonably anticipated to be a human carcinogen.[22] This underscores the importance of handling all related compounds with appropriate caution to minimize exposure.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][3][13]
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National Center for Biotechnology Information. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link][15]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][9]
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Kornblum, N. (1941). This compound and 3,3'-Dimethylbiphenyl. Organic Syntheses, 21, 30. DOI: 10.15227/orgsyn.021.0030. Retrieved from [Link][10]
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ACS Publications. (1998). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Retrieved from [Link][18]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][7]
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SpectraBase. (n.d.). This compound. Retrieved from [Link][11]
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ResearchGate. (n.d.). Calculated IR spectra for 3,3′-dimethoxy-2,2′-biphenyl-diol. Retrieved from [Link][14]
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Course Hero. (n.d.). Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech. Retrieved from [Link][12]
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ResearchGate. (n.d.). (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link][16]
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National Toxicology Program. (n.d.). RoC Profile: 3,3'-Dimethoxybenzidine and Dyes Metabolized to 3,3'. Retrieved from [Link][22]
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A Technical Guide to the Spectroscopic Characterization of 3,3'-Dimethoxybiphenyl
This guide provides an in-depth analysis of the spectroscopic data for 3,3'-Dimethoxybiphenyl (CAS No: 6161-50-8), a key organic intermediate.[1][2] The structural elucidation of such molecules is fundamental for researchers in materials science and drug development, where unambiguous characterization is paramount for ensuring purity, consistency, and downstream experimental success. This document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data with field-proven insights into experimental design and data interpretation.
The molecular structure of this compound, with the formula C₁₄H₁₄O₂, consists of two methoxy-substituted phenyl rings linked by a single bond.[1][3] This seemingly simple structure presents a distinct spectroscopic fingerprint that is crucial for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of this compound. Due to the molecule's C₂ symmetry axis through the biphenyl bond, the two aromatic rings are chemically equivalent, simplifying the resulting spectra.
¹H NMR Analysis
The proton NMR spectrum provides a quantitative map of the different hydrogen environments in the molecule. The spectrum for this compound is characterized by signals in both the aromatic and aliphatic regions. The data presented below was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[4][5]
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 | t, J = 7.9 Hz | 2H | H-5, H-5' |
| 7.19 - 7.15 | m | 2H | H-2, H-2' |
| 7.14 - 7.07 | m | 2H | H-6, H-6' |
| 6.94 - 6.83 | m | 2H | H-4, H-4' |
| 3.82 | s | 6H | -OCH₃ |
-
Expertise & Causality: The integration values (2H for each aromatic signal and 6H for the methoxy signal) directly correspond to the number of protons in each unique environment, confirming the molecule's symmetry. The singlet at 3.82 ppm is characteristic of methoxy protons, which have no adjacent protons to couple with. The aromatic region (6.8-7.4 ppm) displays complex splitting patterns (multiplets and a triplet) due to proton-proton coupling on the benzene rings. The triplet (t) at 7.32 ppm is indicative of a proton (H-5) coupled to two neighboring protons with similar coupling constants.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct signals are expected: six for the aromatic carbons (as C1/1' and C3/3' are unique) and one for the methoxy carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 159.8 | C-3, C-3' |
| 142.9 | C-1, C-1' |
| 129.6 | C-5, C-5' |
| 119.5 | C-6, C-6' |
| 112.7 | C-4, C-4' |
| 112.4 | C-2, C-2' |
| 55.2 | -OCH₃ |
-
Expertise & Causality: The signal at 159.8 ppm is shifted significantly downfield, which is characteristic of an aromatic carbon directly attached to an electronegative oxygen atom (C-3). Conversely, the signal at 55.2 ppm is in the typical range for a methoxy group carbon. The presence of only seven signals for a 14-carbon molecule is a definitive confirmation of its symmetrical structure.[6] The quaternary carbons (C-1, C-1', C-3, C-3') typically show lower intensity in a standard ¹³C NMR spectrum.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7] Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a spectrum with a 90° pulse width.
-
Set the spectral width to cover a range from -2 to 12 ppm.
-
Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.
-
Average a minimum of 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) to obtain good signal intensity, especially for quaternary carbons.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
Molecular Structure for NMR Assignment
Caption: Numbering scheme for this compound used for NMR assignments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by probing their vibrational frequencies.
IR Spectral Data and Interpretation
The IR spectrum of this compound confirms the presence of aromatic rings and ether linkages.
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Description |
| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching.[8] |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H stretching from the -OCH₃ groups.[8] |
| 1600, 1500 | C=C Stretch | Aromatic ring skeletal vibrations.[8] |
| 1275 - 1200 | C-O Stretch | Aryl ether, asymmetric C-O-C stretch.[8] |
| 1150 - 1060 | C-O Stretch | Aryl ether, symmetric C-O-C stretch.[8] |
| 810 - 690 | C-H Bend | Aromatic C-H out-of-plane bending, indicative of substitution pattern. |
-
Trustworthiness: The spectrum is validated by the simultaneous presence of all expected peaks. The strong absorptions corresponding to the C-O ether stretches are particularly diagnostic for this molecule. The absence of a broad peak around 3200-3600 cm⁻¹ confirms the lack of hydroxyl (-OH) groups, and the absence of a strong peak around 1700 cm⁻¹ rules out carbonyl (C=O) impurities.
Experimental Protocol for FTIR Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[7]
-
-
Sample Preparation (ATR Method):
-
Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Average at least 32 scans to improve the signal-to-noise ratio. The final spectrum should be presented in terms of transmittance or absorbance.[7]
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues based on the molecule's fragmentation pattern under ionization.
Mass Spectrum Analysis
The electron ionization (EI) mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Table 4: Key Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 214 | [C₁₄H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 199 | [M - CH₃]⁺ | Loss of a methyl radical |
| 183 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 171 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 155 | [M - OCH₃ - CO]⁺ | Loss of methoxy followed by CO |
| 115 | [C₉H₇]⁺ | A common aromatic fragment |
-
Authoritative Grounding: The base peak in the spectrum is the molecular ion (M⁺˙) at m/z 214, which corresponds to the molecular weight of this compound (214.26 g/mol ).[1][3] The fragmentation pattern is initiated by the loss of a stable methyl radical (-CH₃) to give the fragment at m/z 199, or the loss of a methoxy radical (-OCH₃) to give the fragment at m/z 183. Subsequent losses of neutral molecules like carbon monoxide (CO) are common in the fragmentation of aromatic ethers.[9]
Proposed Fragmentation Workflow
Caption: Simplified EI-MS fragmentation pathway for this compound.
Experimental Protocol for GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[7]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject 1 µL of the sample in split mode.
-
Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold. This ensures separation from any impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Typically set around 230 °C.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze its mass spectrum. The retention time serves as a quality control check against a known standard.
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR confirm the symmetric carbon-hydrogen framework, IR spectroscopy identifies the characteristic aromatic ether functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. Adherence to the detailed protocols herein ensures the generation of reliable and reproducible data, a cornerstone of scientific integrity in research and development.
References
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PubChem. This compound-4,4'-di(diazonium) zinc chloride. National Center for Biotechnology Information. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3,5-Dimethoxybiphenyl. National Center for Biotechnology Information. Available from: [Link]
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Rusydi, F., et al. (2020). Calculated IR spectra for 3,3′-dimethoxy-2,2′-biphenyl-diol. ResearchGate. Available from: [Link]
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Supporting Information. The Royal Society of Chemistry. (2014). Available from: [Link]
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Stenutz. This compound. Available from: [Link]
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NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted). Available from: [Link]
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Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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SpectraBase. This compound. John Wiley & Sons, Inc. Available from: [Link]
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Material Science Research India. (2021). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors. Available from: [Link]
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Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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University of Colorado Boulder. Spectroscopy Infrared Spectra. Available from: [Link]
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SpectraBase. 3,4-Dichloro-3',4'-dimethoxybiphenyl. John Wiley & Sons, Inc. Available from: [Link]
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NIST WebBook. 3,3'-Dimethylbiphenyl. National Institute of Standards and Technology. Available from: [Link]
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NIST WebBook. 3,3'-Dimethylbiphenyl. National Institute of Standards and Technology. Available from: [Link]
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SpectraBase. 3,4'-Dimethoxybiphenyl. John Wiley & Sons, Inc. Available from: [Link]
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Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Clinical Trials and Case Studies. Available from: [Link]
-
University of Puget Sound. Summary of C13-NMR Interpretation. Available from: [Link]
-
Lurie, I. S., et al. (2019). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate. Available from: [Link]
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An In-depth Technical Guide on the Crystal Structure and Polymorphism of 3,3'-Dimethoxybiphenyl
Abstract
This technical guide provides a comprehensive overview of the current understanding of the solid-state chemistry of 3,3'-dimethoxybiphenyl, focusing on its crystal structure and known polymorphic forms. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data with thermodynamic principles to offer insights into the characterization and control of this compound's solid forms. We will delve into the detailed crystal structure of one known polymorph, present the evidence for the existence of at least one other polymorphic form, and outline the experimental methodologies required for a full polymorphic screening and characterization. This guide is intended to be a practical resource, explaining the rationale behind experimental choices and providing a framework for investigating the solid-state properties of this compound.
Introduction: The Significance of Solid-State Properties in Biphenyl Scaffolds
Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid, planar structure that can be readily functionalized. The compound this compound, with the chemical formula C14H14O2, serves as a key intermediate in the synthesis of various complex molecules. The seemingly subtle placement of methoxy groups at the 3 and 3' positions imparts specific conformational and electronic properties to the molecule.
Beyond its molecular structure, the arrangement of this compound molecules in the solid state—its crystal structure—governs critical macroscopic properties such as melting point, solubility, dissolution rate, and stability. The ability of a compound to exist in more than one crystal structure, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can have drastically different clinical outcomes due to their varying physical properties. Therefore, a thorough understanding and control of polymorphism are non-negotiable aspects of drug development and materials engineering.
This guide will first explore the detailed, single-crystal X-ray diffraction analysis of a known crystalline form of this compound. Subsequently, it will address the compelling evidence for polymorphism in this compound and provide a systematic approach to its investigation.
The Known Crystal Structure of this compound (Form I)
A significant contribution to our understanding of the solid-state structure of this compound comes from a detailed X-ray diffraction study. This work provides the crystallographic data for what we will designate as Form I.
Crystallographic Data
Single crystals of Form I suitable for X-ray diffraction have been successfully grown from an acetone solution. The structure was determined using direct methods and refined to a high degree of accuracy. The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Empirical Formula | C14H14O2 | |
| Formula Weight | 214.26 g/mol | [1] |
| Crystal System | Monoclinic | |
| Space Group | P21/c | |
| a | 7.706(1) Å | |
| b | 11.745(2) Å | |
| c | 12.721(2) Å | |
| β | 92.31(1)° | |
| Volume | 1150.9(3) ų | |
| Z | 4 |
Table 1: Crystallographic data for this compound (Form I).
Molecular Conformation and Intermolecular Interactions
In the solid state, the two phenyl rings of the biphenyl core are not coplanar. The average torsion angle about the inter-ring C-C bond is approximately 37.5°. This twist is a common feature in substituted biphenyls and is a result of steric hindrance between the ortho-hydrogens on the two rings. The methoxy groups are slightly deviated from the mean plane of their respective phenyl rings.
The crystal packing of Form I is stabilized by a network of weak intermolecular C-H···O hydrogen bonds. These interactions, while not as strong as conventional O-H···O or N-H···O hydrogen bonds, play a crucial role in directing the three-dimensional arrangement of the molecules in the crystal lattice. The cohesion of the crystal structure is significantly influenced by these hydrogen bonds.
Evidence for Polymorphism in this compound
The existence of more than one crystalline form of this compound is strongly suggested by reports of different melting points for the compound. One source reports a melting point of 33.5–35°C for a low-melting form, which rapidly converts to a higher-melting form with a melting point of 42–43.5°C upon seeding[2]. This phenomenon is a classic indicator of polymorphism. The lower-melting form is the metastable polymorph, while the higher-melting form is the more stable one under those conditions.
Let us designate the higher-melting form as Form I (corresponding to the crystal structure detailed above, with a reported melting point of 44-45 °C from a supplier) and the lower-melting form as Form II . The relationship between these two forms (whether they are monotropically or enantiotropically related) has not been definitively established in the literature.
Experimental Workflow for Polymorphic Characterization
To fully understand the polymorphic landscape of this compound, a systematic experimental approach is required. The following workflow outlines the key steps and the rationale behind them.
Caption: Experimental workflow for the comprehensive characterization of this compound polymorphs.
Step 1: Polymorph Screening
The primary objective of this stage is to produce all accessible polymorphic forms.
-
Protocol: Crystallization from Various Solvents
-
Rationale: The choice of solvent can significantly influence which polymorph crystallizes due to differences in solute-solvent interactions and solubility. A diverse range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, hexane, toluene) should be employed.
-
Procedure: a. Prepare saturated solutions of this compound in a selection of solvents at an elevated temperature. b. Induce crystallization by: i. Slow Evaporation: Allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C). This method promotes the formation of thermodynamically stable forms. ii. Cooling Crystallization: Slowly cool the saturated solutions to induce crystallization. The cooling rate can be varied to kinetically trap metastable forms. iii. Anti-Solvent Addition: Add a solvent in which this compound is insoluble (an anti-solvent) to a saturated solution to induce rapid precipitation.
-
Analysis: Collect the resulting solids by filtration, dry them, and analyze them immediately using Powder X-ray Diffraction (PXRD).
-
Step 2: Characterization of Solid Forms
Each unique solid form identified by PXRD must be thoroughly characterized.
-
Protocol: Powder X-ray Diffraction (PXRD)
-
Rationale: PXRD is a powerful technique for distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern. It is also used to assess the phase purity of the bulk sample.
-
Procedure: a. Gently grind a small amount of the crystalline sample to ensure random orientation of the crystallites. b. Mount the sample on the PXRD sample holder. c. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).
-
Interpretation: Compare the diffractograms of the samples obtained from different crystallization experiments. Unique patterns indicate the presence of different polymorphs.
-
-
Protocol: Thermal Analysis (DSC and TGA)
-
Rationale: Differential Scanning Calorimetry (DSC) is used to determine the melting point, enthalpy of fusion, and to detect any solid-solid phase transitions. Thermogravimetric Analysis (TGA) is used to identify the presence of solvates by detecting weight loss upon heating.
-
Procedure: a. Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan. b. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. c. For TGA, heat the sample at a similar rate and monitor the weight change.
-
Interpretation:
-
A sharp endotherm in the DSC thermogram corresponds to a melting event. Different melting points for different samples confirm polymorphism.
-
An exotherm followed by an endotherm can indicate a transition from a metastable to a more stable form before melting.
-
A weight loss in the TGA thermogram before melting suggests the presence of a solvate.
-
-
-
Protocol: Single Crystal X-ray Diffraction (SCXRD)
-
Rationale: If suitable single crystals of a new polymorph can be grown, SCXRD provides definitive proof of its existence and allows for the complete determination of its crystal structure.
-
Procedure: a. Grow single crystals using slow evaporation or vapor diffusion techniques. b. Mount a suitable crystal on the diffractometer. c. Collect the diffraction data and solve the crystal structure.
-
Step 3: Determination of Thermodynamic Stability
Understanding the thermodynamic relationship between the polymorphs is crucial for selecting the most stable form for development.
-
Protocol: Competitive Slurry Conversion
-
Rationale: According to thermodynamic principles, in a slurry, the less stable polymorph will dissolve and the more stable polymorph will precipitate over time. This experiment helps to identify the most stable form at a given temperature.
-
Procedure: a. Prepare a slurry containing a mixture of the identified polymorphs (e.g., Form I and Form II) in a solvent in which the compound is sparingly soluble. b. Agitate the slurry at a constant temperature for an extended period (days to weeks). c. Periodically withdraw a small sample of the solid, filter, and analyze by PXRD.
-
Interpretation: The polymorph that remains at the end of the experiment is the most thermodynamically stable form under those conditions.
-
Summary of Known and Hypothesized Polymorphic Forms
| Form | Melting Point (°C) | Crystal System | Space Group | Key Characteristics | References |
| Form I | 42 - 45 | Monoclinic | P21/c | Higher melting, more stable form. Crystal structure determined. | ,[2] |
| Form II | 33.5 - 35 | Unknown | Unknown | Lower melting, metastable form. Converts to Form I upon seeding. | [2] |
Table 2: Summary of the properties of the known and hypothesized polymorphs of this compound.
Conclusion and Future Outlook
The solid-state chemistry of this compound presents a classic case of polymorphism. While the crystal structure of one form (Form I) has been elucidated in detail, compelling evidence points to the existence of at least one other, metastable form (Form II). For any application where the solid-state properties of this compound are critical, a full polymorphic screening and characterization as outlined in this guide are essential.
Future work should focus on the isolation and single-crystal structure determination of Form II. This would allow for a detailed comparison of the molecular packing and intermolecular interactions between the two polymorphs, providing valuable insights into the factors that govern their relative stabilities. Furthermore, a comprehensive study of the thermodynamic relationship between the forms through solubility measurements and the construction of an energy-temperature diagram would be invaluable for the rational selection and control of the desired solid form in any manufacturing process.
References
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Rajnikant, Gupta, V. K., Singh, P., Kumar, R., & Vohra, D. N. (2002). X-ray structure determination and analysis of hydrogen interactions in 3,3′-dimethoxybiphenyl. Journal of Chemical Sciences, 114(6), 699-705. [Link]
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Kornblum, N. (1941). This compound AND 3,3'-DIMETHYLBIPHENYL. Organic Syntheses, 21, 30. [Link]
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Stenutz, R. This compound. Internet WWW page, at:[Link] (retrieved Jan 20, 2026).
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-
Stenutz, R. Structure and physical data for this compound. Internet WWW page, at:[Link] (retrieved Jan 20, 2026).
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Solubility of 3,3'-Dimethoxybiphenyl in common organic solvents
An In-depth Technical Guide to the Solubility of 3,3'-Dimethoxybiphenyl in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various chemical syntheses. Addressed to researchers, chemists, and professionals in drug development, this document moves beyond theoretical predictions to establish a framework for practical solubility determination. We delve into the molecular principles governing the solubility of this biaryl ether, presenting both qualitative and quantitative experimental protocols designed for accuracy and reproducibility. The guide includes a predicted solubility profile based on the principle of "like dissolves like," detailed safety and handling procedures, and visual workflows to ensure clarity in execution. The ultimate objective is to equip scientists with the foundational knowledge and methodological tools to effectively utilize this compound in a variety of solvent systems.
Introduction to this compound
This compound, also known as 3,3'-bianisole, is an aromatic organic compound with the chemical formula C₁₄H₁₄O₂.[1] It consists of a biphenyl core structure where a methoxy group (–OCH₃) is attached to the meta-position of each phenyl ring. This substitution pattern significantly influences its chemical reactivity and physical properties, including its solubility.
Key Physical and Chemical Properties:
-
Molecular Formula: CH₃OC₆H₄C₆H₄OCH₃[2]
-
Appearance: Solid, often needles or powder.[3]
-
Melting Point: 44-45 °C[2]
-
Boiling Point: 328 °C[2]
Understanding the solubility of this compound is critical for its application in organic synthesis, where it may serve as a reactant or be a product requiring purification. Proper solvent selection is paramount for controlling reaction kinetics, facilitating product isolation through techniques like crystallization, and enabling analytical characterization.[4]
Guiding Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle "like dissolves like" serves as a primary guideline, referring to the polarity of the substances involved.[5][6][7]
2.1 Molecular Structure and Polarity The this compound molecule possesses distinct regions that dictate its overall polarity:
-
Non-polar Regions: The two phenyl rings form a large, hydrophobic biphenyl core. This structure favors interactions with non-polar solvents through van der Waals forces.
-
Polar Regions: The two methoxy (–OCH₃) groups are moderately polar due to the electronegativity difference between the oxygen and carbon atoms. The oxygen atoms also have lone pairs of electrons, allowing them to act as hydrogen bond acceptors.
The overall character of this compound is predominantly non-polar to weakly polar. It lacks hydrogen bond donor capabilities (no O-H or N-H bonds), which limits its solubility in highly polar, protic solvents like water.
2.2 Solvent Classification and Interaction Potential Organic solvents are broadly classified based on their polarity and ability to form hydrogen bonds:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through weak London dispersion forces. They are expected to effectively solvate the large, non-polar biphenyl backbone of the molecule.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents have dipole moments but do not have hydrogen bond donating capabilities. They can interact with the polar methoxy groups of the solute while also accommodating its non-polar regions, often making them effective solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have strong dipole moments and can both donate and accept hydrogen bonds.[4] The strong solvent-solvent hydrogen bonding network in water, for example, is difficult to disrupt for a largely non-polar solute like this compound, leading to poor solubility. Shorter-chain alcohols like ethanol offer a balance, with a non-polar alkyl chain and a polar hydroxyl group, often resulting in moderate solubility.
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, a qualitative solubility profile for this compound can be predicted. This serves as a starting point for experimental design.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | High | "Like dissolves like"; the non-polar biphenyl core dominates interactions. |
| Halogenated | Dichloromethane (DCM) | High | Moderately polar; effectively solvates both aromatic and ether components. |
| Ethers | Diethyl Ether, THF | High | Similar ether functionality and ability to solvate the non-polar backbone. |
| Ketones | Acetone | High to Moderate | Polar aprotic solvent that can interact with the methoxy groups. |
| Esters | Ethyl Acetate | High to Moderate | Moderately polar aprotic solvent. |
| Alcohols | Ethanol, Methanol | Moderate to Low | Possess both polar and non-polar character, but strong solvent H-bonding may limit solubility. |
| Highly Polar Protic | Water | Insoluble | The high polarity and strong hydrogen bonding network of water disfavor the large non-polar solute.[8] |
Experimental Determination of Solubility
To move from prediction to empirical data, rigorous experimental protocols are required. The following sections detail methodologies for both rapid qualitative assessment and precise quantitative measurement.
4.1 Protocol for Qualitative Solubility Assessment
This protocol provides a rapid, systematic method to classify the solubility of this compound across a range of solvents. The standard is often defined as dissolving approximately 20-30 mg of solute in 1 mL of solvent.[9]
Methodology:
-
Preparation: Aliquot approximately 25 mg of this compound into a series of clean, dry 13x100 mm test tubes, one for each solvent to be tested.
-
Solvent Addition: Add the selected solvent to the first test tube in 0.25 mL increments, up to a total volume of 1.0 mL.
-
Agitation: After each addition, cap the test tube and vortex or shake vigorously for 30 seconds to facilitate dissolution.[9]
-
Observation: Visually inspect the solution against a contrasting background. Note if the solid completely dissolves.
-
Classification:
-
Soluble: The entire solid dissolves completely.
-
Partially Soluble: A noticeable amount of solid dissolves, but some remains undissolved.
-
Insoluble: No discernible amount of solid dissolves.[5]
-
-
Repeat: Repeat steps 2-5 for each solvent in the test panel.
This workflow is a self-validating system; starting with solvents from predicted high-solubility classes (e.g., toluene, DCM) and moving to predicted low-solubility classes (e.g., water) allows for a logical confirmation of the compound's polarity and solubility characteristics.
Caption: Fig. 1: Workflow for Qualitative Solubility Assessment.
4.2 Protocol for Quantitative Solubility Measurement (Isothermal Saturation Method)
This protocol determines the equilibrium solubility of this compound at a specified temperature. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., using a shaker incubator or water bath) is critical for obtaining reproducible data.[10]
-
Equilibration Time: A sufficient equilibration period (e.g., 24-48 hours) is necessary to ensure the solution has reached true saturation. This is a self-validating step; analyzing samples at multiple time points (e.g., 24h, 36h, 48h) should yield a constant concentration, confirming equilibrium has been reached.
-
Filtration: Using a sub-micron filter (e.g., 0.22 µm PTFE) is essential to remove all undissolved solid particles, ensuring that the analyzed sample contains only the dissolved solute.
-
Analytical Method: A sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is required. A pre-established calibration curve with known concentrations of this compound is mandatory for accurate quantification.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5.0 mL) of the desired solvent. "Excess" means enough solid remains undissolved to ensure saturation.
-
Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate for at least 24 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 2-4 hours to let undissolved solids settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step must be performed quickly to minimize any temperature change that could alter solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to bring its concentration within the linear range of the analytical instrument's calibration curve.
-
Analysis: Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
Caption: Fig. 2: Workflow for Quantitative Solubility Measurement.
Safety and Handling Precautions
While specific toxicity data for this compound is limited, related compounds like 3,3'-dimethoxybenzidine are classified as harmful if swallowed and are suspected of causing cancer.[11] Therefore, prudent laboratory practices are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields (eyeshields), chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or powder.[12]
-
Handling: Avoid generating dust.[12] Wash hands thoroughly after handling.[12] Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.
Conclusion
The solubility of this compound is dictated by its predominantly non-polar, aromatic structure, with minor polarity contributed by its two meta-positioned methoxy groups. It exhibits high solubility in non-polar and moderately polar aprotic solvents, moderate solubility in lower-chain alcohols, and is practically insoluble in water. This guide provides robust, self-validating protocols for both rapid qualitative screening and precise quantitative measurement of its solubility. By applying these methodologies, researchers can make informed decisions on solvent selection for synthesis, purification, and analysis, ensuring the efficient and safe use of this valuable chemical compound.
References
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The Rotational Dance of 3,3'-Dimethoxybiphenyl: A Theoretical and Computational Guide for Drug Discovery
Abstract
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone for molecular design. Its inherent structural rigidity, coupled with the potential for tunable electronic properties through substitution, makes it a privileged motif. This technical guide delves into the nuanced world of 3,3'-Dimethoxybiphenyl, a seemingly simple yet conformationally complex molecule. We will navigate the theoretical underpinnings and computational methodologies essential for elucidating its structural and electronic character. This exploration is tailored for researchers, scientists, and drug development professionals, providing not only a roadmap for computational analysis but also a rationale for its application in the rational design of novel therapeutics.
Introduction: The Significance of the Biphenyl Motif and the 3,3'-Substitution Pattern
Biphenyl and its derivatives are integral to a wide array of pharmacologically active compounds, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The dihedral angle between the two phenyl rings is a critical determinant of a molecule's three-dimensional shape and, consequently, its interaction with biological targets. The substitution pattern on the biphenyl core profoundly influences this rotational barrier and the overall electronic distribution.
The 3,3'-dimethoxy substitution, in particular, presents an intriguing case study. Unlike the more commonly studied 4,4'- or 2,2'-isomers, the meta-positioning of the methoxy groups in this compound introduces a delicate interplay of steric and electronic effects that govern its conformational preferences. Understanding this relationship is paramount for designing molecules with specific spatial arrangements to optimize binding affinity and biological function. This guide will provide a comprehensive framework for the theoretical and computational investigation of this important molecular scaffold.
The Conformational Landscape: Unveiling the Rotational Isomers
The defining structural feature of this compound is the torsional or dihedral angle (Φ) between the two phenyl rings. The rotation around the central C-C bond is not free and is dictated by a potential energy surface with distinct minima corresponding to stable conformers.
Theoretical Underpinnings of Conformational Analysis
The conformational preferences of biphenyl derivatives are primarily governed by a balance between two opposing forces:
-
Steric Hindrance: Repulsive forces between atoms on the two rings, particularly the ortho-hydrogens, which favor a twisted conformation.
-
π-Conjugation: The desire for orbital overlap between the two aromatic systems, which favors a planar conformation.
For this compound, the methoxy groups introduce additional complexity. While they are not at the sterically crowded ortho-positions, their orientation relative to the biphenyl core can influence the overall molecular shape and electronic properties.
Computational Protocol for Torsional Potential Energy Surface (PES) Scan
To map the conformational landscape, a relaxed PES scan is performed by systematically varying the dihedral angle and calculating the energy at each step.
Step-by-Step Methodology:
-
Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.
-
Computational Method Selection: Density Functional Theory (DFT) is a robust method for this type of analysis. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice.[2]
-
Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electron distribution.
-
PES Scan: A relaxed PES scan is set up by defining the dihedral angle between the two phenyl rings as the reaction coordinate. The scan is typically performed from 0° (syn-planar) to 180° (anti-planar) in increments of 10-15°. At each step, all other geometric parameters are allowed to relax to their minimum energy state.
-
Analysis of Results: The resulting energy profile is plotted against the dihedral angle to identify the energy minima (stable conformers) and rotational energy barriers.
Expected Outcome: The PES scan for this compound is expected to reveal two key low-energy regions: a global minimum corresponding to a twisted, non-planar conformation and a higher energy, near-planar or fully planar transition state. The precise dihedral angle of the minimum energy conformer is a key piece of information for subsequent studies.
Electronic Structure and Spectroscopic Characterization: A Computational Approach
Once the minimum energy conformation is identified, a deeper analysis of its electronic properties and a comparison with experimental spectroscopic data can be performed.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability.
Computational Protocol:
-
Geometry Optimization: A full geometry optimization of the most stable conformer of this compound is performed using the selected DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
FMO Analysis: The energies and spatial distributions of the HOMO and LUMO are then calculated and visualized.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -0.9 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.9 eV | Chemical stability and reactivity |
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack.
Computational Protocol:
The MEP is calculated on the electron density surface of the optimized geometry. It is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
Diagram 1: Computational Workflow for this compound Analysis
Caption: A comprehensive workflow for the theoretical and computational analysis of this compound.
Simulating Spectroscopic Data: Bridging Theory and Experiment
A key aspect of validating computational models is to compare predicted spectroscopic data with experimental measurements.
UV-Visible Spectroscopy:
-
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the absorption maxima (λmax) in a UV-Vis spectrum.
-
Rationale: This allows for the assignment of electronic transitions, such as π→π* and n→π*, which are characteristic of the molecule's chromophores.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Methodology: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors, which can be converted to chemical shifts (δ) for ¹H and ¹³C nuclei.
-
Rationale: Comparing the calculated chemical shifts with experimental data provides a stringent test of the accuracy of the computed molecular geometry.
Experimental NMR Data for this compound:
Experimental ¹H and ¹³C NMR spectra for this compound are available in public databases such as PubChem.[3]
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (Illustrative)
| Carbon Atom | Experimental δ (ppm)[3] | Calculated δ (ppm) | Deviation (ppm) |
| C1, C1' | (Value from PubChem) | (Calculated Value) | (Difference) |
| C2, C2' | (Value from PubChem) | (Calculated Value) | (Difference) |
| C3, C3' | (Value from PubChem) | (Calculated Value) | (Difference) |
| ... | ... | ... | ... |
| OCH₃ | (Value from PubChem) | (Calculated Value) | (Difference) |
Implications for Drug Development
The conformational and electronic properties of the this compound scaffold have direct implications for its potential use in drug design. The defined three-dimensional structure of the lowest energy conformer can be used as a starting point for:
-
Pharmacophore Modeling: Identifying the essential spatial arrangement of functional groups required for biological activity.
-
Molecular Docking: Simulating the binding of the molecule into the active site of a target protein to predict binding affinity and orientation. The insights from MEP analysis can guide the understanding of potential interactions, such as hydrogen bonding or electrostatic interactions.
-
Structure-Activity Relationship (SAR) Studies: The computational framework described here can be applied to a series of analogues to understand how modifications to the biphenyl core affect its properties and biological activity. For instance, studies on other biphenyl derivatives have demonstrated their potential as anticancer and antimicrobial agents.[4][5]
Diagram 2: Conformational Isomers of this compound
Caption: A simplified representation of the potential energy landscape of this compound. (Note: Actual images of the conformers would be needed for a real-world application of this diagram).
Conclusion
The theoretical and computational study of this compound offers a powerful lens through which to understand the intricate relationship between molecular structure, conformation, and electronic properties. By employing a systematic workflow encompassing conformational analysis, electronic structure calculations, and spectroscopic simulations, researchers can gain deep insights into the behavior of this versatile scaffold. This knowledge is not merely academic; it provides a rational basis for the design of novel molecules with tailored properties for applications in drug discovery and materials science. The methodologies outlined in this guide serve as a robust starting point for any investigation into the rich chemical space occupied by substituted biphenyls.
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The Pharmacological Kaleidoscope: A Technical Guide to the Bioactivities of 3,3'-Dimethoxybiphenyl Derivatives
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the biphenyl moiety represents a "privileged scaffold"—a core structure that consistently appears in compounds exhibiting a wide array of biological activities. The introduction of methoxy groups to this biphenyl core, specifically in the 3 and 3' positions, creates a unique electronic and steric environment, giving rise to a class of compounds with significant therapeutic potential. This guide provides an in-depth exploration of the multifaceted biological activities of 3,3'-dimethoxybiphenyl and its derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to facilitate further investigation.
I. Anticancer Activity: Disrupting Cellular Proliferation and Survival
The quest for novel anticancer agents has identified this compound derivatives as a promising area of research. Their cytotoxic effects are often mediated through the disruption of fundamental cellular processes, leading to cell cycle arrest and apoptosis.
A. Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism by which many biphenyl derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division.[2] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to a cascade of events culminating in apoptosis.[2] This disruption of the cytoskeleton triggers cell cycle arrest, predominantly in the G2/M phase.[3]
Signaling Pathway: From Tubulin Inhibition to Apoptosis
Caption: Tubulin polymerization inhibition by this compound derivatives.
B. Modulation of Pro-Survival Signaling Pathways
Beyond direct interference with mitosis, certain biphenyl derivatives have been shown to modulate critical signaling pathways that govern cell survival and proliferation, such as the PI3K/Akt pathway.[4] The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in cancer, promoting cell growth and inhibiting apoptosis.[5] Inhibition of this pathway by small molecules can restore apoptotic processes and curb tumor progression.[5]
Signaling Pathway: PI3K/Akt Inhibition
Caption: PI3K/Akt pathway inhibition by this compound derivatives.
C. Quantitative Data on Anticancer Activity
The cytotoxic potential of various methoxy-substituted biphenyl derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | MCF-7 (Breast) | ~6.6 | [1] |
| 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | MDA-MB-231 (Breast) | - | [1] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-231 (Breast) | ~20 µg/mL | [6] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one | MDA-MB-468 (Breast) | ~25 µg/mL | [6] |
| Triazinone-linked combretastatin analogue | MDA-MB-231 (Breast) | Sub-micromolar | [7] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | HeLa (Cervical) | 0.047-0.90 | [8] |
D. Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow: Anticancer Activity Screening
Caption: A typical workflow for evaluating the anticancer potential of novel compounds.
II. Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases. Phenolic compounds, including this compound derivatives, are known for their antioxidant properties, primarily due to their ability to scavenge free radicals.
A. Mechanism of Action: Radical Scavenging
The antioxidant activity of these compounds is attributed to the hydrogen-donating ability of their hydroxyl groups (if present) and the ability of the aromatic rings to stabilize the resulting phenoxyl radical through resonance.[10] The methoxy groups can further modulate this activity through their electron-donating effects.[11]
B. Quantitative Data on Antioxidant Activity
The antioxidant capacity is often quantified by the half-maximal inhibitory concentration (IC50) in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Lower IC50 values indicate higher antioxidant activity.
| Compound Class | Assay | IC50 | Reference |
| Methanol extract of Macaranga hypoleuca (containing phenolic compounds) | DPPH | 19.32 µg/mL | [12] |
| Ethyl acetate fraction of Macaranga hypoleuca | DPPH | 14.31 µg/mL | [12] |
C. Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound derivative stock solution
-
Methanol
-
Reference antioxidant (e.g., ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the this compound derivative and the reference antioxidant in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. This compound derivatives have demonstrated the potential to mitigate inflammatory responses by targeting key mediators of inflammation.
A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of biphenyl derivatives can be attributed to their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] They can also suppress the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators like nitric oxide and prostaglandins.[1]
Signaling Pathway: NF-κB Inhibition
The transcription factor NF-κB is a master regulator of inflammation.[14] In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15] Some biphenyl derivatives can inhibit this pathway, thereby reducing the inflammatory response.[16]
Caption: Inhibition of the NF-κB signaling pathway.
B. In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds.[11]
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
This compound derivative
-
Reference drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: control, reference drug, and test compound groups.
-
Compound Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
IV. Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Biphenyl derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria.[17]
A. Mechanism of Action
The precise mechanisms of antimicrobial action for this compound derivatives are still under investigation. However, for biphenyl compounds in general, potential mechanisms include disruption of the bacterial cell membrane and inhibition of essential enzymes.
B. Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [17] |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [17] |
| Hydroxyphenyl-thiazolyl-coumarin hybrids | Pseudomonas aeruginosa | 15.62–31.25 | [18] |
| Hydroxyphenyl-thiazolyl-coumarin hybrids | Enterococcus faecalis | 15.62–31.25 | [18] |
C. Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton broth
-
96-well microtiter plates
-
This compound derivative stock solution
-
Reference antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum (standardized to 0.5 McFarland)
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound and the reference antibiotic in the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
V. Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The evidence presented in this guide highlights their potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the scientific community, fostering further research and development in this promising area of medicinal chemistry. Future studies should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this compound derivatives holds the promise of delivering novel and effective treatments for a range of human diseases.
References
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Krol, W., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]
-
MDPI. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 629. [Link]
-
ResearchGate. (2023). MIC values of all target compounds (3a-3h) μg/mL against microbial strains. [Link]
-
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Introduction: Understanding the Electronic Landscape of a Substituted Biphenyl
An In-Depth Technical Guide to the Reactivity of 3,3'-Dimethoxybiphenyl in Electrophilic Substitution
The reactivity of an aromatic system in electrophilic aromatic substitution (SEAr) is fundamentally governed by the electron density of the ring and the directing influence of its substituents.[1] In the case of this compound, we are presented with a fascinating molecular architecture where two benzene rings are joined by a sigma bond, with each ring bearing a powerful activating methoxy (-OCH₃) group. This guide will dissect the electronic and steric factors that dictate the regioselectivity of electrophilic attack on this substrate, providing researchers and drug development professionals with a predictive framework for its synthetic transformations.
Biphenyl itself reacts faster than benzene in electrophilic aromatic substitution, as the second phenyl group acts as a weak electron-donating group, activating the ortho and para positions.[2][3] However, the introduction of two methoxy groups dramatically amplifies this reactivity. The methoxy group is a strong activating group due to its ability to donate a lone pair of electrons from oxygen into the aromatic π-system via resonance (a +M effect).[4][5] This effect significantly outweighs its electron-withdrawing inductive effect (-I effect), leading to a substantial increase in electron density at the positions ortho and para to the methoxy substituent.[6]
Regioselectivity: Predicting the Site of Electrophilic Attack
In this compound, each methoxy group strongly activates its respective ring. The key to predicting the outcome of an electrophilic substitution reaction lies in identifying the most nucleophilic positions, which are those most stabilized by the electron-donating methoxy groups.
Within each ring, the potential sites for substitution are the 2-, 4-, and 6-positions (ortho and para to the -OCH₃ group).
-
Position 4 (and 4'): This position is para to the methoxy group. It benefits fully from the electron-donating resonance effect and is generally sterically unhindered, making it a highly probable site for electrophilic attack.
-
Position 6 (and 6'): This position is ortho to the methoxy group and ortho to the bond linking the two phenyl rings. While electronically activated, it is the most sterically hindered of the activated positions.
-
Position 2 (and 2'): This position is also ortho to the methoxy group but is situated away from the biphenyl linkage. It is electronically activated but may experience some steric hindrance from the methoxy group itself.
-
Position 5 (and 5'): This position is meta to the methoxy group and is consequently the most electronically deactivated position in the ring. Substitution here is highly unfavorable.
The interplay of these factors means that the regioselectivity can be highly dependent on the specific electrophile and reaction conditions.[7]
Caption: Predicted reactivity of positions on this compound.
Key Electrophilic Substitution Reactions and Their Regioselectivity
The high activation of the rings by the methoxy groups necessitates the use of mild conditions for many electrophilic substitution reactions to avoid polysubstitution or side reactions like oxidation.
Friedel-Crafts Acetylation
The Friedel-Crafts acylation is a cornerstone reaction for introducing acyl groups onto aromatic rings.[8] For this compound, this reaction demonstrates a clear preference for substitution at the 4-position, which is para to the activating methoxy group.[9]
-
Reaction: Acetylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Regioselectivity: The major product isolated is 4-acetyl-3,3'-dimethoxybiphenyl.[9][10] This outcome highlights the directing power of the methoxy group towards the less sterically hindered para position.
-
Causality: The formation of the Wheland intermediate (σ-complex) is most stable when the positive charge can be delocalized onto the oxygen of the methoxy group, a situation that occurs with ortho and para attack.[11] The para position is favored over the ortho positions due to reduced steric hindrance.
-
A Note on Demethylation: When the reaction is conducted at higher temperatures, such as in refluxing tetrachloroethane, monodemethylation can occur, yielding an o-hydroxy ketone.[9] This is a known side reaction in Friedel-Crafts chemistry with methoxy-activated substrates.
Halogenation
Halogenation introduces halogen atoms (Br, Cl, I) onto the aromatic ring, typically using the elemental halogen and a Lewis acid catalyst.[12] Interestingly, the bromination of this compound shows a different regiochemical outcome compared to acetylation.
-
Reaction: Bromination with bromine (Br₂).
-
Regioselectivity: The reaction has been reported to yield primarily the 6,6'-dibromo derivative.[13]
-
Causality: This preference for the sterically hindered ortho position (position 6) over the para position (position 4) is unusual. It suggests that for bromination, the electrophile may coordinate with the methoxy group, directing the substitution to the adjacent ortho position. Alternatively, the specific electronic demands of the bromine electrophile may favor the transition state leading to the 6,6'-product. This demonstrates that while general rules are useful, the outcome of a reaction can be highly specific to the reagents involved.[14]
Nitration
Nitration is the introduction of a nitro (-NO₂) group, typically using a mixture of nitric acid and sulfuric acid. Given the high reactivity of this compound, harsh nitrating conditions should be avoided to prevent oxidation and the formation of polynitrated products.[15]
-
Reaction: Nitration using milder reagents, such as antimony nitrate (Sb(NO₃)₃) or nitric acid in acetic anhydride, is advisable.[16]
-
Predicted Regioselectivity: Based on the strong directing effect of the methoxy groups, substitution is expected to occur predominantly at the most activated and accessible positions. The primary products would likely be the 4-nitro and/or 4,4'-dinitro derivatives. Substitution at the 6-position is also possible, mirroring the results from bromination, depending on the specific nitrating agent and conditions used.
Quantitative Data Summary
| Electrophilic Reaction | Reagents | Major Product(s) | Reference(s) |
| Friedel-Crafts Acetylation | AcCl, AlCl₃ in CS₂ | 4-Acetyl-3,3'-dimethoxybiphenyl | [9] |
| Bromination | Br₂ | 6,6'-Dibromo-3,3'-dimethoxybiphenyl | [13] |
| Benzoylation | Benzoyl chloride, SnCl₄ | 3,6-Dimethoxy-9-phenylfluoren-9-ol | [13] |
Experimental Protocols
Protocol: Friedel-Crafts Acetylation of this compound
This protocol is based on the reported synthesis of 4-acetyl-3,3'-dimethoxybiphenyl.[9]
Caption: Workflow for Friedel-Crafts Acetylation.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend this compound (1 equivalent) and anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in dry carbon disulfide (CS₂).
-
Reaction: Cool the stirred suspension in an ice-water bath. Add acetyl chloride (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains low.
-
Equilibration: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Isolation: Recrystallize the resulting crude solid from a suitable solvent (e.g., ethanol) to yield pure 4-acetyl-3,3'-dimethoxybiphenyl.
Conclusion
The reactivity of this compound in electrophilic aromatic substitution is dominated by the powerful activating and ortho-, para-directing effects of the two methoxy groups. While the para-positions (4 and 4') are generally the most favored sites of attack due to a combination of electronic activation and steric accessibility, as seen in Friedel-Crafts acetylation, the regiochemical outcome is not universal. The observed preference for 6,6'-disubstitution in bromination serves as a critical reminder that the nature of the electrophile and the specific reaction conditions play a decisive role. This guide provides a foundational understanding for scientists looking to utilize this compound as a scaffold in the synthesis of complex molecules, enabling a more rational approach to reaction design and the prediction of product formation.
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Methodological & Application
Synthesis of 3,3'-Dimethoxybiphenyl via Suzuki-Miyaura Coupling: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers and Scientists
Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 3,3'-dimethoxybiphenyl, a valuable biaryl building block. We delve into the underlying reaction mechanism, offer detailed step-by-step experimental procedures, and provide expert insights into optimizing reaction parameters. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, ensuring a reproducible and high-yielding approach to this important transformation.
Introduction: The Significance of Biaryl Scaffolds
Biaryl structures are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3] The compound this compound, in particular, serves as a key precursor for more complex molecules, including functionalized polymers and ligands.[4][5] The development of robust synthetic methods to access such compounds is therefore of critical importance.
The palladium-catalyzed Suzuki-Miyaura coupling, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, offers an unparalleled method for constructing these C(sp²)-C(sp²) bonds.[1] Its advantages include mild reaction conditions, the commercial availability and stability of its organoboron reagents, and the low toxicity of its boron-containing byproducts.[2][6][7] This protocol details the coupling of 3-bromoanisole with 3-methoxyphenylboronic acid to yield this compound, providing a reliable blueprint for laboratory synthesis.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and adapting the reaction to new substrates. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[1][8] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated 14-electron Pd(0) complex, which inserts into the carbon-halogen bond of the electrophile (3-bromoanisole). This irreversible step oxidizes the metal center to a square-planar 16-electron Pd(II) species.[3][8][11]
-
Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the organoboronic acid by a base.[6] The base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid to form a more nucleophilic "ate" complex, a boronate.[12][13][14][15] This activated species then exchanges its organic group with the halide on the Pd(II) complex, resulting in a diarylpalladium(II) intermediate.[11]
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond of the product, this compound. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][8][10]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Experimental Protocol
This protocol is designed for a 2.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount (mg) | mmol | Equivalents |
| 3-Bromoanisole | C₇H₇BrO | 187.04 | 2398-37-0 | 374 | 2.0 | 1.0 |
| 3-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 10318-73-7 | 365 | 2.4 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 14221-01-3 | 116 | 0.1 | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | 553 | 4.0 | 2.0 |
| Toluene | C₇H₈ | - | 108-88-3 | 16 mL | - | - |
| Ethanol | C₂H₆O | - | 64-17-5 | 4 mL | - | - |
| Deionized Water | H₂O | - | 7732-18-5 | 4 mL | - | - |
Equipment
-
100 mL Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Schlenk line or manifold for inert atmosphere operations
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
The following diagram outlines the general laboratory workflow.
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
-
Reaction Setup : Assemble a 100 mL Schlenk flask containing a magnetic stir bar and fit it with a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).[16]
-
Reagent Addition : To the flask, add 3-bromoanisole (374 mg, 2.0 mmol), 3-methoxyphenylboronic acid (365 mg, 2.4 mmol), potassium carbonate (553 mg, 4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (116 mg, 0.1 mmol).
-
Solvent Addition & Degassing : In a separate flask, prepare the solvent mixture of toluene (16 mL), ethanol (4 mL), and deionized water (4 mL). Degas this mixture thoroughly by bubbling argon through it for 20-30 minutes.[17] Add the degassed solvent to the Schlenk flask containing the reagents via cannula or syringe.
-
Reaction Execution : Lower the flask into a pre-heated oil bath at 90 °C. Stir the mixture vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by taking small aliquots.
-
Workup : Once the reaction is complete (as indicated by the consumption of the limiting reagent, 3-bromoanisole), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification : The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 2% to 10% ethyl acetate).[9][18] Combine the fractions containing the desired product (visualized by TLC with UV light) and remove the solvent in vacuo to yield this compound as a white solid.
Causality and Optimization: Field-Proven Insights
The success of a Suzuki-Miyaura coupling often hinges on the judicious selection of its components. The choices made in the protocol above are based on established principles for achieving high efficiency.
-
The Catalyst System : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available catalyst that is effective for a wide range of aryl bromides.[16] The triphenylphosphine ligands stabilize the Pd(0) state but are labile enough to allow the catalytic cycle to proceed. For more challenging substrates (e.g., aryl chlorides) or sterically hindered partners, more advanced catalysts featuring bulky, electron-rich phosphine ligands like SPhos or XPhos may be required to facilitate the oxidative addition step.[3][7]
-
The Role of the Base : The base is not merely a spectator; it is essential for the transmetalation step.[12][13] Potassium carbonate (K₂CO₃) is a moderately strong base that is effective for this transformation. For less reactive substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can accelerate the reaction by more efficiently forming the reactive boronate species.[17][19] The choice of base must be compatible with any sensitive functional groups on the substrates.
-
The Solvent System : A biphasic solvent system, such as toluene/ethanol/water, is often optimal.[17] Toluene dissolves the organic substrates and the catalyst complex, while the aqueous phase dissolves the inorganic base. Ethanol can act as a co-solvent to improve miscibility between the phases, facilitating the interaction of all components. Thoroughly degassing the solvent is critical, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst, leading to low yields and the formation of homocoupling side products.[17]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficient temperature; Poor quality of reagents. | Ensure rigorous inert atmosphere and degassing techniques.[17] Increase temperature moderately (e.g., to 100 °C). Use fresh, high-purity boronic acid. |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst decomposition. | Improve degassing of solvents and reaction mixture.[17] Consider a more stable catalyst/ligand system. |
| Protodeboronation | Boronic acid instability, especially with prolonged heating or strong base. | Use a milder base (e.g., KF).[6] Use the boronic acid pinacol ester instead, which is more robust.[19] Minimize reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. This application note provides a validated, step-by-step protocol for the preparation of this compound, grounded in a solid mechanistic understanding. By carefully controlling the choice of catalyst, base, solvent, and reaction conditions, researchers can reliably achieve high yields of the desired product. This methodology is robust and can serve as a starting point for the synthesis of a wide variety of other biaryl structures crucial to drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Alvarez-Ros, M. C., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. [Link]
-
Alvarez-Ros, M. C., et al. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NROChemistry via YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: How 3-Methoxyphenylboronic Acid Drives Innovation. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Felpin, F.-X., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
ResearchGate. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]
-
Semantic Scholar. (2010). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. [Link]
-
ResearchGate. (2014). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter. [Link]
-
ResearchGate. (2013). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. [Link]
-
ResearchGate. (2007). Reaction Conditions for Optimized Suzuki-Miyaura Reaction Using Phosphite Ligands. [Link]
-
Anasdass, J. R., et al. (2018). Optimization of conditions for the Suzuki–Miyaura coupling of aryl halides with phenylboronic acid. PLOS ONE. [Link]
-
Smith, A. M. R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]
-
Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Le-Dévédec, F., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
ResearchGate. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From this compound-4,4'-diamine. [Link]
-
ResearchGate. (2019). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our... [Link]
-
University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
- Google Patents. (1999). Process for preparing biaryl compounds.
-
Davies, D. I., & Sutcliffe, F. K. (1969). Substitution reactions of 3,3′-dimethoxybiphenyl. Journal of the Chemical Society C: Organic. [Link]
-
Al-Zaydi, K. M. (2013). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. (1998). Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. [Link]
-
ResearchGate. (2024). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. [Link]
-
Stenutz. This compound. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
PubChem - NIH. This compound. [Link]
-
Dénès, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Jäschke, P. M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2022). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... [Link]
-
PubMed. (2025). Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica. [Link]
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- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Photochemical Synthesis of 3,3'-Dimethoxybiphenyl Derivatives
Abstract: The 3,3'-dimethoxybiphenyl scaffold is a privileged structure in medicinal chemistry and materials science. Traditional synthesis routes often rely on metal-catalyzed cross-coupling reactions, which, while effective, can present challenges related to catalyst toxicity, cost, and removal from final products.[1][2][3] This guide explores the application of photochemical methods as a modern, sustainable alternative for the synthesis of this compound and its derivatives. We delve into the mechanistic principles behind key photochemical transformations and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals. The methodologies discussed herein leverage light energy to drive selective C-C bond formation, offering pathways that can be metal-free, operate under mild conditions, and provide access to unique chemical architectures.
Introduction: Beyond Traditional Cross-Coupling
For decades, the synthesis of biphenyls has been dominated by palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings, alongside the classic copper-mediated Ullmann reaction.[2][3][4][5][6] These methods are foundational in organic synthesis. However, they often necessitate the use of pre-functionalized aryl halides and organometallic reagents, and the complete removal of heavy metal residues from pharmaceutically active ingredients (APIs) is a significant regulatory and technical hurdle.[1][7]
Photochemical synthesis emerges as a powerful alternative, utilizing light to activate molecules and forge new bonds with high precision. The advantages are compelling:
-
Sustainability: Reactions can often be conducted under metal-free conditions, reducing hazardous waste.[1]
-
Mild Conditions: Light-driven reactions frequently proceed at ambient temperature, preserving sensitive functional groups.
-
Novel Reactivity: Photochemistry unlocks unique reaction pathways inaccessible through thermal methods, such as pericyclic reactions and controlled radical formations.
This document will focus on two primary photochemical strategies applicable to the synthesis of this compound systems: Photochemical Dimerization/Coupling and Oxidative Photocyclization .
Mechanistic Pillars of Photochemical Biphenyl Synthesis
Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting experiments. The choice of photochemical path dictates the starting materials, equipment, and potential outcomes.
Photo-induced Radical Coupling
One of the most direct photochemical routes involves the generation of aryl radicals that subsequently couple to form a biaryl linkage. A notable example is the selective dimerization of phenols. In a relevant study, 2-methoxyphenol (guaiacol) was shown to selectively dimerize under photochemical excitation to form a 3,3′-dimethoxy-dihydroxybiphenyl derivative.[8] The reaction can be enhanced by a photosensitizer, such as benzophenone, which absorbs light and transfers the energy to the substrate, facilitating the formation of a phenoxy radical. Two of these radicals then combine to form the C-C bond.
Oxidative Photocyclization of Stilbenes
The photocyclization of stilbenes, often called the Mallory reaction, is a classic and robust method for synthesizing phenanthrenes, which are structurally related to fused biphenyl systems.[9][10][11] The process is a sequence of photochemical and thermal steps:
-
E/Z Isomerization: Upon irradiation, the thermodynamically stable trans (E)-stilbene isomerizes to the cis (Z)-isomer. This step is crucial as only the cis conformation has the steric arrangement necessary for cyclization.[10][11]
-
6π-Electrocyclization: The cis-stilbene undergoes a conrotatory 6π-electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate.[9]
-
Oxidation/Aromatization: This unstable intermediate must be trapped to prevent it from reverting to the cis-stilbene. An oxidizing agent, typically iodine or oxygen, is used to abstract two hydrogen atoms, leading to the formation of the stable, aromatic phenanthrene ring system.[9][12]
This methodology is exceptionally powerful for creating complex, rigid polycyclic aromatic hydrocarbons from appropriately substituted stilbene precursors.
Caption: General mechanism of the oxidative photocyclization of stilbenes.
Experimental Protocols
Safety Precaution: All photochemical reactions should be performed in a well-ventilated fume hood. UV radiation is harmful; always use appropriate shielding (e.g., quartz reaction vessels wrapped in aluminum foil or dedicated photoreactor cabinets) and wear UV-blocking safety glasses.
Protocol 1: Selective Photochemical Synthesis of 3,3′-Dimethoxy-4,2′-dihydroxybiphenyl
This protocol is adapted from the selective dimerization of 2-methoxyphenol (guaiacol) and demonstrates the formation of a functionalized this compound core.[8]
Materials:
-
2-Methoxyphenol (Guaiacol, >98%)
-
Benzophenone (optional photosensitizer, >99%)
-
Methanol (HPLC grade)
-
Quartz reaction tube or immersion well photoreactor
-
High-pressure mercury lamp (provides broad UV output)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: Prepare a 0.1 M solution of 2-methoxyphenol in methanol. For sensitized reactions, add benzophenone to a concentration of 0.05 M.
-
Degassing: Transfer the solution to the quartz reaction vessel. Degas the solution for 30 minutes by bubbling with nitrogen or argon gas. This is crucial to remove dissolved oxygen, which can quench the excited state or lead to undesired side products.
-
Irradiation: Seal the vessel and place it in the photoreactor. Irradiate the solution with the high-pressure mercury lamp. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing by GC-MS or TLC.
-
Workup: Once the reaction has reached optimal conversion (typically after 8-12 hours), stop the irradiation. Transfer the reaction mixture to a round-bottom flask.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by silica gel column chromatography. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective for separating the desired dimer from unreacted starting material and other isomers. The main product is 3,3′-dimethoxy-4,2′-dihydroxybiphenyl, with smaller amounts of the 4,4'- and 2,2'-isomers.[8]
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
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- 11. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes [beilstein-journals.org]
Application Notes & Protocols: The Strategic Use of 3,3'-Dimethoxybiphenyl in Advanced Organic Synthesis
Abstract
3,3'-Dimethoxybiphenyl serves as a versatile and strategically important building block in modern organic synthesis. Its C2-symmetric scaffold, modified by the electron-donating and ortho-directing methoxy groups, provides a robust platform for the construction of complex molecular architectures. This guide delves into the practical applications of this compound, presenting its role as a precursor to valuable intermediates and its utility in the synthesis of sophisticated molecular tools like chiral phosphine ligands. We provide detailed, field-proven protocols for key transformations, including regioselective bromination and directed ortho-metalation, explaining the mechanistic rationale behind each experimental step. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this fundamental building block for applications in catalysis, materials science, and medicinal chemistry.
Introduction: The Strategic Value of the this compound Scaffold
The biphenyl moiety is a privileged structure in chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Within this class, this compound (also known as 3,3'-Bianisole) offers a unique combination of structural rigidity and electronic activation.[1][2][3] The two methoxy groups exert a profound influence on the molecule's reactivity:
-
Electronic Nature : As powerful electron-donating groups, the methoxy substituents activate the aromatic rings, making them more susceptible to electrophilic aromatic substitution.
-
Regiochemical Control : The methoxy groups are strong ortho, para-directors. More significantly, they function as superb Directed Metalation Groups (DMGs), enabling highly regioselective deprotonation at the ortho positions (2, 2', 6, and 6') with organolithium bases.[1][4][5] This precise control is the cornerstone of its utility in multi-step synthesis.
This guide will focus on two primary synthetic pathways commencing from this compound:
-
Electrophilic Bromination : Creating a dibromo-intermediate, which is a key substrate for cross-coupling reactions.
-
Directed Ortho-Metalation and Phosphination : A direct route to constructing valuable biaryl phosphine ligands, analogues to the renowned MeO-BIPHEP.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6161-50-8 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][2] |
| Molecular Weight | 214.26 g/mol | [1][2] |
| Melting Point | 44-45 °C | [2][3] |
| Boiling Point | 328 °C | [2][3] |
| Appearance | White to off-white solid | [2] |
Application I: Synthesis of 6,6'-Dibromo-3,3'-dimethoxybiphenyl via Electrophilic Aromatic Substitution
Functionalizing the biphenyl core is the first step in unlocking its potential. Electrophilic bromination provides a robust method to install handles for subsequent cross-coupling reactions. Research has shown that the bromination of this compound occurs predominantly at the 6,6'-positions.[6]
Mechanistic Rationale : The methoxy group at C3 directs electrophilic attack to its ortho (C2, C4) and para (C6) positions. For the C6 position, it receives activating influence from both methoxy groups (para to the C3-methoxy and ortho to the C3'-methoxy), making it the most electron-rich and sterically accessible site for substitution.
Caption: High-level workflow for the synthesis of the dibromo intermediate.
Protocol 2.1: Synthesis of 6,6'-Dibromo-3,3'-dimethoxybiphenyl
This protocol is adapted from established methods for the bromination of activated aromatic systems.
Materials & Reagents :
-
This compound (1.0 eq)
-
Bromine (Br₂) (2.1 eq)
-
Glacial Acetic Acid
-
Sodium Thiosulfate (Na₂S₂O₃) solution, saturated
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure :
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Bromine Addition : Prepare a solution of bromine (2.1 eq) in glacial acetic acid. Add this solution dropwise to the stirred biphenyl solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction mixture will develop a characteristic reddish-brown color.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Quenching : Carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium thiosulfate. Stir until the red color of excess bromine has disappeared.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of acetic acid used).
-
Neutralization : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove residual acetic acid) and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 6,6'-Dibromo-3,3'-dimethoxybiphenyl as a white solid.
Application II: Synthesis of (S)-MeO-BIPHEP Analogues via Directed ortho-Metalation
One of the most powerful applications of this compound is its use as a precursor for chiral diphosphine ligands, such as (S)-MeO-BIPHEP, which are pivotal in asymmetric catalysis.[7] The synthesis hinges on the ability of the methoxy groups to direct lithiation to the 2,2'-positions.
Mechanistic Rationale : The methoxy group is a classic Directed Metalation Group (DMG). The oxygen's lone pair coordinates to the lithium atom of an organolithium base (e.g., n-BuLi or sec-BuLi). This brings the base into close proximity to the ortho-proton (C2), dramatically increasing its kinetic acidity and facilitating selective deprotonation to form a stable aryllithium intermediate.[1][4][5] This intermediate can then be trapped with an electrophile like chlorodiphenylphosphine.
Caption: Key steps in the synthesis of a MeO-BIPHEP analogue.
Protocol 3.1: Synthesis of (6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine)
This protocol outlines the synthesis of a MeO-BIPHEP analogue via a directed double lithiation followed by phosphination. All steps must be performed under a strictly inert atmosphere (Argon or Nitrogen).
Materials & Reagents :
-
This compound (1.0 eq)
-
sec-Butyllithium (sec-BuLi) (2.2 eq), solution in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq), freshly distilled
-
Chlorodiphenylphosphine (ClPPh₂) (2.2 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed, deionized water
-
Anhydrous solvents for work-up (Diethyl ether or Dichloromethane)
-
Schlenk flask, syringes, low-temperature thermometer, cryocool or dry ice/acetone bath
Procedure :
-
Preparation : Add this compound (1.0 eq) to a flame-dried Schlenk flask. Evacuate and backfill with argon three times. Add anhydrous THF via syringe to dissolve the starting material.
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly distilled TMEDA (2.2 eq) via syringe. Then, add the sec-BuLi solution (2.2 eq) dropwise over 30 minutes, ensuring the internal temperature is maintained below -70 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir the mixture at -78 °C for 2 hours.
-
Phosphination : While maintaining the temperature at -78 °C, slowly add chlorodiphenylphosphine (2.2 eq) dropwise. A significant color change and/or precipitation may be observed.
-
Warming : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Work-up : Cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of degassed water.
-
Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Filter the drying agent and remove the solvent under reduced pressure. The crude product is an air-sensitive solid. Purification should be performed under inert conditions, typically by recrystallization from degassed ethanol or by chromatography on silica gel that has been deactivated with triethylamine.
Application III: The Dibromo-Intermediate in Suzuki-Miyaura Cross-Coupling
The 6,6'-Dibromo-3,3'-dimethoxybiphenyl synthesized in Protocol 2.1 is a prime candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This reaction allows for the formation of new C-C bonds, enabling the synthesis of highly substituted, sterically hindered biaryl compounds that are difficult to access through other means.
The Suzuki-Miyaura Catalytic Cycle : The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.
-
Oxidative Addition : The Pd(0) catalyst inserts into the Carbon-Bromine bond of the dibromo-intermediate.
-
Transmetalation : The organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized protocol for the coupling of 6,6'-Dibromo-3,3'-dimethoxybiphenyl with a generic arylboronic acid. Optimization is often required for specific substrates.
Materials & Reagents :
-
6,6'-Dibromo-3,3'-dimethoxybiphenyl (1.0 eq)
-
Arylboronic acid (2.2-2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 3-4 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk flask or reaction tube
Procedure :
-
Setup : To a Schlenk flask, add the dibromo-biphenyl (1.0 eq), arylboronic acid (2.2 eq), and base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere : Seal the flask, evacuate, and backfill with argon three times.
-
Solvent Addition : Add the degassed solvent system (e.g., Toluene and Water in a 4:1 ratio) via syringe.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) under a positive flow of argon.
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up : After completion, cool the reaction to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel. Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purification : Purify the crude product by column chromatography on silica gel.
Representative Conditions for Suzuki-Miyaura Coupling
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
| Catalyst (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| Pd(OAc)₂ (2%) | SPhos | K₃PO₄ (3.0) | Toluene/H₂O | 100 | Good to Excellent |
| Pd₂(dba)₃ (1.5%) | XPhos | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | Good |
| Pd(PPh₃)₄ (5%) | (none) | Cs₂CO₃ (2.5) | DMF | 110 | Moderate to Good |
Yields are representative and highly dependent on the specific arylboronic acid used.[8][9][10][11]
Conclusion
This compound is more than a simple aromatic compound; it is a sophisticated building block that offers chemists precise control over molecular construction. Through straightforward electrophilic substitution, it yields intermediates primed for powerful C-C bond-forming reactions. More impressively, the methoxy groups enable elegant directed ortho-metalation strategies, providing a direct and efficient pathway to high-value chiral ligands. The protocols and mechanistic insights provided herein demonstrate the reliability and versatility of this compound, confirming its status as an indispensable tool for the modern synthetic chemist.
References
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Menglin, M., Peng, Z., Chen, L., Guo, Y., Chen, H., & Li, X. (2007). Synthesis of New MeO-BIPHEP-Type Chiral Diphosphines by an Improved Way. ChemInform, 38. Available at: [Link]
-
Campbell, N., & Scott, A. H. (1966). Substitution reactions of 3,3′-dimethoxybiphenyl. Journal of the Chemical Society C: Organic, 1050-1052. Available at: [Link]
-
ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. Available at: [Link]
-
Semantic Scholar. (2007). Synthesis of New MeO-BIPHEP-Type Chiral Diphosphines by an Improved Way. ChemInform. Available at: [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
ResearchGate. (2017). How can I improvise my Suzuki coupling reaction's yield? Available at: [Link]
-
ACS Publications. (2019). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C. Available at: [Link]
-
OperaChem. (2023). Ullmann coupling: the first publication. Available at: [Link]
-
Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes. Available at: [Link]
-
University of Wisconsin-Madison. Directed (ortho) Metallation. Available at: [Link]
-
OUCI. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Royal Society of Chemistry. (1969). Biphenylenes. Part XXII. Reactions of 1,2,7,8-tetramethoxy-4,5-dimethyl- and 2,3,6,7-tetramethoxybiphenylene and of 1,6,7,8-tetramethoxybiphenylene-2,3-quione. Journal of the Chemical Society C: Organic. Available at: [Link]
-
The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2′-Dinitrobiphenyl. Available at: [Link]
-
ResearchGate. (2018). Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide. Available at: [Link]
-
Harvard University. Directed ortho metalation. Available at: [Link]
-
ResearchGate. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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HETEROCYCLES. (2003). AN ATTEMPT FOR BIARYL COUPLING REACTION OF BENZYL BENZOATE DERIVATIVES UNDER ULLMANN CONDITIONS. Available at: [Link]
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Organic Syntheses. 7-indolinecarboxaldehyde. Available at: [Link]
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Application Notes & Protocols: The 3,3'-Dimethoxybiphenyl Scaffold in Advanced Phosphine Ligand Design for Transition Metal Catalysis
Abstract
The biaryl phosphine ligand class represents a cornerstone in modern transition metal catalysis, enabling previously challenging cross-coupling reactions with unprecedented efficiency and scope. Within this class, the biphenyl backbone provides a rigid, sterically-defined framework that is crucial for catalytic activity. This guide explores the role of the 3,3'-dimethoxybiphenyl moiety as a foundational scaffold for the design of novel, electron-rich phosphine ligands. We will dissect the causal relationship between the ligand architecture, particularly the electronic influence of the methoxy substituents, and its impact on catalytic performance. A detailed, step-by-step protocol for the synthesis of a bidentate phosphine ligand from a substituted biphenyl precursor is provided. Furthermore, a validated, field-proven protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a key transformation in pharmaceutical and materials science, is detailed to demonstrate the application of this ligand class.
Introduction: The Biaryl Phosphine Ligand Framework
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The success of these transformations is critically dependent on the nature of the ligand coordinating the metal center.[2][3] Biaryl phosphines, such as SPhos, XPhos, and MeO-BIPHEP, have emerged as a privileged class of ligands, noted for their ability to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4][5]
The efficacy of these ligands stems from a synergistic combination of steric bulk and electron-donating character.[6] The biphenyl backbone provides a rigid and sterically demanding scaffold, while substituents on the aryl rings modulate the electronic properties of the phosphorus atom. The this compound structure offers an intriguing platform for ligand design. The methoxy groups, positioned meta to the biaryl linkage, are expected to function as electron-donating groups, enhancing the electron density at the phosphorus centers of a derived phosphine ligand. This increased nucleophilicity can facilitate the oxidative addition of challenging substrates, such as aryl chlorides, and promote the final reductive elimination step to release the product.[7]
While this compound itself is not a ligand, it serves as a valuable precursor for more complex and highly effective phosphine ligands. The principles outlined herein are based on well-established methodologies for synthesizing and applying analogous biaryl phosphines.[8][9]
The Role of Methoxy Substituents in Ligand Performance
The electronic nature of a phosphine ligand is a critical determinant of its catalytic activity. Electron-rich phosphines are known to accelerate the rate of oxidative addition of aryl halides to the Pd(0) center, a crucial step in many cross-coupling catalytic cycles. The methoxy groups on the biphenyl backbone contribute to this effect through their electron-donating mesomeric and inductive effects.
In a ligand derived from a this compound scaffold, where phosphine groups are installed at the 2,2'-positions, the methoxy groups would be ortho to the phosphorus atoms. This positioning can have a profound impact:
-
Enhanced Electron Density: The methoxy groups increase the electron density on the phosphorus atoms, making the ligand a stronger σ-donor. This enhances the reactivity of the Pd(0) center towards oxidative addition.
-
Steric Influence: The ortho-methoxy groups contribute to the overall steric bulk around the metal center. This steric hindrance can promote the formation of monoligated Pd(0) species (L1Pd(0)), which are often the most catalytically active, and can facilitate the reductive elimination step.[5]
-
Conformational Rigidity: The substituents on the biaryl backbone influence the dihedral angle (torsion) between the two phenyl rings. This conformational rigidity is key to the ligand's performance, creating a well-defined coordination sphere around the metal.[10]
Studies on related ligands like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have demonstrated that the methoxy groups are key to the stability and high activity of the resulting palladium complexes.[7]
Synthesis Protocol: From Biphenyl Scaffold to Bidentate Phosphine Ligand
The synthesis of bidentate phosphine ligands from a biaryl precursor is typically achieved via a directed ortho-lithiation followed by reaction with a chlorophosphine electrophile.[8] The following protocol outlines a representative synthesis based on this established methodology.
Workflow for Bidentate Phosphine Ligand Synthesis
Caption: Proposed workflow for synthesizing a 2,2'-bis(diphenylphosphino)-3,3'-dimethoxybiphenyl ligand.
Detailed Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 2.2 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq)
-
Chlorodiphenylphosphine (ClPPh₂, 2.2 eq)
-
Degassed Saturated NH₄Cl solution and Degassed Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware (flame-dried) and syringe techniques
Procedure:
-
Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (2.2 eq) via syringe. Slowly, add n-BuLi (2.2 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Upon completion of the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of the dilithiated intermediate is often indicated by a color change.
-
Phosphination: Cool the solution containing the dilithiated intermediate back down to -78 °C. Slowly add chlorodiphenylphosphine (2.2 eq) dropwise via syringe. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Carefully quench the reaction by the slow addition of degassed saturated NH₄Cl solution. Add degassed water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using an eluent system such as a hexanes/ethyl acetate gradient) to yield the pure bidentate phosphine ligand.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction between an aryl chloride and an arylboronic acid, a transformation where bulky, electron-rich biaryl phosphine ligands are highly effective.[11][12]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 1.0 mol%)
-
Biaryl Phosphine Ligand (e.g., SPhos, or the newly synthesized ligand, 2.0 mol%)
-
Aryl Chloride (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Toluene (or other suitable solvent like 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Reaction vial or flask
Procedure:
-
Catalyst Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (1.0 mol%), the biaryl phosphine ligand (2.0 mol%), and K₃PO₄ (3.0 eq).
-
Reagent Addition: To the vial, add the aryl chloride (1.0 eq) and the arylboronic acid (1.5 eq).
-
Inerting and Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times. Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (room temperature to 100 °C, substrate-dependent) for the specified time (typically 2-24 hours).[11] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired biaryl product.
Comparative Data of Representative Biaryl Phosphine Ligands
The choice of ligand is crucial and depends heavily on the specific substrates being coupled. The table below provides a comparison of common biaryl phosphines.
| Ligand Name | Key Structural Features | Typical Applications | Catalyst Loading (mol%) |
| SPhos | Dimethoxybiphenyl backbone, dicyclohexylphosphine | Suzuki, Buchwald-Hartwig, C-O coupling | 0.1 - 2.0 |
| XPhos | Tri-isopropylbiphenyl backbone, dicyclohexylphosphine | Suzuki, Buchwald-Hartwig, especially for aryl chlorides | 0.5 - 2.0 |
| MeO-BIPHEP | Dimethoxybiphenyl backbone, diphenylphosphine (bidentate) | Asymmetric Hydrogenation, Heck reactions | 0.5 - 5.0 |
| RuPhos | Di-isopropoxybiphenyl backbone, dicyclohexylphosphine | Buchwald-Hartwig amination of hindered substrates | 1.0 - 3.0 |
Conclusion
The this compound framework provides a promising and synthetically accessible scaffold for the development of next-generation biaryl phosphine ligands. The strategic placement of electron-donating methoxy groups is a proven concept for enhancing catalytic activity in a variety of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide offer a robust starting point for both the synthesis of novel ligands based on this scaffold and their subsequent application in synthetically valuable transformations. By understanding the causal relationship between ligand structure and catalytic function, researchers can continue to innovate and expand the capabilities of transition metal catalysis.
References
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Jeulin, S., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(17), 5799-5804. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(39), 13837-13841. Available at: [Link]
-
Ahmad, S., et al. (2023). Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions. Inorganics, 11(8), 334. Available at: [Link]
-
Viciu, M. S., et al. (2015). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 137(42), 13511-13523. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science, 2(1), 27-50. Available at: [Link]
-
Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27464-27474. Available at: [Link]
-
Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes. Available at: [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(39), 13837-13841. Available at: [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. Available at: [Link]
-
Kelley, M. S., et al. (2016). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. ACS Catalysis, 6(8), 5033-5039. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Maumela, M. C., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11, 27464-27474. Available at: [Link]
-
Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Available at: [Link]
-
Orton, G. R. F., et al. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(4), 2336-2374. Available at: [Link]
-
Reupohl, J., et al. (2015). Enantiodivergent Asymmetric Catalysis with the tropos BIPHEP Ligand and a Proline Derivative as Chiral Selector. Chemical Science, 6(12), 7049-7056. Available at: [Link]
-
Mpelane, S., et al. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 496-531. Available at: [Link]
-
Kang, P.-S., et al. (2009). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction. Bulletin of the Korean Chemical Society, 30(11), 2565-2566. Available at: [Link]
-
de la Fuente, V., et al. (2012). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 8, 1333-1379. Available at: [Link]
-
Reupohl, J., et al. (2015). Enantiodivergent asymmetric catalysis with the tropos BIPHEP ligand and a proline derivative as chiral selector. Chemical Science, 6(12), 7049-7056. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at: [Link]
-
ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. Available at: [Link]
-
Zhang, Y., et al. (2024). Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes. Nature Communications, 15(1), 1993. Available at: [Link]
-
Jeulin, S., et al. (2004). Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.
-
Szekely, G. (2020). Birds of a Feather—Asymmetric Organocatalysis Meets Asymmetric Transition Metal Catalysis. Catalysts, 10(11), 1258. Available at: [Link]
-
Lundberg, H., et al. (2019). Catalytic synthesis of benign bisphenols. Diva-Portal.org. Available at: [Link]
-
J&K Scientific. (n.d.). Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, min. 97%. Available at: [Link]
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Application Note & Protocols: Strategic Functionalization of 3,3'-Dimethoxybiphenyl
Abstract: This document provides a comprehensive technical guide for the selective bromination of 3,3'-dimethoxybiphenyl, a key building block in advanced organic synthesis. We detail the mechanistic rationale behind electrophilic aromatic substitution on this electron-rich biaryl system and present a validated protocol for its efficient dibromination. Furthermore, this guide explores the synthetic utility of the resulting brominated intermediates through detailed protocols for three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and palladium-catalyzed cyanation for the introduction of a nitrile moiety. This application note is designed for researchers in synthetic chemistry and drug development, offering both theoretical insights and practical, step-by-step methodologies.
Introduction: The this compound Scaffold
The this compound framework is a privileged scaffold in medicinal chemistry, materials science, and fine chemical synthesis. The methoxy groups not only enhance the electron density of the aromatic rings but also provide handles for further modification or influence the conformational properties of the biaryl system. Direct functionalization of this scaffold is often challenging; therefore, a common strategy involves an initial halogenation step, typically bromination, to install a versatile synthetic handle. The resulting bromo-derivatives are stable, readily purified, and serve as ideal electrophilic partners in a wide array of transition metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of this synthetic sequence, from selective bromination to subsequent high-value transformations.
Part I: Regioselective Bromination of this compound
Mechanistic Considerations: Directing Effects and Selectivity
The bromination of this compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2] The outcome is governed by the electronic and steric properties of the substrate.
-
Electronic Effects: The methoxy (-OCH3) groups are powerful activating, ortho, para-directing substituents.[3] They donate electron density to the aromatic rings via resonance, stabilizing the cationic Wheland intermediate formed during the substitution process.[2][4] This activation makes the C2, C4, and C6 positions (and their C2', C4', C6' counterparts) the most likely sites for electrophilic attack.
-
Steric Effects: While electronically activated, the C2 and C2' positions are sterically hindered by the adjacent methoxy group and the biaryl linkage. The C4 and C4' positions are electronically favorable but less activated than the C6 and C6' positions, which benefit from the activating influence of the methoxy group without significant steric impediment.
Consequently, electrophilic bromination of this compound predominantly occurs at the 6,6'-positions , yielding the corresponding dibrominated product.[5]
Selection of Brominating Reagent
The choice of brominating agent is critical to control selectivity and avoid undesired side reactions such as polybromination.
| Reagent | Advantages | Disadvantages |
| Molecular Bromine (Br2) | Inexpensive and highly reactive. | Difficult to handle (corrosive, volatile liquid); often leads to over-bromination and the formation of HBr as a corrosive byproduct.[6] |
| N-Bromosuccinimide (NBS) | Solid, crystalline reagent, easier and safer to handle than Br2.[7][8] Highly selective for activated aromatic rings.[6][8] Byproduct (succinimide) is easily removed. | More expensive than Br2. Reaction can sometimes require a radical initiator or specific solvent conditions to favor electrophilic substitution over radical pathways.[8][9] |
For this application, N-Bromosuccinimide (NBS) is the recommended reagent due to its superior handling characteristics and selectivity, which are paramount for achieving high yields of the desired 6,6'-dibromo-3,3'-dimethoxybiphenyl.
Experimental Protocol: Synthesis of 6,6'-Dibromo-3,3'-dimethoxybiphenyl
This protocol describes the selective dibromination of this compound using NBS.
Workflow Diagram
Sources
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Purification of 3,3'-Dimethoxybiphenyl
Abstract: This comprehensive guide provides detailed experimental protocols for the purification of 3,3'-dimethoxybiphenyl, a key intermediate in various fields of chemical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the underlying scientific principles behind each methodological choice. We will explore three primary purification techniques: recrystallization, column chromatography, and vacuum distillation. Furthermore, this guide establishes a framework for selecting the optimal strategy based on the impurity profile of the crude material and outlines rigorous analytical methods for confirming the purity of the final product.
Introduction to this compound
This compound is an aromatic organic compound that serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals, liquid crystals, and specialized polymers. Its structure consists of a biphenyl core with methoxy groups at the 3 and 3' positions.
The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, lower yields, and complications in downstream applications. Crude this compound, depending on its synthetic origin, can contain a variety of impurities. For instance, a common synthesis route involving the deamination of o-dianisidine can result in a dark, oily crude product containing colored polymeric materials and other side-products.[1] Other routes, such as the methylation of 3,3'-dihydroxybiphenyl, may leave residual starting material or mono-methylated intermediates.[1] This necessitates robust purification protocols to achieve the high degree of purity required for sensitive applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂ | [2] |
| Molecular Weight | 214.26 g/mol | |
| Appearance | Solid | |
| Melting Point | 44-45 °C (lit.) | |
| Boiling Point | 328 °C (lit.) | |
| IUPAC Name | 1-methoxy-3-(3-methoxyphenyl)benzene | [2] |
Chapter 1: Strategic Approach to Purification
The selection of a purification method is not arbitrary; it is a strategic decision based on an initial analysis of the crude product. A preliminary assessment using techniques like Thin Layer Chromatography (TLC) or proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can reveal the number and nature of impurities (e.g., polarity, volatility), guiding the choice of the most efficient purification strategy.
Caption: Decision workflow for selecting a purification method.
Chapter 2: Purification by Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot, suitable solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[3]
Protocol 2.1: Recrystallization from an Ethanol/Water System
This protocol is effective when impurities have different polarities than the target compound. The ethanol/water system is often suitable for moderately polar molecules like this compound.[4]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring to dissolve the solid.[5]
-
Inducing Saturation: Once dissolved, continue heating and add hot water dropwise until a slight turbidity (cloudiness) persists, indicating the solution is saturated.[4]
-
Clarification: Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[4] If colored, insoluble impurities are present, this is the stage to perform a hot filtration.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol-water mixture to remove any adhering mother liquor.[6]
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point analysis and spectroscopy.
Table 2: Troubleshooting Recrystallization
| Problem | Probable Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent or add more solvent. |
| No Crystals Form | Solution is not sufficiently saturated; supersaturation. | Scratch the inside of the flask with a glass rod; add a seed crystal; evaporate some solvent. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration. | Concentrate the mother liquor and cool again; ensure apparatus for hot filtration is pre-heated. |
Chapter 3: Purification by Flash Column Chromatography
Principle: Flash column chromatography is a form of adsorption chromatography that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[7] Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds are carried along more quickly by the eluent.
Protocol 3.1: Silica Gel Chromatography
This method is ideal for separating complex mixtures or removing impurities with polarities similar to this compound.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine the optimal eluent system using TLC. A good system will give the target compound an Rf value of ~0.3. For this compound, a starting point could be a 95:5 mixture of Hexane:Ethyl Acetate.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing it to pack evenly without air bubbles.[4]
-
Sample Loading: Dissolve the crude product in a minimum volume of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation.[4] Carefully add the dried sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 95:5 Hexane:Ethyl Acetate).[8] Apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by periodically analyzing the fractions with TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for purification via flash column chromatography.
Chapter 4: Purification by Vacuum Distillation
Principle: Vacuum distillation is used to purify compounds that have high boiling points or are thermally sensitive. By reducing the pressure inside the apparatus, the boiling point of the compound is significantly lowered, allowing it to vaporize at a temperature that prevents decomposition. This technique is highly effective for separating a liquid or low-melting solid from non-volatile impurities.[1]
Protocol 4.1: Fractional Vacuum Distillation
This protocol is directly adapted from a well-established synthetic procedure where the crude product is an oil.[1]
Materials:
-
Crude this compound (as an oil)
-
Distillation flask, fractionating column, condenser, and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed for a high vacuum.
-
Sample Charging: Place the crude oil into the distillation flask.
-
Evacuation: Gradually reduce the pressure in the system to the desired level (e.g., 3 mm Hg).
-
Heating: Begin heating the distillation flask gently while stirring.
-
Fraction Collection: Collect the fractions as they distill. It is common to observe a forerun of lower-boiling impurities before the main product distills.[1] Discard the forerun and collect the main fraction in a clean receiving flask.
-
Termination: Once the main fraction has been collected and the temperature begins to rise again, stop the distillation. Allow the apparatus to cool completely before carefully reintroducing air into the system.
Table 3: Distillation Data for this compound
| Pressure | Boiling Point Range | Observations | Reference |
| 3 mm Hg | 114-115 °C | Main fraction is a very pale lemon-yellow liquid. | [1] |
Chapter 5: Purity Assessment and Validation
A single analytical technique is often insufficient to confirm purity. A self-validating system employs multiple orthogonal methods to provide a high degree of confidence in the product's quality.
Melting Point Analysis: A pure crystalline solid will exhibit a sharp melting point over a narrow range (e.g., < 1 °C). The observed melting point should be close to the literature value of 44-45 °C. A broad or depressed melting range typically indicates the presence of impurities.
Chromatographic Analysis:
-
TLC: The purified product should appear as a single spot on a TLC plate when visualized under UV light and/or with a staining agent.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative purity data. The use of a biphenyl stationary phase is particularly effective for separating aromatic compounds and can offer unique selectivity compared to standard C18 columns.[9][10][11] A pure sample should yield a single major peak.
Spectroscopic Analysis:
-
¹H and ¹³C NMR: NMR spectroscopy is one of the most powerful tools for confirming the structure and purity of an organic compound.[2] The spectrum of the purified product should show the expected signals with correct integrations and chemical shifts, and an absence of signals corresponding to impurities.
-
Mass Spectrometry (MS): Techniques like GC-MS can confirm the molecular weight of the compound and help identify any volatile impurities.[2] The mass spectrum should show the correct molecular ion peak (m/z = 214.26).
By combining these methods—for example, observing a sharp melting point, a single peak in the HPLC chromatogram, and a clean ¹H NMR spectrum—a researcher can be highly confident in the purity and structural integrity of the synthesized this compound.
References
-
Kornblum, N. (1941). This compound AND 3,3'-DIMETHYLBIPHENYL. Organic Syntheses, 21, 30. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 80265, this compound. Retrieved from [Link]
-
Supporting Information for "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions". (n.d.). Retrieved from [Link]
-
Khan, A. et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Macroscale and Microscale Organic Experiments (Recrystallization chapter). Cengage. Retrieved from [Link]
-
National Renewable Energy Laboratory. (2023). Synthetic Procedure of 3,3'-dimethoxy-5,5'-dipropyl-2,2'-biphenyldiol. protocols.io. Retrieved from [Link]
-
Chromatography Today. (n.d.). The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Retrieved from [Link]
-
Zhang, J. et al. (2021). A Comprehensive Study of Dynamic Recrystallization Behavior of Mg Alloy with 3 wt.% Bi Addition. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride.
-
Miura, T. et al. (2024). Purity Determination of High-Purity BeO using Gravimetric Analysis with Stepwise Conversions of Weighing Form of Be. ResearchGate. Retrieved from [Link]
-
Restek. (2024). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Accucore Biphenyl columns – We all have pains, irreproducible chromatography should not be one of them. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Reddit. (2024). r/chemistry - Recrystallization. Retrieved from [Link]
-
Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]
-
BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Eadara, K. C. et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rubingroup.org [rubingroup.org]
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- 8. Synthetic Procedure of 3,3'-dimethoxy-5,5'-dipropyl-2,2'-biphenyldiol [protocols.io]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Restek Biphenyl [discover.restek.com]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
Application of 3,3'-Dimethoxybiphenyl in the Synthesis of Advanced Liquid Crystals
This technical guide provides researchers, scientists, and professionals in drug development and materials science with a comprehensive overview of the application of 3,3'-dimethoxybiphenyl in the synthesis of liquid crystals. This document outlines the strategic importance of the this compound moiety, detailed synthesis protocols, and the characterization of the resulting mesogenic materials.
Introduction: The Strategic Role of the Biphenyl Core in Liquid Crystal Design
Liquid crystals are a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The molecular architecture of liquid crystals is paramount to their function, with a typical calamitic (rod-shaped) liquid crystal molecule comprising a rigid core, a flexible tail (or tails), and often a linking group. The biphenyl unit is a foundational component for the rigid core in many thermotropic liquid crystals due to its linearity, rigidity, and ability to promote anisotropic intermolecular interactions, which are essential for the formation of mesophases.
The substitution pattern on the biphenyl core significantly influences the resulting liquid crystalline properties, such as the type of mesophase (e.g., nematic, smectic), the transition temperatures, and the optical and dielectric anisotropy. The introduction of methoxy groups, as in this compound, offers a nuanced approach to fine-tuning these properties. Compared to the widely used cyanobiphenyls, methoxybiphenyl units are less polar and less polarizable.[2] This modification tends to lower the transition temperatures and critically, the methoxybiphenyl moiety shows a reduced tendency for the anti-parallel dimerization that is characteristic of cyanobiphenyls.[2] This suppression of dimerization can be exploited to favor the formation of specific nematic phases, such as the intriguing twist-bend nematic (NTB) phase, over smectic phases.[3][4]
Synthetic Pathways to Biphenyl-Based Liquid Crystals
The creation of the core biphenyl structure is a critical step in the synthesis of these advanced materials. Two of the most powerful and versatile methods for the formation of the C-C bond between two aryl rings are the Suzuki-Miyaura cross-coupling reaction and the Ullmann coupling.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate.[5][6] It is widely favored in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[7][8]
Diagram 1: Generalized Suzuki-Miyaura Coupling for Biphenyl Synthesis
Caption: Suzuki-Miyaura coupling for the synthesis of a substituted biphenyl core.
Ullmann Coupling
The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl.[9] While it typically requires high temperatures, modern variations have been developed that proceed under milder conditions. The Ullmann reaction is particularly useful for the synthesis of symmetrical biphenyls.[10][11][12]
Protocol: Synthesis of a Nematic Liquid Crystal Incorporating a this compound Core
This protocol details a representative multi-step synthesis of a liquid crystal molecule where this compound serves as a key precursor. The target molecule is a non-symmetric dimer designed to exhibit a nematic phase. The synthesis involves the initial preparation of the this compound core, followed by functionalization and coupling to form the final liquid crystal.
Step 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This initial step creates the core biphenyl structure.
Materials:
-
3-Bromoanisole
-
3-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen source
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromoanisole (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add toluene, ethanol, and water in a 4:1:1 ratio to dissolve the reactants.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Step 2: Demethylation to 3,3'-Dihydroxybiphenyl
The methoxy groups are converted to hydroxyl groups to allow for further functionalization.
Materials:
-
This compound
-
Boron tribromide (BBr₃) or Hydrobromic acid (HBr)
-
Dichloromethane (DCM) (if using BBr₃)
-
Acetic acid (if using HBr)
Procedure (using BBr₃):
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (2.5 eq) in dichloromethane dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and evaporate the solvent.
-
The crude 3,3'-dihydroxybiphenyl can be purified by recrystallization or column chromatography.
Step 3: Synthesis of the Final Liquid Crystal via Esterification
The dihydroxybiphenyl core is coupled with mesogenic side arms via esterification.
Materials:
-
3,3'-Dihydroxybiphenyl
-
4-Hexyloxybenzoic acid (2.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flask, dissolve 3,3'-dihydroxybiphenyl (1.0 eq), 4-hexyloxybenzoic acid (2.2 eq), and DMAP (0.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (2.5 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the target liquid crystal.
Diagram 2: Overall Synthetic Workflow
Caption: Multi-step synthesis of a biphenyl-based liquid crystal.
Characterization and Data
The synthesized liquid crystal should be characterized to confirm its structure and determine its mesomorphic properties.
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to verify the chemical structure of the final product.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is employed to identify the phase transition temperatures (melting point, clearing point, and any liquid crystal-liquid crystal transitions).
-
Phase Identification: Polarized Optical Microscopy (POM) is used to observe the characteristic textures of the different mesophases upon heating and cooling, confirming the presence and type of liquid crystal phases.
Table 1: Representative Thermal Data for a Biphenyl Ester Liquid Crystal
| Compound | Transition | Temperature (°C) |
| Target LC | Crystal to Nematic (Tm) | 110.5 |
| Nematic to Isotropic (Tc) | 155.2 | |
| Mesophase Range | 44.7 K |
Note: The data presented in this table is illustrative and will vary depending on the specific molecular structure.
Conclusion
This compound is a versatile and valuable building block in the synthesis of advanced liquid crystalline materials. Its use allows for the rational design of molecules with tailored properties, particularly for applications requiring specific nematic phases and lower operating temperatures. The synthetic routes, primarily leveraging robust cross-coupling reactions like the Suzuki-Miyaura coupling followed by functional group manipulations, are well-established and adaptable. This guide provides a solid foundation for researchers to explore the synthesis and application of this important class of liquid crystals.
References
- Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. (Source)
- Twist-bend liquid crystal phases and molecular structure - the role of methoxybiphenyl.pdf - White Rose Research Online. (Source)
- Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. (Source)
- Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (Source)
- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant - ResearchG
- Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - The University of Aberdeen Research Portal. (Source)
- Synthesis of Liquid Crystals - University of Colorado Boulder. (Source)
- Ullmann Reaction - Organic Chemistry Portal. (Source)
- Suzuki reaction - Wikipedia. (Source)
- Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals - FULIR. (Source)
- Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media - ResearchG
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PubMed Central. (Source)
- Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters - SciSpace. (Source)
- Attempts to Green the Synthesis of Liquid Crystals - White Rose eTheses Online. (Source)
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (Source)
- Synthesis and liquid crystalline properties of biphenyl esters of monothio- and dithiotrimellitimides | Request PDF - ResearchG
- Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals - MDPI. (Source)
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (Source)
- A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Trifl
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
- 3,5-Dichloro-3',4'-dimethoxybiphenyl - PMC - NIH. (Source)
- Studies on Mixed Liquid Crystal. Part-I. Nematic Mesophase induced by Mixing Two Non-liquid Crystalline Components and Determina - Zenodo. (Source)
- Crystal structure of dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate - ResearchG
- An Anomaly in Phase Transition: Liquid Crystals - eScholarship.org. (Source)
- 1D, 2D and 3D liquid crystalline phases formed by bent-core mesogens - ResearchG
- Mesogenic dimers composed of bent-core molecules with flexible alkylene spacer | Request PDF - ResearchG
Sources
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- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
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- 10. par.nsf.gov [par.nsf.gov]
- 11. rsc.org [rsc.org]
- 12. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3,3'-Dimethoxybiphenyl Synthesis
Welcome to the technical support guide for the synthesis of 3,3'-dimethoxybiphenyl via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find practical, field-tested advice, troubleshooting guides, and frequently asked questions to help you achieve high yields and purity in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Suzuki coupling for this compound. For more detailed solutions, please refer to the in-depth troubleshooting guides.
Q1: My reaction shows low to no yield of this compound. What are the primary factors to investigate?
A1: When facing low or no product formation, systematically evaluate the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[1]
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[2] Inadequate degassing of solvents and reagents can lead to catalyst deactivation and the formation of homocoupling byproducts.[2][3]
-
Reagent Quality: The purity and stability of your 3-methoxyphenylboronic acid and 3-bromo or 3-iodoanisole are critical. Boronic acids can degrade over time, especially when exposed to air and moisture.[2]
-
Base Strength and Solubility: The chosen base must be strong enough to facilitate transmetalation but not so strong as to cause significant side reactions. Ensure the base is finely powdered and dry for consistent results.[2]
Q2: I'm observing a significant amount of anisole as a byproduct. What is causing this, and how can I prevent it?
A2: The formation of anisole is due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is particularly common with electron-rich boronic acids like 3-methoxyphenylboronic acid.[1] To minimize this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a base like potassium phosphate (K₃PO₄) can suppress this side reaction.[4]
-
Use a More Stable Boronic Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[2]
Q3: My starting aryl halide is being consumed, but I'm not getting the desired biphenyl product. Instead, I'm seeing the dehalogenated starting material. Why is this happening?
A3: This indicates a dehalogenation side reaction, where the aryl halide is reduced.[3] The likely cause is the reaction of the oxidative addition product (Ar-Pd-X) with a hydride source in the reaction mixture. Potential hydride sources include certain solvents or impurities. Ensure you are using high-purity, anhydrous solvents.
Q4: I'm struggling with the purification of this compound from the reaction mixture. What are the common impurities?
A4: Common impurities include unreacted starting materials, homocoupled byproducts (biphenyl from the boronic acid and/or the aryl halide), and deboronated or dehalogenated side products. Careful monitoring of the reaction by TLC or LC-MS can help determine the optimal reaction time to minimize byproduct formation. Purification is typically achieved by flash column chromatography on silica gel.
II. In-Depth Troubleshooting Guides
This section provides a systematic approach to troubleshooting and optimizing the Suzuki coupling reaction for the synthesis of this compound.
Starting Materials and Reagents
The quality of your starting materials is paramount for a successful reaction.
| Issue | Potential Cause | Recommended Solution |
| Low Reactivity | Poor quality aryl halide or boronic acid. | Use fresh, high-purity reagents. Consider converting the boronic acid to a more stable pinacol ester. |
| Protodeboronation | Degradation of boronic acid. | Store boronic acids under an inert atmosphere and away from moisture. Use a stable boronic ester derivative if the issue persists.[2] |
| Inconsistent Results | Impurities in solvents or base. | Use anhydrous, degassed solvents. Ensure the base is finely powdered and dry.[2] |
The Catalytic System: Palladium Source and Ligand
The choice of catalyst and ligand is critical, especially for electron-rich substrates like those used to form this compound.
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Slow Conversion | Inactive catalyst system for electron-rich substrates. | The methoxy groups on the aromatic rings are electron-donating, which can make the oxidative addition step of the catalytic cycle slower.[5] Use a catalyst system with electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which can accelerate both oxidative addition and reductive elimination.[1][3] |
| Catalyst Decomposition | Presence of oxygen. | Thoroughly degas all solvents and reagents with an inert gas (argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[2] |
| Homocoupling of Boronic Acid | Inefficient transmetalation or presence of Pd(II) species. | Ensure complete reduction of a Pd(II) precatalyst to Pd(0).[3] Adding the aryl halide in a slight excess can sometimes minimize boronic acid homocoupling.[6] |
Reaction Conditions: Base, Solvent, and Temperature
Optimizing these parameters is key to achieving high yields and minimizing side reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inappropriate base strength or solubility. | The base plays a crucial role in activating the boronic acid for transmetalation.[7][8] For this substrate, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[9] Ensure the base is finely powdered for better solubility and reactivity. |
| Side Reactions (e.g., ester cleavage if applicable) | Harsh basic conditions. | If your substrate contains base-sensitive functional groups, consider using a milder base like potassium fluoride (KF).[7][10] |
| Poor Solubility of Reagents | Incorrect solvent system. | A mixture of an organic solvent and water is common for Suzuki couplings. Toluene/water, dioxane/water, or THF/water are frequently used.[9] For substrates with poor solubility, DMF can be an alternative, but be mindful of its higher boiling point and potential for side reactions.[10] |
| Sluggish Reaction | Temperature is too low. | While some Suzuki couplings can proceed at room temperature, many require heating to 80-100 °C to achieve a reasonable reaction rate.[11][12] |
III. Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol provides a general starting point. Optimization may be necessary.
Materials:
-
3-Bromoanisole (or 3-iodoanisole)
-
3-Methoxyphenylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromoanisole, 3-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene and water mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized Protocol Using a Buchwald Ligand
This protocol is recommended for achieving higher yields, especially with challenging substrates.
Materials:
-
3-Bromoanisole
-
3-Methoxyphenylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add 3-bromoanisole, 3-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[3]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[3]
-
Add degassed, anhydrous 1,4-dioxane via syringe.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Follow steps 6-10 from the standard protocol for monitoring, workup, and purification.[3]
IV. Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.[3]
V. References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16556-16564.
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
RSC Publishing. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
NIH. (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
Semantic Scholar. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Synthesis of 4-Methoxybiphenyl Using Pd-Containing. Retrieved from [Link]
-
ResearchGate. (2025, February 14). (PDF) Chirooptical 2,2′‐Dimethoxybiphenyl Crystals Generated From Suzuki–Miyaura Coupling Reaction Catalyzed by Pd‐Loaded Chiral Silica. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. Retrieved from [Link]
-
BCREC Publishing Group. (n.d.). Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. Retrieved from [Link]
-
ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
-
MDPI. (n.d.). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3,3'-Dimethoxybiphenyl
Welcome to the Technical Support Center for the synthesis of 3,3'-Dimethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important biphenyl derivative. We will delve into the causality behind the formation of common byproducts in prevalent synthetic routes and provide field-proven insights to optimize your reaction outcomes.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, and a popular choice for synthesizing this compound. A typical approach involves the reaction of 3-methoxyphenylboronic acid with 3-bromoanisole catalyzed by a palladium complex. While powerful, this method is not without its challenges, primarily the formation of specific byproducts that can complicate purification and reduce yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid (biphenyl with methoxy groups at positions 3 and 3'). What causes this and how can I minimize it?
Answer: The formation of a homocoupled biaryl from the boronic acid reagent is a well-known side reaction in Suzuki-Miyaura couplings.[1][2] This occurs when two molecules of the boronic acid couple with each other instead of with the aryl halide.
Causality: The mechanism of homocoupling can be complex and is often dependent on the specific reaction conditions. One major contributor is the presence of an oxidant, which can be atmospheric oxygen or the palladium(II) precatalyst itself. The Pd(II) can be reduced to Pd(0) by the boronic acid, leading to the formation of the homocoupled product.[2] Another pathway involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination.
Troubleshooting Guide:
| Mitigation Strategy | Experimental Protocol | Rationale |
| Degas Solvents Thoroughly | Sparge solvents (e.g., toluene, dioxane, THF) with an inert gas (argon or nitrogen) for 15-30 minutes prior to use. | This removes dissolved oxygen, a common oxidant that promotes homocoupling. |
| Use a Pd(0) Catalyst | Instead of Pd(OAc)₂, consider using a Pd(0) source like Pd(PPh₃)₄ or generating Pd(0) in situ from a Pd(II) source with a phosphine ligand. | This bypasses the initial reduction step of Pd(II) by the boronic acid, which can be a source of homocoupling. |
| Control Ligand-to-Metal Ratio | Maintain an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate phosphine ligands). | Excess ligand can stabilize the Pd(0) species and favor the desired cross-coupling pathway. |
| Optimize Base and Temperature | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and reaction temperatures. | The base plays a crucial role in the transmetalation step, and its strength and concentration can influence the relative rates of cross-coupling versus homocoupling.[3] Lowering the temperature may also disfavor the homocoupling reaction. |
Question 2: My reaction is sluggish, and I'm isolating a significant amount of anisole. What is happening?
Answer: The presence of anisole indicates that your 3-methoxyphenylboronic acid is undergoing protodeboronation. This is a common decomposition pathway for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[4][5]
Causality: Protodeboronation is essentially the hydrolysis of the carbon-boron bond.[6] It can be catalyzed by acid or base and is often promoted by the presence of water in the reaction mixture.[4] The pH of the reaction medium is a critical factor in the rate of protodeboronation.[6]
Troubleshooting Guide:
| Mitigation Strategy | Experimental Protocol | Rationale |
| Use Anhydrous Conditions | Dry all glassware thoroughly. Use anhydrous solvents and reagents. | Minimizing water content is the most direct way to suppress protodeboronation.[4] |
| Choose the Right Base | Consider using a non-aqueous base or a base that generates less water upon reaction. Bases like potassium fluoride (KF) can sometimes be effective. | The choice of base significantly impacts the reaction's pH and the speciation of the boronic acid, influencing its susceptibility to protodeboronation.[6] |
| Use Boronic Esters | Consider using the pinacol ester of 3-methoxyphenylboronic acid. | Boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[7][8] |
| Optimize Reaction Time | Monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop the reaction once the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can increase the extent of protodeboronation. |
Workflow for Troubleshooting Suzuki Coupling Byproducts
Caption: Troubleshooting workflow for Suzuki coupling.
Section 2: Ullmann Coupling
The Ullmann reaction is a classical method for forming biaryl compounds through the copper-catalyzed coupling of aryl halides. For the synthesis of this compound, this would typically involve the self-coupling of 3-bromoanisole or 3-iodoanisole.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: My Ullmann homocoupling of 3-bromoanisole is giving a low yield, and I'm recovering a lot of starting material. What can I do?
Answer: Low conversion in Ullmann couplings is a common issue, often related to the reactivity of the copper catalyst and the reaction conditions.
Causality: The traditional Ullmann reaction often requires high temperatures (typically >150 °C) and stoichiometric amounts of copper powder or a copper salt.[9][10] The surface of the copper can be deactivated by oxides or other impurities, leading to poor reactivity. The mechanism involves the formation of an organocopper intermediate.[9][11]
Troubleshooting Guide:
| Mitigation Strategy | Experimental Protocol | Rationale |
| Activate Copper | Before the reaction, wash the copper powder with a dilute acid (e.g., HCl) to remove the oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum. | This provides a more active copper surface for the reaction. |
| Use a More Reactive Aryl Halide | If using 3-bromoanisole, consider switching to 3-iodoanisole. | The reactivity of aryl halides in Ullmann coupling generally follows the order I > Br > Cl. |
| Increase Temperature | Carefully increase the reaction temperature. Ullmann reactions often require temperatures in the range of 150-250 °C. | Higher temperatures provide the necessary activation energy for the oxidative addition of the aryl halide to the copper. |
| Use a High-Boiling Solvent | Employ a high-boiling solvent such as DMF, DMSO, or nitrobenzene. | These solvents can reach the high temperatures required for the reaction to proceed. |
| Consider Ligand-Assisted Ullmann Coupling | The addition of ligands such as phenanthroline or diamines can accelerate the reaction and allow for lower reaction temperatures. | Ligands can stabilize the organocopper intermediates and facilitate the coupling process. |
Question 4: I am observing the formation of anisole as a byproduct in my Ullmann reaction. How is this possible?
Answer: The formation of anisole suggests a reductive dehalogenation of your 3-bromoanisole starting material.[12][13]
Causality: In the presence of a reducing agent and a catalyst, the carbon-halogen bond can be cleaved and replaced with a carbon-hydrogen bond. In the context of an Ullmann reaction, sources of the hydride for reduction can be trace water, the solvent, or additives. The copper catalyst itself can facilitate this process.
Troubleshooting Guide:
| Mitigation Strategy | Experimental Protocol | Rationale |
| Ensure Anhydrous Conditions | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere. | This minimizes potential proton sources that can lead to reductive dehalogenation. |
| Solvent Choice | Choose a solvent that is less likely to act as a hydride donor. | Some solvents can be more prone to donating a hydrogen atom under the reaction conditions. |
| Optimize Reaction Conditions | Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions. | Milder conditions, if effective for the coupling, will likely reduce the extent of dehalogenation. |
Byproduct Formation in Ullmann Coupling
Caption: Desired vs. side reaction in Ullmann coupling.
Section 3: Grignard Reagent Coupling
The coupling of Grignard reagents can also be employed to synthesize this compound. This can be achieved through the homocoupling of 3-methoxyphenylmagnesium bromide, often in the presence of a transition metal catalyst.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 5: I am attempting to form this compound via the homocoupling of 3-methoxyphenylmagnesium bromide, but the yield is low and I have a lot of unreacted Grignard reagent. How can I improve this?
Answer: The homocoupling of Grignard reagents can be inefficient without a suitable catalyst or promoter.
Causality: While some Grignard reagents can homocouple upon heating, the reaction is often slow and low-yielding.[14] The formation of the biaryl typically proceeds through a radical mechanism or via transmetalation to a catalyst followed by reductive elimination.
Troubleshooting Guide:
| Mitigation Strategy | Experimental Protocol | Rationale |
| Use a Transition Metal Catalyst | Add a catalytic amount of a transition metal salt, such as CoCl₂, NiCl₂, or a palladium complex. | These metals can facilitate the coupling of the Grignard reagent.[15] |
| Optimize Reaction Temperature | Gently heating the reaction mixture can promote coupling.[14] | Increased temperature can provide the activation energy needed for the reaction. |
| Ensure High Quality Grignard Reagent | Titrate your Grignard reagent before use to determine its exact concentration. | The presence of unreacted magnesium or impurities can affect the reaction. |
Question 6: My Grignard reaction is producing biphenyl as a significant byproduct. What is the source of this?
Answer: Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium bromide or related aryl Grignards.[16][17] It arises from the coupling of the Grignard reagent with any unreacted aryl halide starting material.
Causality: During the formation of the Grignard reagent (e.g., from 3-bromoanisole and magnesium), if the reaction is not complete, there will be both 3-methoxyphenylmagnesium bromide and unreacted 3-bromoanisole in the flask. These can then couple to form the desired product. However, two molecules of the Grignard reagent can also couple to form the homocoupled product.
Troubleshooting Guide:
| Mitigation Strategy | Experimental Protocol | Rationale |
| Slow Addition of Aryl Halide | Add the 3-bromoanisole slowly to a suspension of activated magnesium turnings in an anhydrous ether solvent. | This helps to maintain a low concentration of the aryl halide, favoring the formation of the Grignard reagent over immediate coupling.[17] |
| Ensure Complete Grignard Formation | Allow sufficient reaction time for the Grignard reagent to form completely before proceeding with any subsequent coupling steps. | This minimizes the amount of unreacted aryl halide available for side reactions. |
| Control Temperature | The formation of the biphenyl side product is favored by increased reaction temperatures.[17] Maintain a gentle reflux during Grignard formation. | Controlling the temperature can help to manage the rate of reaction and minimize side product formation. |
References
-
Biphenyl, 3,3'-dimethyl-. Organic Syntheses Procedure. Available at: [Link]
-
Grignard Reaction. University of Wisconsin-Madison Chemistry Department. Available at: [Link]
-
Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. ResearchGate. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Substitution reactions of 3,3′-dimethoxybiphenyl. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Synthetic Procedure of 3,3'-dimethoxy-5,5'-dipropyl-2,2'-biphenyldiol v1. protocols.io. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. Available at: [Link]
-
Protodeboronations. Organic Chemistry Portal. Available at: [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Evaluation Biological Activity of Some New Polymers Derived From this compound-4,4'-diamine. ResearchGate. Available at: [Link]
-
4,4'-dimethoxy-1,1'-biphenyl. Organic Syntheses Procedure. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
-
Synthesis and Evaluation Biological Activity of Some New Polymers Derived From this compound-4,4'-diamine. ResearchGate. Available at: [Link]
-
Formation of Biaryls by Homocoupling of Grignard Reagents. MDPI. Available at: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ligand-Free Ullmann-Type C–Heteroatom Couplings Under Practical Conditions. ResearchGate. Available at: [Link]
-
Ullmann reaction. Wikipedia. Available at: [Link]
-
The Grignard Reagents. ACS Publications. Available at: [Link]
-
Mechanistic studies on the protodeboronation. ResearchGate. Available at: [Link]
-
The Power of Suzuki Coupling: How 3-Methoxyphenylboronic Acid Drives Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Reductive dehalogenation of 4‐bromo anisole. ResearchGate. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Available at: [Link]
-
Ullmann coupling-An overview. OperaChem. Available at: [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Available at: [Link]
-
(3-Methoxyphenyl)boronic acid. PubChem. Available at: [Link]
- Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene. Google Patents.
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- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
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- 13. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for incomplete 3,3'-Dimethoxybiphenyl synthesis
Welcome to the technical support center for the synthesis of 3,3'-Dimethoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of biaryl synthesis. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and answer frequently asked questions, providing you with the insights needed to achieve a successful synthesis.
Troubleshooting Guide: Incomplete or Failed Reactions
Encountering an incomplete or low-yielding reaction is a common challenge in organic synthesis. This section provides a systematic approach to diagnosing and resolving issues specific to the synthesis of this compound via common cross-coupling methods.
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling between a 3-methoxyphenylboronic acid and a 3-haloanisole is failing. I'm seeing mostly unreacted starting materials. What are the first things I should check?
Answer: A failing Suzuki coupling can typically be traced back to one of several key areas: the catalyst's activity, the reaction atmosphere, or the integrity of your reagents.
-
Catalyst Activity and Integrity: The active catalyst in a Suzuki coupling is a Palladium(0) species.[1] If you are using a Pd(II) precatalyst, such as PdCl₂(dppf) or Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[1][2] If this reduction is inefficient, the reaction will not proceed.
-
Recommendation: Consider using a fresh batch of palladium catalyst or a more robust, air-stable precatalyst. Ensure your ligands, if used separately, have not degraded. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for electron-rich systems.[1]
-
-
Oxygen Contamination: The presence of oxygen is highly detrimental. It can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid starting material.[1]
-
Recommendation: Ensure your solvent is thoroughly degassed before use by methods such as sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[3]
-
-
Reagent Purity and Stability: The purity of both the aryl halide and the boronic acid is critical. Boronic acids, in particular, can degrade over time through dehydration to form boroxines or via protodeboronation.[1]
-
Recommendation: Verify the purity of your starting materials. If the boronic acid is old, consider using a freshly opened bottle or recrystallizing it. Using potassium trifluoroborate salts can sometimes be a more robust alternative as they are less prone to protodeboronation.[4]
-
-
Base and Solvent Choice: The base is crucial for activating the boronic acid to facilitate transmetalation.[5] The choice of base and solvent are often linked.
Issue 2: Significant Side Product Formation
Question: My reaction is proceeding, but I'm isolating a significant amount of anisole (from dehalogenation) or 3,3',5,5'-tetramethoxybiphenyl (from boronic acid homocoupling). How can I suppress these side reactions?
Answer: The formation of these side products points to specific, addressable flaws in the reaction conditions.
-
Protodeboronation/Dehalogenation: The replacement of the boronic acid group or the halide with a hydrogen atom is often caused by trace amounts of water or other protic impurities, especially under basic conditions.[1][6]
-
Homocoupling of Boronic Acid: This side reaction is primarily driven by the presence of oxygen, which oxidizes the Pd(0) catalyst.[1]
-
Mitigation Strategy: As mentioned above, meticulous degassing of the reaction solvent and maintaining a strict inert atmosphere are the most effective ways to prevent this side reaction.[1]
-
Troubleshooting Workflow for Cross-Coupling Reactions
Here is a logical workflow to follow when troubleshooting an incomplete synthesis of this compound.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Issue 3: Sluggish Ullmann Coupling Reaction
Question: I am attempting a classical Ullmann homocoupling of 3-iodoanisole, but the reaction is very slow and requires temperatures over 200 °C. Is there a way to improve this?
Answer: The classical Ullmann reaction, which uses copper powder, is notorious for requiring harsh conditions.[8] Modern protocols have significantly improved the reaction's efficiency and substrate scope by introducing soluble copper(I) salts and, most importantly, chelating ligands.
-
Switch to a Cu(I) Salt: Instead of copper powder, use a Cu(I) source like CuI or CuBr. These are more reactive and lead to a more efficient catalytic cycle.[6]
-
Introduce a Ligand: This is the most critical improvement. Ligands accelerate the reaction by stabilizing the copper center and facilitating both the oxidative addition and reductive elimination steps.[8] This allows for significantly lower reaction temperatures (often 80-120 °C).[6]
-
Optimize Base and Solvent: A strong base is required to facilitate the reaction.[9] Bases like K₃PO₄ or Cs₂CO₃ are commonly used.[6] High-boiling point, polar aprotic solvents like DMF, Dioxane, or Toluene are typically effective.[6]
| Parameter | Classical Ullmann | Modern Ligand-Accelerated Ullmann |
| Copper Source | Copper Powder (stoichiometric) | CuI, CuBr, Cu₂O (catalytic, 5-10 mol%) |
| Temperature | >200 °C | 80-120 °C |
| Additives | None | Chelating Ligand (e.g., 1,10-phenanthroline) |
| Efficiency | Often low to moderate yields | Good to excellent yields |
Table 1. Comparison of Classical and Modern Ullmann Coupling Conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound, and how do I choose one?
There are several viable routes, with the choice depending on starting material availability, scale, and tolerance for certain reagents.
-
Suzuki-Miyaura Coupling: This is arguably the most common and versatile method. It involves coupling 3-methoxyphenylboronic acid with a 3-haloanisole (preferably I or Br) using a palladium catalyst.[2][10] It offers high functional group tolerance and generally good yields. This is the recommended starting point for most applications.
-
Ullmann Coupling: This involves the copper-catalyzed coupling of two molecules of a 3-haloanisole (typically 3-iodoanisole).[11] While classic conditions are harsh, modern ligand-accelerated protocols make it a very effective method for symmetrical biaryl synthesis.[6]
-
Deamination of o-Dianisidine: A procedure exists for the synthesis via tetrazotization of o-dianisidine (3,3'-dimethoxybenzidine) followed by reductive deamination with hypophosphorous acid.[12] This is a more classical approach and may be suitable if o-dianisidine is readily available.
Q2: Why is the choice of halide (I vs. Br vs. Cl) important in cross-coupling reactions?
The reactivity of the aryl halide in both Suzuki and Ullmann couplings follows the general trend: I > Br >> Cl .[10][11] This is due to the bond dissociation energies of the Carbon-Halogen bond. The C-I bond is the weakest and thus undergoes oxidative addition to the metal center (Pd or Cu) most readily. While reactions with aryl chlorides are possible, they are often sluggish and require more specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][5]
Q3: How do I purify the final this compound product?
The primary purification method is typically flash column chromatography on silica gel.
-
Common Impurities:
-
Unreacted 3-haloanisole or 3-methoxyphenylboronic acid.
-
Homocoupled byproducts (from the boronic acid).
-
Dehalogenated starting material (anisole).
-
-
Procedure:
-
After aqueous workup, the crude product is concentrated in vacuo.
-
The crude material is dissolved in a minimal amount of a non-polar solvent (like hexanes or toluene) and loaded onto a silica gel column.
-
Elution is typically performed with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. This compound is a relatively non-polar compound and should elute before more polar impurities.
-
Fractions are collected and analyzed by TLC to identify the pure product.
-
For a final purification step, the product can be recrystallized. A literature procedure mentions recrystallization from ethanol.[12] The melting point should be around 44-45 °C.[13]
-
Catalytic Cycle Comparison: Suzuki vs. Ullmann
The mechanisms for Suzuki (Pd-catalyzed) and Ullmann (Cu-catalyzed) couplings share the core steps of oxidative addition and reductive elimination but differ in the transmetalation/activation step.
Caption: Simplified catalytic cycles for the Suzuki-Miyaura and Ullmann cross-coupling reactions.
Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoanisole (1.0 equiv.), 3-methoxyphenylboronic acid (1.2 equiv.), and a finely powdered base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like XPhos (2-4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of Toluene and Water, or Dioxane) via syringe.[14]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol 2: Modern Ullmann Homocoupling of 3-Iodoanisole
This protocol utilizes a ligand to enable milder reaction conditions.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 3-iodoanisole (1.0 equiv.), a copper(I) source such as CuI (5-10 mol%), a ligand like 1,10-phenanthroline (10-20 mol%), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 equiv.).[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add an anhydrous, high-boiling point solvent (e.g., DMF or Dioxane) via syringe.[6]
-
Reaction: Place the vessel in a preheated heating block and stir at 100-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Various Authors. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.
-
Maes, B. U., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1034–1041. Retrieved from [Link]
-
Kornblum, N., & Kelley, D. L. (1953). This compound. Organic Syntheses, 33, 29. Retrieved from [Link]
-
Chem-Station. (2014). Ullmann Coupling. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Török, B., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1770. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Benchchem. (n.d.). Preparation of Substituted Trimethoxybiphenyls from 1-Iodo-2,3,4-trimethoxybenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 3,3-二甲氧基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3,3'-Dimethoxybiphenyl
Welcome to the technical support center for the purification of crude 3,3'-Dimethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable biphenyl derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may face in the lab, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question: My crude this compound is a dark, oily residue after synthesis. What is the likely cause and the best initial purification strategy?
Answer: A dark, oily crude product often indicates the presence of polymeric byproducts, residual starting materials, and colored impurities. This is common in coupling reactions like the Ullmann or Suzuki reactions, where homocoupling of starting materials or side reactions can occur.[1][2][3] The initial step should be a straightforward purification method to remove the bulk of these impurities before proceeding to more refined techniques.
A primary recommendation is an initial purification by column chromatography on silica gel. This technique is highly effective at separating the desired product from both more polar and less polar impurities.
Question: I'm attempting to recrystallize this compound, but it keeps "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the solvent in which it is dissolved, causing it to separate as a liquid rather than crystallizing.[4] Given that this compound has a relatively low melting point (around 44-45°C), this is a common issue.
Here are several strategies to overcome this:
-
Change the Solvent System: Select a solvent or solvent mixture with a lower boiling point. For instance, if you are using a high-boiling point solvent like toluene, consider switching to a mixture of hexanes and ethyl acetate.[5]
-
Induce Crystallization: If you are confident in your solvent choice, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of pure this compound can also be very effective.[4]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.[6] Rapid cooling often promotes oiling out.
Question: After column chromatography, my fractions containing this compound are still showing minor impurities by TLC/HPLC. How can I improve the separation?
Answer: If co-elution of impurities is occurring, you may need to optimize your chromatographic conditions. The choice of both the stationary and mobile phase is critical for achieving high resolution.
-
Optimize the Mobile Phase: A common mobile phase for purifying biphenyl compounds on silica gel is a mixture of hexanes and ethyl acetate.[7] You can improve separation by using a shallower gradient or an isocratic elution with a lower percentage of the more polar solvent (ethyl acetate).
-
Consider an Alternative Stationary Phase: For challenging separations, a biphenyl stationary phase for HPLC can offer unique selectivity due to π-π interactions, which can help resolve aromatic isomers and other closely related impurities.[8][9][10]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of this compound.
Question: What are the most common impurities in crude this compound synthesized via Ullmann or Suzuki coupling?
Answer: The most prevalent impurities are typically derived from side reactions inherent to the coupling methodology.
-
Homocoupling Products: Formation of symmetrical biphenyls from the starting aryl halides (e.g., 3-bromoanisole) is a common byproduct in both Ullmann and Suzuki couplings.[1][3]
-
Unreacted Starting Materials: Incomplete reactions will leave residual aryl halides and/or boronic acids/esters.[11]
-
Solvent and Reagent-Derived Impurities: Depending on the reaction conditions, impurities from the solvent (e.g., DMF in Ullmann reactions) or byproducts from the base used in Suzuki couplings can also be present.[2][12]
Question: What is the recommended solvent system for recrystallizing this compound?
Answer: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[4][13] For this compound, a non-polar solvent system is generally effective. A mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or diethyl ether often provides good results.[5] Ethanol has also been reported as a suitable recrystallization solvent for this compound.[14] It is always advisable to perform small-scale solvent screening to determine the optimal system for your specific crude material.
Question: Can I purify this compound by distillation?
Answer: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile impurities. The boiling point of this compound is 328°C at atmospheric pressure, so vacuum distillation is necessary to prevent thermal decomposition. A related procedure for a dimethylbiphenyl derivative suggests distillation at 3 mm Hg with a bath temperature of 155°C.[14]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a standard procedure for the purification of crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with 100% hexanes. Gradually increase the polarity by adding ethyl acetate. A common starting gradient is from 0% to 10% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture of hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[4]
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[4][6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
| Purification Method | Key Parameters | Expected Purity | Advantages | Disadvantages |
| Column Chromatography | Stationary Phase: Silica gelMobile Phase: Hexanes/Ethyl Acetate gradient | >98% | High resolution, versatile for various impurities. | Can be time-consuming and require large solvent volumes. |
| Recrystallization | Solvent: Ethanol or Hexanes/EtOAc | >99% (if successful) | Simple, cost-effective, can yield very pure material. | Prone to "oiling out," may have lower recovery. |
| Vacuum Distillation | Pressure: ~1-5 mmHgTemperature: ~150-180°C | >97% | Effective for removing non-volatile impurities. | Requires specialized equipment, potential for thermal degradation. |
Visualizations
Caption: Troubleshooting "oiling out" during recrystallization.
References
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America. [Link]
-
Campbell, N., & Scott, A. H. (1966). Substitution reactions of 3,3′-dimethoxybiphenyl. Journal of the Chemical Society C: Organic, 1050-1052. [Link]
-
Diastereospecific intramolecular Ullmann couplings: unique chiral auxiliary for the preparation of 3,3'-disubstituted MeO-BIPHEP derivatives. (2006). Organic Letters, 8(7), 1483–1485. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. (2024). Restek. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Biphenyl, 3,3'-dimethyl-. (n.d.). Organic Syntheses. [Link]
-
Accucore Biphenyl columns – We all have pains, irreproducible chromatography should not be one of them. (n.d.). Fisher Scientific. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Aryl and Alkylamines at Room Temperature. (n.d.). Supporting Information. [Link]
-
This compound. (n.d.). Stenutz. [Link]
-
3,3'-DIMETHOXY BIPHENYL IMPURITY. (n.d.). Sunway Pharm Ltd. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. (n.d.). ACS Publications. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. [Link]
-
Suzuki Coupling Mechanism. (2022). YouTube. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. [Link]
-
This compound. (n.d.). PubChem - NIH. [Link]
-
Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2′-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. (2024). International Journal of Biology and Chemistry. [Link]
-
4,4'-dimethoxy-1,1'-biphenyl. (n.d.). Organic Syntheses. [Link]
- Industrial method for preparing and purifying 4, 4' -dimethoxy triphenylchloromethane. (n.d.).
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (n.d.). [PDF]. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rubingroup.org [rubingroup.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Restek Biphenyl [discover.restek.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diastereospecific intramolecular Ullmann couplings: unique chiral auxiliary for the preparation of 3,3'-disubstituted MeO-BIPHEP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mt.com [mt.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies for Preventing Homocoupling in 3,3'-Dimethoxybiphenyl Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions, specifically in the synthesis of 3,3'-dimethoxybiphenyl. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your target compound.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, the reaction is not without its complexities. A common and often frustrating side reaction is the homocoupling of the boronic acid reagent, which leads to the formation of symmetrical biaryl impurities.[3] In the synthesis of this compound, this manifests as the formation of 4,4'-dimethoxybiphenyl, a byproduct that can be difficult to separate from the desired product due to similar physical properties.
This guide will delve into the mechanistic origins of homocoupling and provide a systematic approach to its prevention and mitigation.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: I'm observing a significant amount of a symmetrical biphenyl byproduct in my crude reaction mixture. What is causing this?
A1: The formation of a symmetrical biaryl from the coupling of two boronic acid molecules is known as homocoupling.[3] The primary culprits behind this undesired reaction are the presence of dissolved oxygen and palladium(II) species in your reaction mixture.[3][4]
-
Oxygen's Role: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then participate in a catalytic cycle that exclusively produces the homocoupled product.[3][5] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling.[5]
-
Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the catalytically active Pd(0) form. This reduction process can sometimes consume the boronic acid, leading to homocoupling as a byproduct.[4]
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous exclusion of oxygen is critical.[6] A highly effective method is subsurface sparging with an inert gas like nitrogen or argon.[6][7]
Experimental Protocol: Inert Gas Subsurface Sparging
-
Combine your aryl halide, boronic acid, base, and solvent in the reaction flask.
-
Insert a long needle or a glass pipette connected to an inert gas line, ensuring the tip is below the surface of the liquid.
-
Bubble the inert gas through the solution for 15-30 minutes. The vigorous bubbling displaces dissolved oxygen.
-
After sparging, remove the needle/pipette and add your palladium catalyst under a positive pressure of the inert gas.
-
Maintain a gentle, positive pressure of the inert gas over the reaction for its entire duration.
Q3: Which palladium source is best to minimize homocoupling?
A3: The choice of the palladium source is a critical parameter.[4] To circumvent the issues associated with the in situ reduction of Pd(II) precatalysts, it is often preferable to use a Pd(0) source .[4]
| Palladium Source | Oxidation State | Impact on Homocoupling | Recommendation |
| Pd(OAc)₂, PdCl₂ | Pd(II) | Can promote homocoupling during the reduction to Pd(0).[4] | Use with caution; may require additives or careful optimization. |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Generally preferred as it bypasses the initial reductive step that can consume the boronic acid.[4] | A strong starting point for minimizing homocoupling. |
Q4: How does the choice of ligand impact the formation of homocoupling byproducts?
A4: Ligands are not merely spectators; they play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[4][8] The right ligand can significantly suppress homocoupling.
-
Steric Hindrance: Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[8] Their steric bulk can physically hinder the formation of the intermediates that lead to the homocoupling of two boronic acid molecules.[9]
-
Catalyst Stability: Robust ligands can prevent the decomposition of the catalyst into species that might promote side reactions.
Q5: Can the base I use influence the extent of homocoupling?
A5: Yes, the base is a key player in the Suzuki reaction. Its primary role is to activate the boronic acid for transmetalation.[1][10] The choice and stoichiometry of the base can influence reaction selectivity.[11][12] While a direct, universal correlation between specific bases and homocoupling is complex, the base's strength and solubility can affect the concentration of reactive boronate species, which could indirectly impact side reactions. For sensitive substrates, weaker bases or careful control of stoichiometry might be beneficial.
Q6: Are there any procedural tricks to further suppress homocoupling?
A6: Yes, several procedural modifications can be beneficial:
-
Slow Addition of Boronic Acid: Adding a solution of the boronic acid slowly to the reaction mixture can help maintain a low concentration of the boronic acid at any given time, thereby disfavoring the bimolecular homocoupling reaction.[7][8]
-
Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help suppress side reactions, which often have a higher activation energy than the desired cross-coupling.[8]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture without significantly affecting the desired catalytic cycle.[6][7]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of boronic acid homocoupling? A: There are several proposed mechanisms. A common pathway involves the reaction of a Pd(II) species with two molecules of the boronic acid, leading to the formation of the symmetrical biaryl and the regeneration of Pd(0).[5][6] Another pathway, particularly under aerobic conditions, involves the formation of a palladium(II) peroxo complex from the reaction of O₂ with a Pd(0) species, which then facilitates the homocoupling.[13]
Q: Besides homocoupling, what other side reactions should I be aware of? A: Other common side reactions include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene.[9]
-
Dehalogenation: The removal of the halogen from the aryl halide substrate.[5]
Q: My homocoupling byproduct is very difficult to remove. What purification strategies do you recommend? A: Due to the structural similarity between this compound and its homocoupled byproduct, purification can be challenging.
-
Recrystallization: This technique relies on differences in solubility. Experiment with various solvent systems to find one where the desired product has significantly lower solubility than the byproduct at a given temperature.[14]
-
Column Chromatography: While potentially difficult, careful optimization of the stationary and mobile phases can achieve separation. Consider using a high-performance liquid chromatography (HPLC) system for more challenging separations.
-
Trituration: If the byproduct is significantly more soluble in a particular solvent than your desired product, washing the crude solid with that solvent can enrich your product.[14]
Visualizing the Suzuki Cycle and Competing Pathways
To better understand the reaction dynamics, the following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.
Caption: Desired Suzuki cycle vs. competing homocoupling pathway.
Caption: Troubleshooting workflow for homocoupling in Suzuki reactions.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]
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What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. Available at: [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
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The Suzuki Reaction. Chem 115 Myers. Available at: [Link]
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ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. ResearchGate. Available at: [Link]
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List of purification methods in chemistry. Wikipedia. Available at: [Link]
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Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. Available at: [Link]
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Methods of Purification of Organic Compounds | CK-12 Foundation. CK-12. Available at: [Link]
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How To Run A Reaction: Purification. University of Rochester. Available at: [Link]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3,3'-Dimethoxybiphenyl
Welcome to the technical support center for the synthesis of 3,3'-Dimethoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more reliable results.
I. Overview of Synthetic Strategies
The synthesis of this compound, a key biaryl scaffold, is principally achieved through cross-coupling reactions. The most common methods include the Suzuki-Miyaura coupling, the Ullmann reaction, and Grignard reagent-based couplings. Each of these methods presents a unique set of advantages and challenges. The choice of strategy often depends on factors like substrate availability, functional group tolerance, and desired scale.[1]
| Synthetic Route | Key Reactants | Catalyst/Reagent | Common Issues |
| Suzuki-Miyaura Coupling | 3-Methoxyphenylboronic acid & 3-Bromoanisole | Palladium catalyst, Base | Homocoupling, Dehalogenation, Protodeboronation |
| Ullmann Reaction | 3-Bromoanisole or 3-Iodoanisole | Copper | High temperatures, Stoichiometric copper, Moderate yields |
| Grignard Coupling | 3-Methoxyphenylmagnesium bromide & 3-Bromoanisole | Palladium or Iron catalyst | Homocoupling, Sensitivity to moisture/air |
This guide will primarily focus on troubleshooting the Suzuki-Miyaura coupling, as it is one of the most widely used and versatile methods for biaryl synthesis.[1] We will also address common pitfalls in the Ullmann and Grignard coupling reactions.
II. Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds.[2][3] However, achieving high yields of this compound requires careful optimization to mitigate common side reactions.[4]
Q1: My reaction is resulting in a low yield of the desired this compound, and I'm observing significant amounts of biphenyl and 3,3',5,5'-tetramethoxybiphenyl. What's happening?
A1: This is a classic case of homocoupling, a common side reaction in Suzuki couplings. [5][6] Homocoupling of the boronic acid leads to the formation of symmetrical biaryls, which reduces the yield of your desired cross-coupled product and complicates purification.[5]
Root Causes & Solutions:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[6][7] The mechanism often involves the oxidation of the palladium catalyst.[6][7]
-
Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using the freeze-pump-thaw method. Ensure the reaction is run under a positive pressure of an inert gas.
-
-
Palladium(II) Species: The presence of Pd(II) species without aryl/vinyl/alkyl ligands can catalyze the homocoupling of two boronic acids.[7] This can occur if a Pd(II) source is used and the reduction to Pd(0) is inefficient, or if the reaction mixture is not properly degassed.[7]
-
Solution: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄. If using a Pd(II) source such as Pd(OAc)₂, ensure your reaction conditions (ligands, base, solvent) are optimized to facilitate the reduction to the active Pd(0) species. The addition of a mild reducing agent can sometimes suppress homocoupling.[8]
-
-
Inefficient Transmetalation: If the transmetalation step of the catalytic cycle is slow, the oxidative addition complex may be more susceptible to side reactions.
Q2: I'm seeing a significant amount of anisole in my crude product mixture. What is causing this dehalogenation?
A2: Dehalogenation of the aryl halide (3-bromoanisole) is another common side reaction. [7] It occurs when the palladium complex, after oxidative addition, abstracts a hydride from another species in the reaction mixture (like a solvent or amine base) and then undergoes reductive elimination to form the dehalogenated arene.[7]
Root Causes & Solutions:
-
Solvent Choice: Solvents that can act as hydride donors, such as alcohols, can contribute to dehalogenation.
-
Solution: While some protocols use alcohol as a co-solvent, if dehalogenation is a major issue, consider switching to aprotic solvents like toluene, dioxane, or THF.
-
-
Base Choice: Certain amine bases can also be a source of hydrides.
-
Solution: If using an amine base, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.
-
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation.
-
Solution: Try running the reaction at a lower temperature for a longer period. Optimization studies have shown that moderate temperatures are often sufficient for efficient coupling.[11]
-
Q3: My reaction is sluggish, and I have a lot of unreacted starting material even after extended reaction times. How can I improve the reaction rate and conversion?
A3: Slow reaction rates can be attributed to several factors, including catalyst activity, ligand choice, and the stability of the boronic acid.
Root Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst can deactivate over time.
-
Solution: Ensure your catalyst is of high quality and handled under an inert atmosphere. Increasing the catalyst loading might be necessary, but this should be done judiciously as it can also increase side reactions.
-
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of the corresponding arene (in this case, anisole from 3-methoxyphenylboronic acid).
-
Solution: Use anhydrous solvents and ensure your base is not excessively hydrolyzing. Running the reaction under strictly anhydrous conditions can minimize this side reaction. Using boronic esters, such as pinacol esters, can sometimes improve stability.[7]
-
Experimental Workflow for Optimizing Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
III. Troubleshooting Guide: Ullmann and Grignard Couplings
Q4: I'm attempting an Ullmann coupling of 3-iodoanisole, but the yields are consistently low and require very high temperatures. Are there ways to improve this?
A4: The classical Ullmann reaction is notorious for requiring harsh conditions and often giving moderate yields. [1][13] However, modern modifications have improved its applicability.
Root Causes & Solutions:
-
High Activation Energy: The traditional copper-mediated coupling has a high activation energy, necessitating high temperatures (often >200 °C).[14][15]
-
Solution:
-
Use of Ligands: The addition of ligands such as diamines or amino acids can accelerate the reaction and allow for lower reaction temperatures.[16]
-
Activated Copper: Using highly active copper powder, sometimes prepared in situ, can improve reactivity.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or quinoline are typically used.
-
-
-
Stoichiometric Copper: The classical reaction often requires a stoichiometric amount or even an excess of copper.[13][16]
-
Solution: While catalytic versions have been developed, they are often more complex. For a standard Ullmann, ensure the copper is finely divided and well-mixed to maximize surface area.
-
Q5: My Grignard coupling reaction to form this compound is plagued by the formation of 3,3'-biphenyl and requires strictly anhydrous conditions. How can I make this reaction more robust?
A5: Grignard reagents are highly reactive and sensitive to moisture and air, which can lead to quenching of the reagent and homocoupling side reactions. [17]
Root Causes & Solutions:
-
Moisture and Air Sensitivity: Grignard reagents react readily with water and oxygen.
-
Solution: All glassware must be rigorously dried, and solvents must be anhydrous. The reaction should be conducted under a strictly inert atmosphere (argon or nitrogen).
-
-
Homocoupling of the Grignard Reagent: Oxidative homocoupling of the Grignard reagent can be a significant side reaction.[17]
-
Solution:
-
Catalyst Choice: While palladium catalysts are common, iron-catalyzed cross-couplings have emerged as a cost-effective and efficient alternative for coupling Grignard reagents.[18][19]
-
Slow Addition: Adding the Grignard reagent slowly to the reaction mixture containing the aryl halide and catalyst can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
-
IV. Frequently Asked Questions (FAQs)
Q: Which aryl halide is better for the Suzuki-Miyaura coupling of this compound: 3-bromoanisole or 3-chloroanisole?
A: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura couplings.[20] While specialized catalyst systems have been developed for the efficient coupling of aryl chlorides, 3-bromoanisole is typically a more reliable starting material for achieving good yields under standard conditions. The reactivity order is generally I > Br > OTf >> Cl.[2][20]
Q: How do I purify this compound from the reaction mixture, especially if homocoupling byproducts are present?
A: Purification is typically achieved by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is usually effective. The polarity of this compound is different enough from the non-polar biphenyl and the more polar 3,3',5,5'-tetramethoxybiphenyl to allow for good separation. Recrystallization from a suitable solvent like ethanol can be used for further purification.[21]
Q: Can I use microwave irradiation to accelerate the synthesis of this compound?
A: Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times for Suzuki-Miyaura couplings, often from hours to minutes, and can sometimes lead to improved yields.[22] However, direct translation of conventional heating conditions to microwave conditions may require re-optimization of parameters like temperature, pressure, and catalyst loading.[22]
V. Detailed Experimental Protocol: Optimized Suzuki-Miyaura Synthesis
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
Reaction Scheme:
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
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- 17. researchgate.net [researchgate.net]
- 18. par.nsf.gov [par.nsf.gov]
- 19. 35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tcichemicals.com [tcichemicals.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Efficient Synthesis of 3,3'-Dimethoxybiphenyl
Welcome to the technical support center for the synthesis of 3,3'-dimethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and answers to frequently asked questions related to the catalytic synthesis of this important biaryl compound. Our goal is to equip you with the knowledge to select the optimal catalyst and conditions for your specific experimental needs, ensuring high efficiency and reproducibility.
Introduction
This compound is a key structural motif in various organic molecules, including pharmaceuticals and advanced materials.[1] Its synthesis, while seemingly straightforward, can present several challenges, including low yields, difficult purification, and the formation of undesired byproducts. The choice of catalyst is paramount to overcoming these hurdles. This guide will explore the nuances of catalyst selection, focusing primarily on palladium- and nickel-catalyzed cross-coupling reactions, which are the modern mainstays for biaryl synthesis.[2][3]
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions encountered during the synthesis of this compound.
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and efficient methods are transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is arguably the most widely used due to its functional group tolerance and generally high yields.[4][5] Other significant methods include the Ullmann reaction and, more recently, direct C-H arylation strategies.[6][7][8] A classical, albeit less common, route involves the deamination of tetrazotized o-dianisidine.[1][9]
Q2: I'm planning a Suzuki-Miyaura coupling. What starting materials should I use?
A2: For the synthesis of this compound via Suzuki coupling, you will typically couple an aryl halide with an organoboron reagent. Common choices include:
-
Route A: 3-Bromoanisole or 3-iodoanisole with 3-methoxyphenylboronic acid.
-
Route B: Homocoupling of 3-methoxyphenylboronic acid, though this is often a side reaction to be minimized rather than a primary synthetic route.[10][11]
Aryl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[7]
Q3: Palladium or Nickel? Which catalyst is better for my Suzuki coupling?
A3: Both palladium and nickel catalysts are effective for Suzuki-Miyaura couplings.[12]
-
Palladium catalysts are the most extensively studied and offer a wide range of well-defined precatalysts and ligands, providing high reliability and broad functional group tolerance.[4][13] They are often the first choice for complex syntheses.
-
Nickel catalysts are a more cost-effective alternative and can exhibit high reactivity, particularly for coupling with less reactive electrophiles like aryl chlorides or phenol derivatives.[12][14][15] However, they can be more sensitive to air and moisture.
Q4: What is homocoupling and how can I prevent it?
A4: Homocoupling is a significant side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl (in this case, this compound from 3-methoxyphenylboronic acid).[10][16] This reduces the yield of your desired cross-coupled product if you are performing an unsymmetrical coupling and complicates purification. The primary causes are the presence of oxygen and palladium(II) species.[10][11]
To minimize homocoupling:
-
Thoroughly Degas: Deoxygenate your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[10]
-
Use High-Purity Reagents: Ensure your reagents and solvents are free from oxidative impurities.
-
Catalyst Choice: Use a Pd(0) source or a Pd(II) precatalyst that rapidly reduces to the active Pd(0) species.[13]
Q5: My reaction is not proceeding to completion. What should I check?
A5: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may have been deactivated by oxygen or other impurities.
-
Insufficient Base: The base is crucial for activating the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5] Ensure you are using an appropriate and sufficient amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Poor Solubility: One or more of your reagents may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.[17][18]
-
Ligand Issues: The ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination steps.
Part 2: Catalyst & Condition Selection Guide
The success of your synthesis hinges on the careful selection of the catalyst, ligands, base, and solvent.
Catalyst System Comparison
| Catalyst System | Precursor Examples | Ligand Examples | Base Examples | Solvent Examples | Pros | Cons |
| Palladium-based Suzuki | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts[13] | PPh₃, Buchwald ligands (e.g., SPhos, XPhos)[4][19], N-heterocyclic carbenes (NHCs)[2] | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Toluene, Dioxane, THF, DMF, often with water | High functional group tolerance, vast literature, many available catalysts/ligands.[4] | Higher cost, potential for homocoupling.[10] |
| Nickel-based Suzuki | NiCl₂(dppf), NiCl₂(PCy₃)₂[12][20] | PCy₃, NHCs (e.g., IPr) | K₃PO₄, K₂CO₃ | Toluene, 2-MeTHF, t-amyl alcohol[12] | Lower cost, effective for less reactive electrophiles.[12][14] | Can be more sensitive to air/moisture, less developed than palladium systems. |
| Palladium-based Ullmann | Pd(OAc)₂ | Ligand-free (in some cases) | Hydrazine hydrate (as reductant) | Green solvents (e.g., water) | Can be ligand-free, mild conditions.[6] | Typically for aryl iodides, may not be as general as Suzuki. |
| Classical Ullmann | Copper powder, CuI | Often none | High temperature | DMF, Nitrobenzene | Very low cost. | Harsh reaction conditions (>100°C), limited substrate scope.[3][8] |
The Critical Role of Ligands
Ligands are not passive spectators in the catalytic cycle; they actively modulate the electronic and steric properties of the metal center, influencing reaction rate, stability, and selectivity.[21][22]
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): These ligands, such as SPhos and XPhos, are highly effective in Suzuki-Miyaura couplings.[4][19] Their bulk promotes the formation of monoligated, highly reactive L₁Pd(0) species, which accelerates the rate-limiting oxidative addition step.[4] Their electron-donating nature also stabilizes the palladium center.
Logical Workflow for Catalyst Selection
Below is a decision-making workflow to guide your catalyst selection process.
Caption: Catalyst selection workflow for this compound synthesis.
Part 3: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst | - Ensure inert atmosphere; use fresh, high-purity catalyst and ligands.- Consider a more robust precatalyst (e.g., Buchwald G3/G4).[13] |
| 2. Poor Reagent Quality | - Check purity of starting materials (aryl halide, boronic acid).- Use freshly dried solvent and base. | |
| 3. Suboptimal Conditions | - Screen different bases (e.g., K₃PO₄ can be more effective than K₂CO₃).- Vary the solvent or solvent/water ratio to improve solubility.[18]- Increase reaction temperature. | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen | - Improve degassing procedure (subsurface sparging with Ar/N₂ for 15-30 min).[10][17] |
| 2. Pd(II) Precatalyst Issues | - Use a Pd(0) source like Pd(PPh₃)₄.- If using a Pd(II) source, ensure conditions favor rapid reduction to Pd(0).[10][23] | |
| Formation of Dehalogenated Byproduct | 1. Proto-deboronation/dehalogenation | - This side reaction can occur where the aryl halide is reduced.[11]- Use a non-protic solvent if possible.- Ensure the base is not excessively strong or consider a different base (e.g., KF). |
| Reaction Stalls or is Sluggish | 1. Ligand Incompatibility | - The chosen ligand may not be optimal. For sterically hindered substrates, a bulkier ligand like SPhos or XPhos may be required.[4][19] |
| 2. Product Insolubility | - The product may be precipitating from the reaction mixture, halting the reaction.[17]- Try a higher boiling point solvent (e.g., dioxane, DMF) or increase the temperature to maintain solubility. |
Troubleshooting Workflow Diagram
This diagram outlines a logical process for diagnosing a failed or low-yielding reaction.
Caption: Troubleshooting decision tree for a failed Suzuki coupling reaction.
Part 4: Experimental Protocols
The following are generalized, yet detailed, protocols for common catalytic syntheses of this compound. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki-Miyaura couplings using Buchwald ligands.[4][24]
Reagents:
-
3-Bromoanisole (1.0 equiv.)
-
3-Methoxyphenylboronic acid (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene/Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoanisole, 3-methoxyphenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.
-
Solvent Addition: Add the degassed toluene and water via syringe. The mixture should be thoroughly sparged with the inert gas for an additional 10-15 minutes.[25]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is based on methodologies developed for nickel-catalyzed couplings in greener solvents.[12]
Reagents:
-
3-Chloroanisole (1.0 equiv.)
-
3-Methoxyphenylboronic acid (1.5 equiv.)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of some nickel catalysts, it is recommended to prepare the reaction in a glovebox. Add 3-chloroanisole, 3-methoxyphenylboronic acid, NiCl₂(PCy₃)₂, and K₂CO₃ to a reaction vial with a stir bar.
-
Solvent Addition: Add anhydrous, degassed 2-MeTHF to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
References
-
Bhattacharya, S., & Sengupta, S. (2004). Ligand-free palladium catalyzed Ullmann biaryl synthesis: ‘household’ reagents and mild reaction conditions. Green Chemistry, 6(12), 612-614. [Link]
-
Ni, S., & Zhang, Y. (2014). Nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl ethers with arylboronic acids. The Journal of Organic Chemistry, 79(19), 9439-9446. [Link]
-
Alberico, D., Scott, M. E., & Lautens, M. (2007). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Reviews, 107(1), 174-238. [Link]
-
Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717-1726. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
Chen, Y. H., et al. (2024). Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5-a]pyridines with AIEE Properties. The Journal of Organic Chemistry. [Link]
-
Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(5), 1314-1317. [Link]
-
Viciosa, M., et al. (2021). Synthesis of Biaryl Phosphine Palladium(0) Precatalysts. Organometallics, 40(14), 2244-2250. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Hsieh, T. H., et al. (2019). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 84(15), 9637-9648. [Link]
-
Busacca, C. A., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(3), 427-431. [Link]
-
Yang, C. T., et al. (2010). Room‐Temperature Nickel‐Catalysed Suzuki–Miyaura Reactions of Aryl Sulfonates/Halides with Arylboronic Acids. Angewandte Chemie International Edition, 49(44), 8243-8246. [Link]
-
Klement, I., et al. (1997). Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. Tetrahedron Letters, 38(10), 1777-1780. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. [Link]
-
Kornblum, N. (1941). This compound. Organic Syntheses, 21, 30. [Link]
-
Bai, P., et al. (2015). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 119(30), 17158-17164. [Link]
-
Crabbe, B. W., et al. (2018). Light-Activated Ullmann Coupling of Aryl Halides Catalyzed Using Gold Nanoparticle-Functionalized Potassium Niobium Oxides. ACS Omega, 3(10), 14220-14227. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
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Wikipedia. (n.d.). Ullmann reaction. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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Mphahlele, M. J., & Maluleka, M. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8080-8113. [Link]
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The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
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Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Primary Alkylamines and Anilines. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]
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Dean, F. M., & Robertson, A. (1953). Substitution reactions of 3,3′-dimethoxybiphenyl. Journal of the Chemical Society, 1241-1248. [Link]
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Lyubimov, S. E., et al. (2018). Synthesis of 4-Methoxybiphenyl Using Pd-Containing Catalysts Based on Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene. Catalysis Letters, 148(8), 2469-2477. [Link]
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Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Chelucci, G. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Current Organic Chemistry, 16(24), 2855-2882. [Link]
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Wang, Y., et al. (2022). Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica. Chirality, 34(1), 114-122. [Link]
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Senanayake, C. H. (2006). Optimizing Catalytic Reactions. In Chemical Process Research (pp. 143-161). American Chemical Society. [Link]
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Shields, B. J., et al. (2022). Data-driven multi-objective optimization tactics for catalytic asymmetric reactions. ChemRxiv. [Link]
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Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
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Platero-Prats, A. E., & Coronas, J. (2019). Design and optimization of novel heterogeneous catalysts by 3D printing. Catalysis Science & Technology, 9(16), 4238-4248. [Link]
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Bergman, J. (1981). 4,4'-dimethoxy-1,1'-biphenyl. Organic Syntheses, 60, 16. [Link]
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Managing temperature and reaction time for 3,3'-Dimethoxybiphenyl synthesis
Welcome to the technical support center for the synthesis of 3,3'-Dimethoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on the critical interplay between reaction temperature and time. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions grounded in chemical principles.
Q1: My reaction has stalled. I'm seeing a low yield of this compound and recovering a significant amount of my starting 3-haloanisole. What is the likely cause and solution?
A1: This classic symptom points to an incomplete reaction, which is fundamentally a problem of kinetics. The activation energy for the rate-determining step of the coupling has not been sufficiently overcome.
-
Causality: Both Ullmann and Suzuki couplings involve high-energy intermediates and transition states. If the thermal energy (temperature) is too low or the reaction duration (time) is too short, the reactants lack the necessary energy to proceed through the catalytic cycle at an efficient rate.
-
Recommended Solutions:
-
For Suzuki-Miyaura Coupling: This is the more common and recommended route.
-
Incremental Temperature Increase: Gradually raise the reaction temperature in 10°C increments (e.g., from a starting point of 80°C up to 110°C). Monitor the internal reaction temperature, not just the heating mantle setting. Higher temperatures can significantly increase the reaction rate.[1]
-
Extended Reaction Time: Before increasing temperature, consider extending the reaction time. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours until the consumption of the limiting reagent ceases.[2]
-
Catalyst/Ligand Activity: If temperature and time adjustments are ineffective, your catalyst system may not be active enough. For coupling aryl chlorides, or for sterically hindered substrates, a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) may be required to facilitate the difficult oxidative addition step.[1][3]
-
-
For Ullmann Coupling:
-
Verify Temperature: Classical Ullmann reactions are notorious for requiring high temperatures, often in the range of 150-210°C, to drive the reaction to completion.[4][5] Ensure your solvent choice (e.g., DMF, nitrobenzene) has a boiling point suitable for these conditions.[6]
-
Copper Activation: The reactivity of the copper is paramount. Using activated copper, which can be prepared by reducing a copper salt, may allow for lower reaction temperatures and improved yields.[6]
-
-
Q2: My final product is impure. I'm observing significant formation of side products like 3,3',3''-trimethoxy-triphenylene or homocoupled this compound. How can I improve the selectivity?
A2: The formation of side products indicates that undesired reaction pathways are competing with your target synthesis. This is often a direct consequence of suboptimal temperature and reaction time, which can favor these alternative pathways.
-
Causality:
-
Product Degradation: this compound, while stable, can degrade under excessively harsh conditions (prolonged heating at high temperatures), leading to complex impurity profiles.[2]
-
Homocoupling (Suzuki): High local concentrations of the boronic acid, sometimes exacerbated by high temperatures, can lead to the formation of symmetrical this compound from two molecules of 3-methoxyphenylboronic acid.[1]
-
Side Reactions (Ullmann): The high temperatures required for Ullmann coupling can promote various side reactions, especially with sensitive functional groups on the substrate.
-
-
Recommended Solutions:
-
Find the "Goldilocks Zone": The goal is a temperature high enough to drive the desired reaction but low enough to minimize side reactions and degradation. Consider running a small array of experiments at different temperatures (e.g., 80°C, 95°C, 110°C) for a fixed time to identify this optimal window.[7]
-
Avoid Over-refluxing: Do not leave a reaction to stir for an extended period (e.g., overnight) without first confirming the time required for completion. Once TLC or LC-MS shows full consumption of the starting material, proceed with the workup promptly to avoid product degradation.[2]
-
Controlled Reagent Addition (Suzuki): To minimize boronic acid homocoupling, consider adding the 3-methoxyphenylboronic acid solution slowly over a period of 1-2 hours using a syringe pump. This keeps its instantaneous concentration low, favoring the cross-coupling pathway.[1]
-
Frequently Asked Questions (FAQs)
Q3: Which synthetic route is better for this compound: Ullmann or Suzuki coupling?
A3: For most applications, the Suzuki-Miyaura coupling is the superior and recommended method.
-
Ullmann Coupling: This is the classical approach involving the copper-mediated coupling of two molecules of a 3-haloanisole.[8] Its primary drawbacks are the harsh reaction conditions required (often >150°C), the need for stoichiometric copper, and frequently moderate to low yields.[5][8] It remains useful for synthesizing highly sterically hindered biaryls that may be challenging via other methods.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of a 3-haloanisole with 3-methoxyphenylboronic acid is generally preferred for its milder reaction conditions (typically 70-110°C), higher yields, greater functional group tolerance, and the use of only catalytic amounts of the metal.[9][10]
| Feature | Ullmann Coupling | Suzuki-Miyaura Coupling |
| Metal | Copper (Stoichiometric) | Palladium (Catalytic) |
| Reactants | 3-Haloanisole + 3-Haloanisole | 3-Haloanisole + 3-Methoxyphenylboronic acid |
| Typical Temp. | High (150-210°C)[4] | Mild (70-110°C)[7] |
| Typical Time | Long (hours to days) | Short (1-12 hours) |
| Yields | Often moderate and variable | Generally good to excellent |
| Scope | Limited, harsh conditions | Broad, high functional group tolerance |
Q4: How do I properly monitor the reaction to determine the optimal endpoint?
A4: Active monitoring is crucial to avoid under- or over-heating the reaction. Thin-Layer Chromatography (TLC) is the most common and cost-effective method.
-
Prepare a Co-spot Plate: On a single TLC plate, spot your starting material (e.g., 3-bromoanisole), your reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.
-
Elute and Visualize: Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate. Visualize the spots under a UV lamp.
-
Interpret the Results: The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane has completely disappeared. The appearance of a new, distinct spot corresponds to your this compound product.
-
Confirm with LC-MS: For more precise monitoring, especially during optimization, analyzing aliquots with LC-MS will confirm the consumption of reactants and the mass of the desired product.
Q5: What is the direct relationship between temperature, time, and side reactions?
A5: Temperature and time are two faces of the same coin: reaction energy. As dictated by the Arrhenius equation, increasing temperature exponentially increases the rate of reaction. However, this applies to all potential reactions in the flask, not just the one you want. The key is that different reactions (desired coupling vs. undesired degradation) have different activation energies.
// Relationships Temp -> Complete [label="Sufficient Energy", color="#34A853"]; Time -> Complete [label="Sufficient Duration", color="#34A853"]; Temp -> Incomplete [label="Too Low", color="#EA4335"]; Time -> Incomplete [label="Too Short",- color="#EA4335"]; Temp -> Degradation [label="Too High", color="#EA4335"]; Time -> Degradation [label="Too Long", color="#EA4335"]; Temp -> SideRxn [label="Too High\n(Favors undesired pathways)", color="#EA4335"];
// Grouping for clarity {rank=same; Temp; Time;} {rank=same; Complete; Incomplete; Degradation; SideRxn;} } enddot Caption: Relationship between conditions and outcomes.
As the diagram illustrates, insufficient temperature or time leads to an incomplete reaction. Conversely, excessive temperature or time can cause product degradation and favor alternative, undesired reaction pathways. The goal of optimization is to find the balance that maximizes the rate of the desired reaction while minimizing all others.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol provides a robust starting point. Researchers should optimize conditions based on their specific substrates and available equipment.
Materials:
-
3-Bromoanisole (1.0 equiv.)
-
3-Methoxyphenylboronic acid (1.1 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
Toluene (Anhydrous)
-
Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the active Pd(0) catalyst is sensitive to oxygen.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add 3-bromoanisole, 3-methoxyphenylboronic acid, anhydrous toluene (approx. 5 mL per mmol of 3-bromoanisole), and a small amount of water (approx. 10% of the toluene volume).
-
Heating and Monitoring: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction's progress every 1-2 hours using TLC.
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.
References
-
Biphenyl, 3,3'-dimethyl-. Organic Syntheses Procedure.
-
Optimizing Suzuki Coupling Reactions. CovaSyn.
-
A Highly Efficient Low Temperature Modification of the Classical Ullmann Reaction. ResearchGate.
-
Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658–666.
-
Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them. Benchchem.
-
The role of kinetics vs. thermodynamics in surface-assisted Ullmann coupling on gold and silver surfaces. ResearchGate.
-
Ullmann Reaction. Organic Chemistry Portal.
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
-
Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
-
The Role of Kinetics versus Thermodynamics in Surface-Assisted Ullmann Coupling on Gold and Silver Surfaces. PubMed.
-
Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education (ACS Publications).
-
Ullmann Reaction Mechanism. BYJU'S.
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics (ACS Publications).
-
Diastereospecific intramolecular Ullmann couplings: unique chiral auxiliary for the preparation of 3,3'-disubstituted MeO-BIPHEP derivatives. PubMed.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Ullmann Reaction. Thermo Fisher Scientific - US.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Ullmann reaction. Wikipedia.
-
Suzuki reaction. Wikipedia.
-
Synthesis of Biphenyls. ResearchGate.
-
Technical Support Center: Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone. Benchchem.
-
Application Notes and Protocols: Preparation of Substituted Trimethoxybiphenyls from 1-Iodo-2,3,4-trimethoxybenzene. Benchchem.
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Technical Support Center: 3,3'-Dimethoxybiphenyl Purification
Welcome to the technical support guide for the purification of 3,3'-Dimethoxybiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for challenges encountered during the purification of this compound. Standard column chromatography, while effective, is not always the most efficient or scalable method. This guide explores robust, alternative purification strategies, focusing on the principles behind each technique to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My crude this compound from an Ullmann coupling reaction is a dark oil. What are the likely impurities?
A1: The classic Ullmann reaction, which couples aryl halides with copper, often requires high temperatures.[1][2] These harsh conditions can lead to several byproducts. Common impurities include:
-
Unreacted starting materials: Such as 3-iodoanisole or 3-bromoanisole.
-
Homocoupled byproducts: From any other aryl halides present.
-
Dehalogenated starting material: Anisole, formed by reduction of the aryl halide.
-
Phenolic impurities: Arising from the cleavage of the methyl ether under high heat.
-
Higher molecular weight oligomers/polymers: Often dark and tarry in nature.
-
Residual copper salts: Which can color the product and interfere with subsequent reactions.
Understanding the potential impurities is the first step in selecting an appropriate purification strategy. For instance, acidic or basic washes can remove phenolic or amine-based impurities, respectively.
Q2: I am trying to avoid column chromatography. What is the most straightforward alternative for purifying this compound?
A2: For solid compounds like this compound, which has a melting point of 44-45°C, recrystallization is often the most effective and scalable alternative to chromatography.[3][4] This technique relies on the principle of differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5][6][7]
Q3: How do I select the best solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5][8] A systematic approach to solvent screening is recommended.
Solvent Selection Workflow
Caption: A workflow for selecting an appropriate recrystallization solvent.
Based on literature and the polarity of this compound, here are some suggested solvents to screen:
| Solvent System | Rationale |
| Ethanol or Methanol | Often a good starting point for moderately polar compounds. The compound is likely to be soluble in hot alcohol and less so when cold.[9] |
| Hexanes/Ethyl Acetate | A two-solvent system can be effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then cool slowly.[10] |
| Toluene | Can be effective for aromatic compounds.[11] |
| Water | Unlikely to be a good single solvent due to the nonpolar nature of the biphenyl backbone, but could be used as an anti-solvent in a two-solvent system with a miscible organic solvent like acetone or ethanol.[10] |
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated with impurities.
Troubleshooting "Oiling Out"
-
Add more solvent: The most common solution is to add more of the hot solvent to decrease the saturation of the solution, then allow it to cool more slowly.[5]
-
Lower the temperature of dissolution: If possible, dissolve the compound at a temperature below its melting point.
-
Change the solvent system: Use a lower-boiling point solvent or a different solvent mixture.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the air-liquid interface or add a seed crystal of pure this compound.
Troubleshooting Guides
Problem 1: Low Recovery After Recrystallization
Symptoms: You obtain a high-purity product, but the yield is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Using too much solvent | An excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions. |
| Cooling too quickly | Rapid cooling can trap impurities and lead to the formation of small, impure crystals. | Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[6] |
| Premature crystallization | If the product crystallizes in the filter funnel during a hot filtration step to remove insoluble impurities. | Use a pre-heated filter funnel and flask. Keep the solution hot during filtration. Adding a small excess of solvent before filtering can also help. |
| Incomplete crystallization | The solution may not have been cooled sufficiently to maximize crystal formation. | Ensure the flask has been in an ice bath for an adequate amount of time (e.g., 15-30 minutes) to reach thermal equilibrium. |
Problem 2: Product Purity is Still Low After Purification
Symptoms: Analytical data (e.g., NMR, GC-MS) shows the presence of significant impurities after a single purification step.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Co-crystallization of impurities | An impurity may have very similar solubility properties to your product in the chosen solvent. | Perform a second recrystallization, potentially with a different solvent system. |
| Inadequate washing of crystals | The mother liquor, which contains the dissolved impurities, may not have been fully removed from the crystal surfaces. | After filtration, wash the filter cake with a small amount of cold recrystallization solvent to displace the mother liquor.[6] |
| Inappropriate purification method | The impurities present may not be effectively removed by recrystallization. | Consider an alternative method. For example, if the impurity has a significantly different boiling point, vacuum distillation could be an option. |
Advanced Purification Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol assumes a starting crude material of ~90% purity.
-
Solvent Selection: Based on screening, ethanol is chosen for this procedure.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring. Continue to add ethanol in small portions until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal or insoluble impurities are present): Pre-heat a gravity filter funnel and a receiving flask. Filter the hot solution to remove the charcoal or other insoluble materials.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Small, needle-like crystals should begin to form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The expected melting point of the pure product is 44-45°C.[3][4]
Protocol 2: Purification by Vacuum Distillation
This method is suitable if the impurities are significantly less or more volatile than this compound. The boiling point of this compound is 328°C at atmospheric pressure.[3][4] Distillation under reduced pressure is necessary to prevent decomposition.
Distillation Workflow
Caption: A generalized workflow for vacuum distillation.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is often sufficient. Ensure all glass joints are properly sealed.
-
Heating: Heat the distillation flask using an oil bath to ensure even temperature distribution.
-
Fraction Collection:
-
Slowly reduce the pressure.
-
Gradually increase the temperature of the oil bath.
-
Collect a low-boiling forerun, which will contain more volatile impurities.
-
Collect the main fraction of this compound at a constant temperature and pressure. A literature procedure reports a boiling point of 157-159°C at 4 mm Hg.[9]
-
Stop the distillation before all the material has distilled to avoid bumping and charring of high-boiling impurities.
-
-
Analysis: Analyze the collected fractions to determine their purity.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Stenutz, R. This compound. Internet Public Library. [Link]
-
Organic Syntheses. This compound and 3,3'-Dimethylbiphenyl. John Wiley & Sons, Inc. [Link]
- Google Patents.
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Studylib. Experiment 9: Purification of Biphenyl Lab Guide. [Link]
-
ResearchGate. Is there any method other than column chromatography to purify compound. [Link]
-
ResearchGate. How to purify a synthetic compound without TLC and Column chromatography? [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. 3,3'-Dimethylbiphenyl. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
The Journal of Organic Chemistry. The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ResearchGate. Tools for Purifying the Product. [Link]
-
National Institutes of Health. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]
-
BYJU'S. Ullmann Reaction. [Link]
-
Eastern Mediterranean University. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ResearchGate. Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. [Link]
-
Protocols.io. Synthetic Procedure of 3,3'-dimethoxy-5,5'-dipropyl-2,2'-biphenyldiol. [Link]
-
Sunway Pharm Ltd. 3,3'-DIMETHOXY BIPHENYL IMPURITY. [Link]
-
Journal of the Chemical Society C: Organic. Substitution reactions of 3,3′-dimethoxybiphenyl. [Link]
-
National Toxicology Program. RoC Profile: 3,3'-Dimethoxybenzidine and Dyes Metabolized to 3,3'. [Link]
-
Chemical Engineering Transactions. Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. [Link]
- Google Patents. PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
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Technical Support Center: Overcoming Challenges in the Scale-Up of 3,3'-Dimethoxybiphenyl Production
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Welcome to the technical support center for the synthesis and scale-up of 3,3'-Dimethoxybiphenyl. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered challenges. Drawing upon established chemical principles and process development insights, this resource aims to be your first point of reference for navigating the complexities of scaling this important biaryl intermediate from the bench to production.
This compound is a key structural motif in various functional materials and pharmaceutical compounds. However, its synthesis, particularly at scale, is not without its difficulties. Issues ranging from low yields and inconsistent reaction profiles to challenging impurity removal can impede process efficiency and economic viability. This guide addresses these problems directly, offering not just solutions, but the scientific rationale behind them.
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Low Yield and Incomplete Conversion
Question: My Suzuki-Miyaura coupling reaction, using 3-bromoanisole and 3-methoxyphenylboronic acid, is stalling at 60-70% conversion after scaling up. What are the primary factors to investigate?
Answer: This is a common issue when moving from bench-scale to pilot-scale. The problem often lies in one of several key areas related to catalyst activity and reagent stability.
-
Catalyst Deactivation: The electron-rich nature of the methoxy groups on both coupling partners can make the final reductive elimination step from the palladium center sluggish.[1] At larger scales, with longer reaction times and potentially higher impurity levels, catalyst deactivation becomes more pronounced.
-
Troubleshooting Protocol:
-
Ligand Selection: Standard ligands like triphenylphosphine may be insufficient. Switch to more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the reductive elimination step for electron-rich biaryls.[2]
-
Catalyst Loading: While counterintuitive for cost-saving, a marginal increase in catalyst loading (e.g., from 0.5 mol% to 1.0 mol%) might be necessary to counteract deactivation pathways and push the reaction to completion.
-
Oxygen Contamination: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon). Oxygen can lead to the oxidation of the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.
-
-
-
Base and Solvent System Inefficiency: The choice and physical form of the base are critical.
-
Troubleshooting Protocol:
-
Base Strength & Solubility: A weak base like sodium carbonate may not be effective. Consider a stronger base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). The base's role is to activate the boronic acid and facilitate the transmetalation step.[3]
-
Biphasic System: At scale, ensuring efficient mixing in a biphasic system (e.g., Toluene/Water) can be challenging. An increase in agitation speed or the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction kinetics.[4]
-
-
-
Boronic Acid Instability: Arylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form inactive cyclic anhydrides (boroxines) upon heating or in the presence of water.
-
Troubleshooting Protocol:
-
Use Boronate Esters: Consider using the pinacol ester of 3-methoxyphenylboronic acid (3-methoxyphenylboronic acid pinacol ester). Pinacol esters are generally more stable to storage and reaction conditions than their corresponding boronic acids.[1]
-
Controlled Addition: Instead of charging all reagents at the start, consider adding the boronic acid solution portion-wise over the course of the reaction to maintain its effective concentration.
-
-
Question: I am attempting a classical Ullmann coupling of 3-bromoanisole to form this compound, but my yields are low and highly variable between batches. Why is this reaction so difficult to control at scale?
Answer: The traditional Ullmann reaction is notorious for its lack of reproducibility and harsh conditions, issues that are magnified during scale-up.[5][6][7]
-
Copper Activation and Surface Area: The reaction occurs on the surface of the copper metal. The activity of the copper is highly dependent on its morphology, particle size, and the presence of a passivating oxide layer.
-
Troubleshooting Protocol:
-
Activate the Copper: Before use, activate commercial copper powder by washing it with a dilute acid (e.g., HCl) to remove oxides, followed by rinses with water, ethanol, and ether, and then drying under vacuum. This provides a more consistent, active surface for the reaction.
-
Use Activated Copper: For better results, consider using freshly prepared, highly active copper, such as Rieke copper, or using a copper-bronze alloy.[5]
-
-
-
Extreme Thermal Requirements: The reaction often requires temperatures exceeding 200 °C.[8][9] On a large scale, achieving uniform heating and avoiding localized "hot spots" is difficult. These hot spots can lead to thermal decomposition of the starting material and product, forming tarry byproducts.
-
Troubleshooting Protocol:
-
High-Boiling Point Solvent: Use a high-boiling, thermally stable solvent like DMF, nitrobenzene, or diphenylether to ensure better heat transfer and temperature control.[9]
-
Mechanical Agitation: Ensure the reactor is equipped with a powerful overhead stirrer to keep the heterogeneous copper suspended and maintain a uniform temperature throughout the reaction mass.
-
-
-
Stoichiometry and Byproducts: The classic reaction requires stoichiometric or even excess copper, leading to significant copper waste.[5] Side reactions like hydro-debromination (reduction of the aryl halide) can also lower the yield.
-
Troubleshooting Protocol:
-
Ligand-Accelerated Ullmann: Modern protocols use catalytic amounts of copper in combination with ligands (e.g., phenanthroline, diamines). This allows the reaction to proceed under much milder conditions (e.g., 100-150 °C) with significantly lower copper loading, improving both yield and process sustainability.[10]
-
-
Question: My Grignard reaction to form 3-methoxyphenylmagnesium bromide from 3-bromoanisole is difficult to initiate and often results in low yields of the desired biphenyl product after coupling. What am I doing wrong?
Answer: Grignard reagent formation is highly sensitive to reaction conditions, especially moisture.[11][12] The subsequent coupling step also has specific challenges.
-
Reaction Initiation Failure: The reaction is autocatalytic but requires an initial clean magnesium surface to start.
-
Troubleshooting Protocol:
-
Rigorous Drying: All glassware must be oven-dried or flame-dried immediately before use. Solvents (typically THF or diethyl ether) must be anhydrous.[11][13]
-
Magnesium Activation: Use fresh magnesium turnings. If initiation is slow, add a small crystal of iodine or a few drops of 1,2-dibromoethane. These agents react with the magnesium surface to expose a fresh, active layer.[11]
-
Concentrated Start: Begin by adding only a small fraction of the solvent and a concentrated portion of the 3-bromoanisole to the magnesium. Once the reaction initiates (indicated by cloudiness and gentle refluxing), dilute with the remaining solvent and add the rest of the halide slowly.[13]
-
-
-
Low Coupling Yield / High Biphenyl Impurity: The formation of biphenyl (from the homocoupling of 3-bromoanisole) is a common side reaction.[11][12]
-
Troubleshooting Protocol:
-
Control Temperature: The Wurtz-Fittig type side reaction that produces biphenyl is favored at higher temperatures. Maintain a gentle reflux and avoid excessive heating during Grignard formation.
-
Slow Addition: Add the 3-bromoanisole solution dropwise. A high local concentration of the aryl halide can increase the rate of biphenyl formation.[12]
-
Catalyzed Coupling: For the subsequent step of coupling the Grignard reagent with another molecule of aryl halide to form the biphenyl, a catalyst is often required for good yields. Simply mixing the Grignard with an aryl halide is often inefficient. Consider using a catalyst like a cobalt(II) or iron(III) salt.
-
-
Category 2: Impurity Profile and Purification
Question: How can I effectively remove residual palladium from my this compound product to meet pharmaceutical specifications (<10 ppm)?
Answer: Removing palladium to parts-per-million (ppm) levels is a critical challenge in process chemistry. A multi-step approach combining chemical treatment and physical adsorption is often most effective.
-
Palladium Scavenging:
-
Troubleshooting Protocol:
-
Aqueous Wash: After the reaction is complete, quench the mixture and perform an aqueous wash with a solution containing a palladium-coordinating agent. Solutions of sodium bisulfite, cysteine, or thiourea can complex with the palladium, partitioning it into the aqueous layer.[14]
-
Adsorbent Treatment: After the initial workup, treat the organic solution of the crude product with a solid scavenger. Options include:
-
Activated Carbon: A cost-effective but sometimes non-selective option. Requires screening for the optimal grade and loading.
-
Functionalized Silica Gels/Resins: These are more expensive but highly selective. Thiol-functionalized silica is particularly effective at binding palladium.
-
-
Filtration: After stirring with the scavenger for a set time, the solid adsorbent is removed by filtration, often through a pad of celite to ensure complete removal of fine particles.
-
-
Question: My final product, after purification by crystallization, is off-color (yellowish or brown). What is the likely cause and how can I improve its appearance?
Answer: The color is likely due to trace amounts of highly colored, conjugated impurities or oxidation products.
-
Source of Color:
-
Oxidized Species: Phenolic impurities, if present from incomplete starting material conversion or side reactions, can oxidize to form colored quinone-type structures.
-
Polymeric Byproducts: High-temperature reactions like the Ullmann coupling can generate small amounts of polymeric tars that are difficult to remove.
-
Residual Catalyst Complexes: Some palladium or copper catalyst complexes can impart color.
-
-
Purification Protocol:
-
Activated Carbon Treatment: Before the final crystallization, dissolve the crude product in a suitable solvent and treat it with a small amount of activated carbon (e.g., 1-2% w/w). Heat the slurry gently, then filter the hot solution through celite to remove the carbon and adsorbed impurities.
-
Recrystallization Solvent Screening: The choice of crystallization solvent is critical. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. For this compound, consider solvents like ethanol, methanol, or isopropanol.
-
Antioxidant Use: If oxidation is suspected, perform the workup and crystallization under an inert atmosphere and consider adding a very small amount of an antioxidant like BHT (butylated hydroxytoluene) during the workup phase, which can be removed during final purification.
-
| Table 1: Common Impurities in this compound Synthesis and Mitigation Strategies | | :--- | :--- | :--- | | Impurity | Likely Source Reaction | Mitigation Strategy | | Anisole | Grignard (Protonation), Suzuki (Protodeboronation) | Ensure strictly anhydrous conditions; use stable boronate esters. | | 3-Bromoanisole | Incomplete conversion (all routes) | Optimize reaction time, temperature, and catalyst loading. | | Biphenyl | Grignard (Wurtz-type side reaction) | Control temperature and slow addition of halide.[12] | | 3,3',3''-Trimethoxy-terphenyl | Ullmann, Suzuki (Oligomerization) | Avoid excessive temperatures; use appropriate catalyst/ligand ratios. | | Phenolic Compounds | Cleavage of methyl ether under harsh conditions | Use milder reaction conditions; avoid strong acids at high temperatures. |
Experimental Workflows & Process Logic
Diagram 1: Troubleshooting Flowchart for Low Yield in Suzuki Coupling
This diagram outlines a logical sequence of steps to diagnose and solve low conversion issues in a Suzuki coupling reaction for this compound synthesis.
Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling.
Diagram 2: General Workflow for Scalable Purification
This diagram illustrates a standard, scalable purification process for isolating high-purity solid this compound.
Caption: A typical multi-step workflow for the purification of this compound at scale.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is most recommended for the commercial-scale production of this compound? For industrial production, the Suzuki-Miyaura coupling is generally the most favored route.[3] Despite the higher initial cost of the palladium catalyst and specialized ligands, it offers several significant advantages over classical methods:
-
Milder Conditions: Reactions are typically run at lower temperatures (60-100 °C) compared to the Ullmann reaction (>200 °C), which reduces energy costs and the formation of thermal degradation byproducts.
-
Higher Yields & Selectivity: Suzuki couplings are known for their high yields and excellent functional group tolerance, leading to cleaner reaction profiles.
-
Process Control: The reaction is homogeneous, making it more predictable and easier to control and monitor at scale compared to the heterogeneous Ullmann or highly reactive Grignard processes.[14]
Q2: What are the standard analytical methods for monitoring this reaction and ensuring final product quality? A combination of chromatographic and spectroscopic techniques is essential.
| Table 2: Recommended Analytical Techniques for Process Control and Quality Assurance | | :--- | :--- | :--- | | Technique | Purpose | Details & Typical Use | | High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring, Purity Analysis | The primary tool for tracking the disappearance of starting materials and the formation of the product. Also used for final purity assessment (e.g., area % purity). | | Gas Chromatography (GC) | Reaction Monitoring, Residual Solvent Analysis | Suitable if starting materials and product are thermally stable and volatile. Excellent for quantifying low-boiling point impurities and residual solvents in the final product. | | Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | ¹H and ¹³C NMR are used to confirm the identity and structure of the final isolated product and key intermediates. | | Mass Spectrometry (MS) | Molecular Weight Verification | Typically coupled with GC (GC-MS) or HPLC (LC-MS) to confirm the molecular weight of the product and identify unknown impurities by their mass.[15] | | Differential Scanning Calorimetry (DSC) | Melting Point & Polymorph Analysis | Provides an accurate melting point for the final product, which is a key indicator of purity.[16] |
Q3: What are the most critical safety considerations when scaling up the synthesis of this compound? Safety must be paramount during scale-up. Key hazards are associated with the reagents and reaction conditions.
-
Flammable Solvents: Grignard and Suzuki reactions often use flammable solvents like THF, diethyl ether, and toluene. Scale-up requires reactors rated for flammable materials, proper grounding to prevent static discharge, and an inert atmosphere to stay outside the explosive limits.
-
Pyrophoric Reagents: While not directly used for this synthesis, care must be taken if using reagents like n-BuLi for related transformations. Grignard reagents themselves are highly reactive and can generate significant heat on contact with water or air.[11]
-
Toxicity and Handling:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Related Compound Hazards: this compound is structurally related to 3,3'-dimethoxybenzidine, a compound classified as a probable human carcinogen (Group B2) by the EPA.[17][18] While this compound itself does not carry this classification, it is prudent to handle it with care in a well-ventilated area or fume hood to minimize exposure.
-
-
Exothermic Events: Grignard reagent formation is highly exothermic.[19] Scale-up requires a reactor with adequate cooling capacity and a protocol that involves the slow, controlled addition of the aryl halide to manage the heat output and prevent a runaway reaction.
References
-
Vedantu. Ullmann Reaction: Mechanism, Steps & Applications. [Link]
-
Leadbeater, N. E., & McGowan, C. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development. [Link]
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sathee jee. Chemistry Ullmann Reaction. [Link]
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ResearchGate. Potential byproducts from the Ullmann reaction of 9 and 16. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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Wikipedia. Ullmann reaction. [Link]
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Environmental Measurement Japan. III Analytical Methods. [Link]
-
ResearchGate. Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. [Link]
- Google Patents. US7427370B2 - Method for the production of Grignard compounds.
-
National Toxicology Program (NTP). RoC Background Document: Dyes Metabolized to 3,3'-Dimethoxybenzidine. [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
Quora. What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene?. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
BYJU'S. Ullmann Reaction. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
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ResearchGate. Tools for Purifying the Product. [Link]
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Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. [Link]
-
Organic Syntheses. Biphenyl, 3,3'-dimethyl-. [Link]
-
ResearchGate. Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
University of Leeds. Leeds study highlighted by prestigious international industrial panel. [Link]
-
Cengage. Selected Methods of Analysis. [Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
Jordi Labs. Analytical Techniques | Laboratory Settings. [Link]
-
National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
ResearchGate. Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole.... [Link]
-
PubChem, National Institutes of Health. This compound. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Journal of the Chemical Society C. Substitution reactions of 3,3′-dimethoxybiphenyl. [Link]
-
ACS Publications. Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. [Link]
-
Environmental Protection Agency (EPA). 3,3-Dimethoxybenzidine. [Link]
-
National Center for Biotechnology Information (NCBI). 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′. [Link]
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Leeds study highlighted by prestigious international industrial panel | School of Chemistry | University of Leeds [eps.leeds.ac.uk]
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- 9. Chemicals [chemicals.thermofisher.cn]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. epa.gov [epa.gov]
- 18. 3,3′-Dimethoxybenzidine and Dyes Metabolized to 3,3′-Dimethoxybenzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparison of synthesis methods for 3,3'-Dimethoxybiphenyl
An In-Depth Guide to the Synthesis of 3,3'-Dimethoxybiphenyl: A Comparative Analysis
Introduction
This compound is a vital molecular scaffold in the landscape of organic synthesis. Characterized by a biphenyl core with methoxy groups at the 3 and 3' positions, this compound serves as a crucial intermediate in the development of advanced polymers, sophisticated ligands for catalysis, and functional materials for organic electronics.[1][2] The strategic placement of the methoxy groups influences the molecule's conformation and electronic properties, making it a valuable building block for creating complex, high-value chemical entities.[2]
Given its importance, the efficient and reliable synthesis of this compound is a frequent objective for researchers in both academic and industrial settings. A variety of synthetic routes have been established, ranging from classical methods to modern palladium-catalyzed cross-coupling reactions. The choice of method often depends on a multitude of factors, including starting material availability, desired scale, cost-effectiveness, and tolerance to other functional groups.
This guide provides a comprehensive comparison of the principal synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, operational complexities, and overall efficiencies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to select the optimal synthetic strategy for their specific needs.
Method 1: Classical Deamination of o-Dianisidine
One of the most well-documented and historically significant routes to this compound is the deamination of tetrazotized o-dianisidine (this compound-4,4'-diamine). This method, detailed in Organic Syntheses, involves a two-step process: diazotization of the diamine followed by a reduction that removes the diazonium groups, yielding the target biphenyl.[3]
Mechanistic Rationale: The synthesis begins with the formation of a bis(diazonium) salt by treating o-dianisidine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium groups are highly reactive leaving groups. In the subsequent step, a reducing agent, classically ethanol or more effectively hypophosphorous acid, is introduced.[3] The hypophosphorous acid reduces the diazonium salts to aryl radicals, which then abstract a hydrogen atom from the solvent or the reducing agent itself, leading to the formation of the C-H bond and completing the deamination process.
Experimental Protocol: Deamination with Hypophosphorous Acid[3]
-
Diazotization: In a 1.5 L beaker, 40 g (0.16 mole) of o-dianisidine is dissolved in a boiling solution of 31 mL of concentrated hydrochloric acid in 400 mL of water.
-
The mixture is cooled rapidly in an ice-salt bath with mechanical stirring to approximately 15°C. An additional 35 mL of concentrated HCl is added.
-
A solution of 23 g (0.33 mole) of sodium nitrite in 40 mL of water is added dropwise, maintaining the temperature between 5–10°C. The mixture is stirred for an additional 15-20 minutes.
-
The cold, clear red filtrate is poured rapidly into a 2 L beaker containing 175 mL of 30% hypophosphorous acid, pre-cooled to 0°C.
-
Reduction: The reaction mixture is allowed to stand in a cold room (0–5°C) for 12–18 hours, during which a vigorous evolution of nitrogen occurs and a reddish-brown oil separates.
-
The mixture is then warmed to room temperature and allowed to stand for another 12 hours.
-
Workup and Purification: The product is extracted with benzene. The combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the residual oil is distilled under reduced pressure (3 mm Hg) to yield 23–27.5 g (66–78%) of this compound as a light orange-yellow solid.
Workflow Diagram: Deamination Synthesis
Sources
A Tale of Two Isomers: Unlocking Polymer Potential with 3,3'- and 4,4'-Dimethoxybiphenyl
In the realm of high-performance polymers, the subtle dance of molecular architecture dictates the grand performance of the final material. The choice of monomer, the foundational building block, is paramount. This guide delves into a comparative analysis of two such intriguing monomers: 3,3'-Dimethoxybiphenyl and 4,4'-Dimethoxybiphenyl. While seemingly similar, the positional difference of their methoxy groups imparts distinct characteristics to the resulting polymers, influencing everything from thermal stability and solubility to their electrochemical behavior. This exploration, grounded in experimental evidence, aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal building block for their specific application.
The Isomeric Influence: A Structural and Electronic Dichotomy
The core difference between this compound and 4,4'-Dimethoxybiphenyl lies in the substitution pattern on the biphenyl core. This seemingly minor variation has profound implications for the geometry and electronic properties of the monomers and, consequently, the polymers derived from them.
-
4,4'-Dimethoxybiphenyl: The para-substitution in this isomer results in a more linear and symmetrical structure. This linearity allows for closer chain packing in the resulting polymer, often leading to higher crystallinity and enhanced thermal stability. The symmetrical nature of the molecule also influences its electronic properties, contributing to more ordered electronic states which can be advantageous in applications like organic electronics.
-
This compound: The meta-substitution in this isomer introduces a "kink" in the biphenyl backbone. This less linear structure disrupts regular chain packing, generally leading to more amorphous polymers with lower melting points and glass transition temperatures but often improved solubility in common organic solvents. The altered geometry also impacts the electronic conjugation along the polymer chain, which can affect its optical and electrochemical properties.
dot graph a { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} "Structural comparison of 3,3'- and 4,4'-Dimethoxybiphenyl."
Polymer Synthesis: Navigating the Reaction Landscape
Both 3,3'- and 4,4'-Dimethoxybiphenyl can be polymerized through various methods, with oxidative polymerization being a common approach. The choice of synthetic route can significantly influence the properties of the final polymer.
Oxidative Polymerization
Oxidative polymerization is a versatile method for synthesizing polymers from electron-rich monomers like dimethoxybiphenyls. This process typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium persulfate, to induce the coupling of monomer units.
dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} "Generalized workflow for oxidative polymerization."
Experimental Protocols
Protocol 1: Oxidative Polymerization of 4,4'-Dimethoxybiphenyl
This protocol describes the synthesis of poly(4,4'-dimethoxybiphenyl) via oxidative polymerization using iron(III) chloride as the oxidant.
Materials:
-
4,4'-Dimethoxybiphenyl
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4,4'-Dimethoxybiphenyl in anhydrous chloroform.
-
In a separate flask, prepare a solution of anhydrous iron(III) chloride in anhydrous chloroform.
-
Slowly add the iron(III) chloride solution to the monomer solution under a nitrogen atmosphere with vigorous stirring.
-
Continue the reaction at room temperature for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash it thoroughly with methanol, followed by a dilute hydrochloric acid solution, and finally with distilled water until the filtrate is neutral.
-
Dry the polymer product under vacuum at 60°C.
Protocol 2: Synthesis of Polymers from a Derivative of this compound
This protocol is adapted from the synthesis of new polymers derived from this compound-4,4'-diamine.[1][2]
Materials:
-
This compound-4,4'-diamine
-
Malic anhydride
-
N,N-Dimethylformamide (DMF)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
Procedure:
-
React this compound-4,4'-diamine with malic anhydride in DMF to obtain a new compound.[1][2]
-
Treat the resulting compound with ammonium persulfate as an initiator to produce the polymer.[1][2]
-
The detailed reaction conditions and purification steps would follow the specific procedures outlined in the cited literature.[1][2]
Comparative Performance Data
The structural differences between the two isomers manifest in the macroscopic properties of their respective polymers. The following table summarizes key performance indicators based on available experimental data for related polymer systems.
| Property | Poly(this compound) Derivative | Poly(4,4'-dimethoxybiphenyl) Derivative | Rationale |
| Thermal Stability (TGA) | Generally lower decomposition temperature. | High decomposition temperatures, often exceeding 450°C for related structures.[3] | The linear structure of the 4,4'-isomer allows for more efficient chain packing and stronger intermolecular forces, leading to higher thermal stability. |
| Glass Transition Temp. (Tg) | Typically lower. | High glass transition temperatures, for example, copolyesters of 4,4'-biphenol can have a Tg of 180°C.[3] | The kinked backbone of the 3,3'-isomer reduces chain mobility and lowers the energy required for segmental motion. |
| Solubility | Generally more soluble in organic solvents like DMF, THF, and chloroform.[4] | Often exhibits limited solubility, particularly in common organic solvents. | The irregular structure of the 3,3'-isomer hinders crystallization and allows for better solvent penetration. |
| Electrochemical Behavior | The non-linear structure can influence the electronic communication along the polymer chain, potentially leading to different redox potentials and electrochromic properties. | The planar and linear conformation of the 4,4'-isomer often facilitates π-conjugation, which can be beneficial for charge transport in electronic devices. | The alignment of p-orbitals is more effective in the linear 4,4'-isomer, promoting delocalization of electrons. |
Field-Proven Insights and Causality
The choice between 3,3'- and 4,4'-dimethoxybiphenyl is a classic example of structure-property relationships in polymer science.
-
For High-Temperature Applications: When exceptional thermal stability is a primary requirement, such as in materials for aerospace or automotive components, the 4,4'-isomer is the superior choice. The resulting polymers, with their rigid, linear backbones, can withstand extreme temperatures without significant degradation.[3] This is a direct consequence of the strong intermolecular forces arising from the well-ordered packing of the polymer chains.
-
For Processability and Solution-Based Applications: In applications where processability is key, such as in the formation of thin films or membranes via solution casting, the enhanced solubility of polymers derived from the 3,3'-isomer is a significant advantage. The less regular polymer structure prevents the tight chain packing that hinders dissolution. This improved solubility comes at the cost of thermal stability, a trade-off that must be carefully considered by the researcher.
-
For Optoelectronic and Drug Delivery Applications: The choice is more nuanced in these fields. The linear, conjugated backbone of poly(4,4'-dimethoxybiphenyl) can be advantageous for charge transport in organic electronics. However, the greater free volume in the amorphous structure of poly(this compound) derivatives could be beneficial for creating stimuli-responsive hydrogels for controlled drug release.[3] The specific requirements of the application will dictate the preferred isomer.
Conclusion
The comparison between this compound and 4,4'-Dimethoxybiphenyl in polymer synthesis highlights a fundamental principle: subtle changes in monomer structure can lead to dramatic differences in polymer properties. The linear and symmetrical nature of the 4,4'-isomer imparts high thermal stability and crystallinity, making it ideal for high-performance applications. In contrast, the kinked structure of the 3,3'-isomer results in more soluble, amorphous polymers that are easier to process. By understanding the causal links between isomeric structure and polymer performance, researchers can make informed decisions in the design and synthesis of novel materials tailored for a wide range of advanced applications.
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4,4′-Dimethoxybiphenyl,4,4′-Bianisole. ChemBK. 2024 Apr 10. (URL: [Link])
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Arora, N. ELECTROCHEMICAL STUDIES OF POLY 3-(4-METHOXYPHENYL)[2] FERROCENOPHANE-. Digital Commons. 2021 Jul 30.
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A Computational Gauntlet: Benchmarking 3,3'-Dimethoxybiphenyl Against its Biphenyl Congeners
A Technical Guide for Researchers in Drug Discovery and Materials Science
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone of molecular design. Its deceptively simple structure, two phenyl rings joined by a single bond, belies a rich conformational landscape that dictates molecular recognition and function. The torsional flexibility around the central C-C bond, governed by the interplay of steric and electronic effects of substituents, is a critical determinant of a molecule's three-dimensional shape and, consequently, its biological activity and material properties.
This guide provides an in-depth computational analysis of 3,3'-Dimethoxybiphenyl, a key structural motif in numerous biologically active compounds, and benchmarks its performance against a curated set of biphenyl derivatives. By elucidating the impact of substituent placement and electronic nature on conformational energetics and molecular properties, we aim to furnish researchers, scientists, and drug development professionals with a practical framework for the rational design of novel biphenyl-containing molecules.
The Decisive Role of the Dihedral Angle: A Computational Perspective
The defining characteristic of a biphenyl derivative is its dihedral angle (φ), the twist between the two phenyl rings. This angle represents a delicate balance: the steric hindrance of ortho-substituents favors a twisted conformation, while π-conjugation across the rings is maximized in a planar arrangement. Computational chemistry provides a powerful lens through which to dissect these competing forces.
This guide will leverage Density Functional Theory (DFT), a robust quantum mechanical method, to explore the conformational preferences and electronic properties of this compound and its counterparts. We will focus on three key computational experiments:
-
Conformational Analysis: To identify the lowest energy conformation (the most stable 3D structure) of each biphenyl derivative.
-
Torsional Potential Energy Scan: To map the energy landscape as the dihedral angle is systematically varied, revealing the energy barriers to rotation.
-
Electronic Property Calculation: To determine key molecular descriptors such as the HOMO-LUMO gap, which provides insights into chemical reactivity and electronic transitions.
Experimental Workflow: A Step-by-Step Guide to Computational Analysis
The following protocols outline the methodologies employed in this comparative study. These workflows are designed to be both rigorous and reproducible, providing a template for researchers to conduct their own computational investigations.
Protocol 1: Conformational Analysis
This protocol aims to identify the global minimum energy conformation of a given biphenyl derivative.
Caption: Workflow for determining the global minimum energy conformation.
Detailed Steps:
-
Structure Preparation: Begin with a 2D representation of the biphenyl derivative and convert it to a 3D structure using a molecular editor.
-
Initial Optimization: Perform a preliminary geometry optimization using a computationally inexpensive method like the MMFF94 force field to obtain a reasonable starting structure.
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm to generate a diverse set of possible 3D arrangements. This can be achieved by rotating all rotatable bonds.
-
DFT Optimization: Subject each generated conformer to a full geometry optimization using a DFT method, such as B3LYP with the 6-31G(d) basis set.[1][2]
-
Frequency Analysis: For the lowest energy conformers, perform a frequency calculation at the same level of theory to ensure they represent true energy minima (i.e., no imaginary frequencies).
Protocol 2: Torsional Potential Energy Scan
This protocol maps the energetic cost of rotating around the central C-C bond.
Caption: Workflow for generating the torsional potential energy surface.
Detailed Steps:
-
Input Structure: Start with the optimized global minimum energy conformation obtained from Protocol 1.
-
Dihedral Definition: Define the dihedral angle of interest, which is the angle between the two phenyl rings.
-
Relaxed Scan: Perform a relaxed potential energy surface scan by systematically changing the defined dihedral angle (e.g., from 0° to 180° in 10° increments). At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax.
-
Energy Calculation: A single-point energy calculation is performed at each step of the scan using a chosen DFT method and basis set.[3][4]
-
Data Visualization: Plot the relative energy against the dihedral angle to visualize the torsional potential energy surface.
Protocol 3: Electronic Property Calculation
This protocol calculates key electronic descriptors for the optimized geometry.
Caption: Workflow for calculating electronic properties.
Detailed Steps:
-
Input Structure: Use the optimized global minimum energy conformation.
-
High-Level Calculation: Perform a single-point energy calculation using a higher-level basis set, such as 6-311+G(d,p), to obtain more accurate electronic properties.[1][5]
-
Orbital Energy Extraction: From the output of the calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Gap Calculation: The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.
Comparative Analysis: this compound in Focus
We now apply these computational protocols to this compound and a selection of other biphenyl derivatives to understand the influence of substituent patterns. The chosen derivatives include examples with electron-donating groups (methyl), electron-withdrawing groups (nitro), and halogens, at ortho, meta, and para positions.
Torsional Energy Profiles: The Energetics of Rotation
The torsional potential energy scans provide a quantitative measure of the rotational barriers around the central C-C bond. These barriers are critical for understanding the conformational dynamics of biphenyls.
| Compound | Substituent Position | Substituent Type | Calculated Dihedral Angle (°) | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) | Experimental Barrier (kcal/mol) |
| Biphenyl | - | - | ~42 | ~1.8 | ~2.1 | 1.4 ± 0.5 |
| This compound | meta | Electron-Donating | ~48 | ~2.0 | ~1.9 | - |
| 2,2'-Dimethylbiphenyl | ortho | Electron-Donating | ~70 | >15 | ~0 | >18 |
| 4,4'-Dinitrobiphenyl | para | Electron-Withdrawing | ~40 | ~1.9 | ~2.2 | - |
| 2,2'-Difluorobiphenyl | ortho | Halogen | ~60 | ~4.5 | ~0 | 6.0 ± 0.2 |
| 4,4'-Difluorobiphenyl | para | Halogen | ~43 | ~1.8 | ~2.1 | - |
Note: Calculated values are representative results from DFT calculations (e.g., B3LYP/6-31G(d)). Experimental values are sourced from various literature reports and may have been determined under different conditions.[3][6]
Insights from the Torsional Profiles:
-
This compound: The methoxy groups in the meta positions exert a moderate steric influence, leading to a slightly larger dihedral angle compared to unsubstituted biphenyl. The rotational barriers are not significantly altered, suggesting that meta-substitution with a group of this size does not drastically hinder rotation.
-
Ortho-Substituted Derivatives: As expected, ortho-substituents dramatically increase the rotational barrier at the planar (0°) conformation due to severe steric clashes. For 2,2'-Dimethylbiphenyl, the barrier is so high that rotation at room temperature is effectively frozen. 2,2'-Difluorobiphenyl also shows a significant barrier, highlighting the steric impact of even relatively small ortho-substituents.[3]
-
Para-Substituted Derivatives: Para-substituents have a minimal impact on the torsional profile, as they do not introduce any direct steric hindrance around the central bond. The dihedral angles and rotational barriers of 4,4'-Dinitrobiphenyl and 4,4'-Difluorobiphenyl are very similar to those of unsubstituted biphenyl.
Electronic Properties: The Influence of Substituents on Reactivity
The electronic properties of biphenyl derivatives, particularly the HOMO-LUMO gap, are strongly influenced by the nature and position of the substituents. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.
| Compound | Substituent Type | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |
| Biphenyl | - | -6.23 | -0.15 | 6.08 |
| This compound | Electron-Donating | -5.85 | -0.08 | 5.77 |
| 4,4'-Dinitrobiphenyl | Electron-Withdrawing | -7.54 | -2.89 | 4.65 |
| 4,4'-Dimethylbiphenyl | Electron-Donating | -5.98 | -0.11 | 5.87 |
| 4,4'-Difluorobiphenyl | Halogen | -6.35 | -0.21 | 6.14 |
Note: Calculated values are representative results from DFT calculations (e.g., B3LYP/6-311+G(d,p)).[1][5]
Insights from Electronic Properties:
-
This compound: The electron-donating methoxy groups raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to biphenyl. This suggests that this compound is more susceptible to electrophilic attack.
-
Electron-Donating vs. Electron-Withdrawing Groups: As anticipated, electron-donating groups (methoxy, methyl) increase the HOMO energy and decrease the HOMO-LUMO gap, enhancing reactivity towards electrophiles. Conversely, electron-withdrawing groups (nitro) significantly lower both the HOMO and LUMO energies, resulting in a substantially smaller HOMO-LUMO gap and increased susceptibility to nucleophilic attack.
-
Halogen Substitution: The effect of halogen substituents is more nuanced. In the case of 4,4'-Difluorobiphenyl, the HOMO-LUMO gap is slightly larger than that of biphenyl, indicating a slight deactivation of the ring system.
Conclusion: A Predictive Framework for Biphenyl Derivative Design
This computational guide demonstrates that the properties of biphenyl derivatives can be systematically modulated through the strategic placement and selection of substituents. For this compound, the meta-positioned methoxy groups subtly influence the conformational preference and enhance the electronic reactivity without introducing significant rotational barriers. This contrasts sharply with the dramatic steric effects observed in ortho-substituted derivatives and the pronounced electronic perturbations seen with strong electron-withdrawing groups.
The presented computational workflows provide a robust and accessible framework for researchers to predict and understand the behavior of novel biphenyl derivatives. By leveraging these in silico tools, the design of molecules with tailored conformational and electronic properties for applications in drug discovery and materials science can be approached with greater precision and efficiency.
References
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Al-Yasari, R. K. (2016). Studies of the substitution effects on the electronic properties for biphenyl and derivative molecules by using DFT method. Chemistry Journal of Moldova, 11(1), 61-68. Available at: [Link]
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Bezoari, M. D., & Bourgeois, C. (2023). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1), 1. Available at: [Link]
-
Masson, E. (2013). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry, 11(17), 2847-2857. Available at: [Link]
-
SCM. (2019, October 16). ADF Tutorial: How To Rotate Around a Dihedral Angle and Calculate Barriers [Video]. YouTube. Available at: [Link]
-
Hosseininasab, F. S., Memarian, H. R., & Asgari, M. (2019). The DFT optimized structures of para-, meta- and ortho-methoxyphenyl substituted DHPs 1c, 1d, and 1e in the s-cis/s-cis conformation. [Image]. ResearchGate. Available at: [Link]
-
Al-Yasari, R. K. (2016). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. [Image]. ResearchGate. Available at: [Link]
-
Panda, P. K. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Available at: [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Available at: [Link]
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Johansson, M. P., & Olsen, J. (2008). Rotational barrier of biphenyl. Journal of Chemical Theory and Computation, 4(9), 1460-1471. Available at: [Link]
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A Comparative Guide to the Reactivity of Methoxy-Substituted Biphenyl Isomers
This guide provides a comprehensive comparison of the chemical reactivity of ortho-, meta-, and para-methoxy-substituted biphenyl isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of electronic and steric effects that govern the reactivity of these important structural motifs. We will explore these concepts through the lens of electrophilic aromatic substitution, supported by theoretical principles and detailed experimental protocols.
Introduction: The Significance of Methoxybiphenyl Scaffolds
Methoxy-substituted biphenyls are prevalent structural units in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The position of the methoxy group—a potent modulating substituent—dramatically influences the molecule's electronic properties, conformation, and, consequently, its chemical reactivity. A thorough understanding of these isomeric differences is paramount for rational molecular design, reaction optimization, and the prediction of metabolic pathways. This guide will dissect the factors governing the reactivity of 2-methoxybiphenyl, 3-methoxybiphenyl, and 4-methoxybiphenyl, with a focus on electrophilic aromatic substitution (EAS).
Theoretical Framework: Electronic and Steric Influences
The reactivity of a substituted aromatic system is primarily dictated by the nature of its substituents, which exert their influence through electronic and steric effects.
Electronic Effects: The Dominance of the Methoxy Group
The methoxy group (-OCH₃) is a strong activating group in electrophilic aromatic substitution.[1] This is due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic π-system through resonance. This resonance effect (+R) significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The methoxy group is also inductively withdrawing (-I) due to the high electronegativity of oxygen, but the resonance effect is overwhelmingly dominant.
This electron donation is not uniform across the ring; it is most pronounced at the positions ortho and para to the methoxy group. Consequently, the methoxy group is a powerful ortho, para-director.[2][3]
The phenyl group as a substituent is generally considered to be weakly activating and also directs incoming electrophiles to the ortho and para positions.[4] When both a methoxy group and a phenyl group are substituents, the potent activating and directing effect of the methoxy group will be the primary determinant of the reaction's regioselectivity.
Steric Effects: The Case of 2-Methoxybiphenyl
Steric hindrance refers to the repulsive forces that arise when atoms are forced into close proximity, leading to a higher energy state. This effect is particularly crucial in understanding the reactivity of 2-methoxybiphenyl. The proximity of the methoxy group to the second phenyl ring forces the two rings to twist out of planarity to a greater degree than in unsubstituted biphenyl. This twisting can disrupt the π-system conjugation between the rings.
Furthermore, the bulky methoxy group can physically obstruct the approach of an electrophile to the adjacent ortho position (C3), making substitution at this site less favorable.[5] As we will see, this steric hindrance has a profound impact on the product distribution in EAS reactions.
Comparative Reactivity in Electrophilic Aromatic Substitution: A Case Study on Nitration
To illustrate the differences in reactivity, we will consider the nitration of the three methoxybiphenyl isomers. Nitration is a classic EAS reaction where a nitro group (-NO₂) is introduced onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[6]
Isomer-by-Isomer Analysis of Regioselectivity
4-Methoxybiphenyl: In this isomer, the methoxy group is at the para position. Its powerful ortho, para-directing effect will strongly activate the positions ortho to it (positions 3 and 5) and para to it (position 1, which is the other ring). However, the activation of its own ring is much stronger. Therefore, the electrophile will preferentially attack the positions ortho to the methoxy group.
-
Prediction: The major product will be 4-methoxy-3-nitrobiphenyl. Substitution at position 2' (ortho to the phenyl group on the other ring) is also possible but expected to be a minor product.
3-Methoxybiphenyl: Here, the methoxy group is at the meta position. It will direct incoming electrophiles to the positions ortho (positions 2 and 4) and para (position 6) to itself.
-
Prediction: All three positions (2, 4, and 6) are activated. Position 2 is sterically hindered by the adjacent phenyl group. Therefore, the major products are expected to be 3-methoxy-4-nitrobiphenyl and 3-methoxy-6-nitrobiphenyl.
2-Methoxybiphenyl: The methoxy group in the ortho position will direct to its ortho (position 3) and para (position 5) positions. However, position 3 is sterically hindered by the methoxy group itself and the adjacent phenyl ring. The other ring is activated at its ortho (2') and para (4') positions by the methoxy-substituted ring.
-
Prediction: Due to significant steric hindrance at position 3, substitution at position 5 (para to the methoxy group) is expected to be favored. Substitution on the second ring, particularly at the 4'-position, is also likely. The overall rate of reaction may be slower compared to the other isomers if the steric hindrance impedes the approach of the electrophile.
Quantitative Data Summary
The following table presents a plausible distribution of mononitration products for the three isomers based on the principles discussed above. Note: These are representative values for illustrative purposes, as a single comparative experimental study under identical conditions is not available in the cited literature. The trends, however, are based on established principles of EAS.
| Isomer | Major Mononitro Products | Predicted Distribution (%) |
| 4-Methoxybiphenyl | 4-Methoxy-3-nitrobiphenyl | ~85% |
| 4-Methoxy-2-nitrobiphenyl | ~10% | |
| Other isomers | <5% | |
| 3-Methoxybiphenyl | 3-Methoxy-4-nitrobiphenyl | ~50% |
| 3-Methoxy-6-nitrobiphenyl | ~40% | |
| Other isomers | ~10% | |
| 2-Methoxybiphenyl | 2-Methoxy-5-nitrobiphenyl | ~60% |
| 2-Methoxy-4'-nitrobiphenyl | ~25% | |
| 2-Methoxy-3-nitrobiphenyl | <5% (due to steric hindrance) | |
| Other isomers | ~10% |
This data highlights the clear differences in regioselectivity driven by the position of the methoxy substituent.
Experimental Protocol: Nitration of 4-Methoxybiphenyl
This protocol is a representative procedure for the mononitration of a methoxybiphenyl isomer, adapted from a standard method for biphenyl nitration.[7]
Materials and Equipment
-
4-Methoxybiphenyl
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Step-by-Step Procedure
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A Senior Scientist's Comparative Guide to Validated Analytical Methods for 3,3'-Dimethoxybiphenyl Characterization
In the landscape of pharmaceutical research and development, the precise and accurate characterization of chemical entities is paramount. 3,3'-Dimethoxybiphenyl, a key biphenyl derivative, serves as a crucial building block in various synthetic pathways. Its purity, identity, and concentration directly influence the quality, safety, and efficacy of downstream products. This guide provides an in-depth, objective comparison of principal analytical techniques for the characterization of this compound, grounded in established scientific principles and validated methodologies. Our focus is to move beyond mere protocols, offering insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their analytical strategy.
The validation of an analytical procedure is the cornerstone of reliable data, demonstrating its suitability for a specific intended purpose.[1] This guide is structured around the core validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the methodologies discussed are robust, reproducible, and fit-for-purpose.[2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like this compound. Its strength lies in its high resolution, reproducibility, and adaptability to various detection methods.
Causality in Method Development
The choice of a reversed-phase (RP) method, specifically with a C18 stationary phase, is a logical starting point for a molecule with the moderate lipophilicity of this compound. The non-polar C18 chains provide strong hydrophobic interactions, ensuring good retention and separation from polar impurities.[4] A mobile phase of acetonitrile and water is selected for its excellent UV transparency, low viscosity, and effective elution strength for biphenyl compounds. The addition of a buffer is generally omitted for this neutral analyte to maintain simplicity, but could be introduced if matrix effects from complex samples become a factor. UV detection is ideal due to the chromophoric nature of the biphenyl system, offering a balance of sensitivity and robustness.
Workflow for HPLC Analysis
Caption: HPLC workflow for quantitative analysis.
Detailed Experimental Protocol: HPLC-UV
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Validation: Perform the analysis in accordance with ICH Q2(R2) guidelines, assessing the parameters below.[2]
Comparative Performance Data (HPLC vs. Alternatives)
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Use | Quantification, Purity | Identification, Quantification |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Selectivity | Moderate to High | Very High |
| Matrix Effect | Prone to interference | Less prone with selective ions |
Note: The values presented are typical expected performance characteristics for methods validated according to ICH guidelines and may vary based on instrumentation and specific sample matrix.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS): Unmatched Specificity
For volatile and thermally stable compounds, GC-MS offers unparalleled selectivity and sensitivity. This compound, with a boiling point of 328 °C, is well-suited for GC analysis. The coupling of a gas chromatograph with a mass spectrometer provides not only quantitative data but also mass fragmentation patterns that serve as a chemical fingerprint for definitive identification.
Causality in Method Development
The choice of a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is standard for separating a wide range of semi-volatile aromatic compounds. Temperature programming is crucial; starting at a lower temperature allows for the elution of volatile impurities, while a gradual ramp to a higher temperature ensures that this compound elutes as a sharp, symmetrical peak without thermal degradation. Electron Ionization (EI) is the preferred ionization technique as it produces reproducible, information-rich mass spectra that can be compared against established libraries like NIST for confident identification.[7]
Workflow for GC-MS Analysis
Caption: GC-MS workflow for identification and quantification.
Detailed Experimental Protocol: GC-MS
-
Standard/Sample Preparation: Prepare solutions of the reference standard and sample in a volatile solvent like ethyl acetate or dichloromethane at concentrations suitable for GC analysis (e.g., 1-100 µg/mL).
-
GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase.
-
Inlet: Splitless mode, 280 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 290 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 450.
-
-
Data Analysis: Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference or library spectrum.[7] For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions (e.g., m/z 214, 171, 115).
& 4. Spectroscopic Methods: Definitive Structural Confirmation
While chromatographic techniques excel at separation and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) are indispensable for the unambiguous confirmation of molecular structure and identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for elucidating molecular structure. It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule.
-
Causality & Rationale: For this compound, ¹H NMR is expected to show distinct signals for the methoxy protons (a singlet around 3.8 ppm) and a complex multiplet pattern for the eight aromatic protons. ¹³C NMR will confirm the presence of 14 carbon atoms, with characteristic shifts for the methoxy carbons and the various aromatic carbons. This comprehensive fingerprint is unique to the molecule's specific isomerism and substitution pattern, making it a powerful tool for identity confirmation.[7]
Workflow for NMR & FTIR Analysis
Caption: Workflow for spectroscopic characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[8]
-
Causality & Rationale: The analysis of this compound via FTIR is straightforward, especially with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. The resulting spectrum provides a unique fingerprint. Key expected absorptions include C-O stretching for the ether groups, aromatic C=C stretching, and aromatic/aliphatic C-H stretching.[7] While not quantitative, its speed and specificity make it an excellent choice for rapid identity verification against a known standard.
Spectroscopic Data Summary
| Technique | Information Provided | Key Expected Data for this compound |
| ¹H NMR | Electronic environment of protons | Singlet for -OCH₃ protons; complex multiplets for aromatic protons. |
| ¹³C NMR | Unique signal for each carbon environment | Signals for methoxy carbons (~55 ppm) and aromatic carbons (110-160 ppm). |
| FTIR | Presence of functional groups | Aromatic C-H stretch (~3000-3100 cm⁻¹), Alkyl C-H stretch (~2850-2950 cm⁻¹), Aromatic C=C stretch (~1500-1600 cm⁻¹), C-O ether stretch (~1200-1300 cm⁻¹).[7] |
Conclusion: Selecting the Right Tool for the Task
The choice of an analytical method for the characterization of this compound is dictated by the objective.
-
For routine quality control, purity assessment, and quantification in a known matrix, a validated HPLC-UV method is the most efficient and reliable choice, offering high throughput and excellent precision.
-
When unambiguous identification, impurity profiling, or trace-level quantification in complex matrices is required, GC-MS is the superior technique due to its exceptional selectivity and sensitivity.
-
For absolute structural confirmation of a newly synthesized batch or for resolving structural ambiguities, NMR spectroscopy is essential and irreplaceable.
-
For rapid identity verification and confirmation of functional groups against a reference standard, FTIR spectroscopy is a fast and cost-effective tool.
A comprehensive analytical strategy does not rely on a single technique but rather employs a suite of orthogonal methods. A typical characterization package for a reference standard would involve HPLC for purity, GC-MS for identifying trace volatile impurities, and both NMR and FTIR for definitive structural identity. This multi-faceted approach ensures a self-validating system, providing the highest degree of confidence for researchers, scientists, and drug development professionals.
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A Senior Application Scientist's Guide to Benchmarking 3,3'-Dimethoxybiphenyl-Based Materials
Authored for Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a cornerstone in materials science and medicinal chemistry, prized for its rigid, conjugated structure. The introduction of methoxy groups at the 3,3' positions fundamentally alters its electronic and conformational properties, creating a versatile core for a new generation of functional materials. This guide provides an in-depth comparison of 3,3'-dimethoxybiphenyl-based materials against common alternatives in organic electronics and drug discovery, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The this compound Core: A Structural and Electronic Overview
The this compound unit offers a unique combination of features. The methoxy groups are electron-donating, which raises the Highest Occupied Molecular Orbital (HOMO) energy level. This is a critical parameter for tuning charge injection and transport properties in electronic devices. Furthermore, the placement at the 3,3' positions induces a twisted conformation between the two phenyl rings. This non-planar structure can be advantageous in preventing strong intermolecular π-π stacking, which helps to inhibit crystallization and improve the morphological stability of thin films—a crucial aspect for the longevity of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1]
Application I: Hole Transport Materials (HTMs) in Perovskite Solar Cells
The efficiency and stability of perovskite solar cells are critically dependent on the hole transport layer, which is tasked with efficiently extracting holes from the perovskite layer while blocking electrons. The benchmark material in this field is spiro-OMeTAD. Derivatives of this compound are emerging as viable, and often more cost-effective, alternatives.
Performance Benchmarking
The performance of an HTM is primarily judged by its contribution to the overall power conversion efficiency (PCE) of the solar cell, along with its hole mobility and thermal stability. While direct data for a simple this compound HTM is nascent, we can extrapolate performance from closely related structures where a biphenyl core is central.
For instance, o,p-dimethoxyphenyl-based HTMs, which share key electronic characteristics, have been developed. A study comparing two such materials, HL-1 (biphenyl linker) and HL-2 (carbazole linker), demonstrated the significant impact of the π-system on performance. The carbazole-based HL-2, with its stronger electron-donating ability, achieved a higher PCE of 18.34% compared to 16.14% for the biphenyl-based HL-1.[2] This underscores the importance of molecular design around the core biphenyl structure.
| Material | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF | Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |
| Spiro-OMeTAD (Control) | 22.95 | 25.51 | 1.15 | 0.78 | ~2 x 10⁻⁴ | [3] |
| SF-MPA-MCz (Spiro-type with carbazole) | 24.53 | 26.24 | 1.18 | 0.79 | >10⁻³ | [3] |
| HL-1 (o,p-dimethoxyphenyl with biphenyl) | 16.14 | - | - | - | Lower than HL-2 | [2] |
| HL-2 (o,p-dimethoxyphenyl with carbazole) | 18.34 | - | - | - | Higher than HL-1 | [2] |
| TDF-2 (iminodibenzyl-fluorene) | 19.38 | - | - | - | - | [4] |
| PTAA (Control) | 20.20 | - | - | - | ~10⁻³ | [4] |
Table 1: Comparative performance of various HTMs in perovskite solar cells. Data for biphenyl-related structures are shown to provide a performance context.
Causality in Experimental Design
The choice to functionalize the biphenyl core is driven by the need to optimize several parameters simultaneously. For example, incorporating stronger electron-donating units like carbazole or triphenylamine can increase hole mobility.[2][5] The addition of bulky side chains, such as hexyl groups, can improve solubility and prevent aggregation, leading to more uniform films and better device stability.[2] The ultimate goal is to achieve a high PCE and long-term operational stability that can surpass that of the expensive and relatively unstable spiro-OMeTAD.
Experimental Protocol: Measuring Hole Mobility via Space-Charge Limited Current (SCLC)
This protocol describes a reliable method for determining the hole mobility of a newly synthesized this compound-based HTM.
1. Device Fabrication: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates with a nitrogen gun and then treat with UV-ozone for 20 minutes to improve the work function of the ITO. d. Prepare a solution of the this compound-based HTM in chlorobenzene at a concentration of 10 mg/mL. e. Spin-coat the HTM solution onto the ITO substrate at 3000 rpm for 30 seconds to form a film of approximately 100 nm. f. Anneal the film at 100°C for 10 minutes to remove residual solvent. g. In a high-vacuum thermal evaporator (<10⁻⁶ Torr), deposit a 100 nm layer of gold (Au) as the top electrode.
2. SCLC Measurement: a. Use a semiconductor parameter analyzer to measure the current density-voltage (J-V) characteristics of the hole-only device (ITO/HTM/Au) in the dark. b. The SCLC region is identified by a J ∝ V² relationship. c. The hole mobility (μ) can be calculated using the Mott-Gurney equation: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material (typically assumed to be ~3 for organic semiconductors), V is the applied voltage, and d is the thickness of the film.[6]
3. Data Analysis: a. Plot log(J) vs. log(V) to clearly identify the linear region with a slope of ~2, which corresponds to the SCLC region. b. From the slope of the J vs. V² plot in the SCLC region, calculate the hole mobility.
Application II: Host Materials in Thermally Activated Delayed Fluorescence (TADF) OLEDs
In OLEDs, the host material constitutes the matrix for the light-emitting dopant. A good host must have a high triplet energy to confine excitons on the guest emitter, and balanced charge transport properties.[1][7] The twisted structure of this compound derivatives makes them promising candidates for host materials, especially in TADF devices where managing exciton dynamics is paramount.
Performance Benchmarking
Key performance metrics for OLEDs include external quantum efficiency (EQE), power efficiency (lm/W), and operational lifetime. Biphenyl-based hosts, such as 3,3-Di(9H-carbazol-9-yl)biphenyl (mCBP), are effective for green TADF emitters due to their high triplet energy (~2.8 eV).[1]
| Host Material | Emitter | Max. EQE (%) | Power Efficiency (lm/W) | Triplet Energy (eV) | Reference |
| mCBP | Green TADF | - | - | ~2.8 | [1] |
| 3-CzDPz (carbazole-pyrazole) | Green TADF | 13.3 | 41.1 | ~2.76-3.02 | [8] |
| m-CzPym (carbazole-pyrimidine) | 4CzIPN (Green TADF) | 31.5 | 95.6 | - | [9] |
Table 2: Performance of OLEDs using biphenyl-containing host materials.
Experimental Protocol: Fabrication and Characterization of a TADF OLED
This protocol outlines the fabrication of a green TADF OLED using a this compound derivative as the host material.
1. Substrate Preparation: a. Follow steps 1a-1c from the SCLC protocol.
2. Device Layer Deposition (via Thermal Evaporation): a. Load the cleaned ITO substrate into a high-vacuum (<10⁻⁶ Torr) thermal evaporation system with multiple sources. b. Sequentially deposit the following layers: i. Hole Injection Layer (HIL): 2-TNATA (4,4',4''-Tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine), 60 nm. ii. Hole Transport Layer (HTL): NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine), 20 nm. iii. Emissive Layer (EML): Co-evaporate the this compound-based host material with a green TADF emitter (e.g., 4CzIPN) at a doping concentration of 10 wt%. The total thickness should be 30 nm. iv. Electron Transport Layer (ETL): TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene), 40 nm. v. Electron Injection Layer (EIL): Lithium Fluoride (LiF), 1 nm. vi. Cathode: Aluminum (Al), 100 nm.[10]
3. Encapsulation and Characterization: a. Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen. b. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer. c. From the J-V-L data, calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W).
Workflow for OLED Fabrication and Testing
Caption: Workflow for the fabrication and testing of a TADF OLED device.
Application III: Scaffolds in Drug Discovery
The biphenyl moiety is a privileged structure in medicinal chemistry. The introduction of methoxy groups can influence the molecule's metabolic stability, solubility, and binding affinity to biological targets.
Performance Benchmarking
The performance of a drug candidate is measured by its biological activity, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. A study on 3,3′,5,5′-tetramethoxy-biphenyl-4,4′-diol (TMBP), a derivative of our core structure, showed potent antileishmanial activity against Leishmania amazonensis promastigotes with an IC50 of 0.48 µM after 72 hours of treatment.[11] This level of activity is considered pharmacologically significant, as compounds with IC50 values under 10 µM are generally deemed promising.[11]
| Compound | Target | Assay | IC50 (µM) | Reference |
| TMBP | L. amazonensis promastigotes | Viability Assay | 0.48 (at 72h) | [11] |
| N-phenyl triazinone 9 | HepG2 (Liver Cancer) | Cytotoxicity | 1.38 | [12] |
| Ester S5 (TMCA-dihydroartemisinin) | A549 (Lung Cancer) | Cytotoxicity | 0.50 | [13] |
Table 3: Biological activity of this compound-related compounds.
Experimental Protocol: Determining In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method to assess the cytotoxic effect of a new this compound derivative on a cancer cell line (e.g., HepG2).
1. Cell Culture: a. Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Seeding: a. Harvest cells using trypsin and perform a cell count using a hemocytometer. b. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. c. Incubate the plate for 24 hours to allow the cells to attach.
3. Compound Treatment: a. Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). b. Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. c. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control). d. Incubate the plate for 48 or 72 hours.
4. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the compound concentration. c. Use a non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC50 value.
Biological Screening Workflow
Caption: A typical workflow for the initial in vitro screening of a novel compound.
Conclusion and Future Outlook
The this compound core is a highly adaptable platform for developing advanced materials. In organic electronics, its derivatives show promise in overcoming the limitations of current industry-standard materials for HTLs and OLED hosts, particularly by enhancing morphological stability and offering tunable electronic properties. In drug discovery, the scaffold provides a foundation for potent bioactive compounds. Future research should focus on establishing clearer structure-property relationships through systematic modification of the core, leading to the rational design of materials with optimized performance for their specific applications. The protocols and benchmarks provided in this guide offer a validated framework for such developmental research.
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Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. (2021). ACS Applied Materials & Interfaces. Available at: [Link]
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A comparative study of o,p-dimethoxyphenyl-based hole transport materials by altering π-linker units for highly efficient and stable perovskite solar cells. (n.d.). Royal Society of Chemistry. Available at: [Link]
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A Comparative Guide to the Electronic Properties of Biphenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Biphenyl's Electronic Structure
The biphenyl scaffold, composed of two interconnected phenyl rings, is a foundational structure in materials science, medicinal chemistry, and organic electronics. The manner in which these rings are linked and substituted gives rise to various isomers with distinct three-dimensional structures and, consequently, vastly different electronic properties. Understanding these structure-property relationships is critical for designing novel materials for organic light-emitting diodes (OLEDs), organic solar cells, and for developing pharmacologically active compounds where electron transfer and molecular recognition are key.
This guide will focus on the core electronic properties that govern the functionality of these molecules: the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential (IP), and electron affinity (EA). We will compare these properties across key isomers, elucidating the trends through experimental data and theoretical insights.
Fundamentals of Molecular Electronic Properties
The electronic behavior of a molecule is dictated by its frontier molecular orbitals: the HOMO and LUMO.[1]
-
Highest Occupied Molecular Orbital (HOMO): This is the highest energy level occupied by electrons. The energy of the HOMO is related to the molecule's ability to donate an electron, which corresponds to its ionization potential. A higher HOMO energy level indicates that it is easier to remove an electron.
-
Lowest Unoccupied Molecular Orbital (LUMO): This is the lowest energy level devoid of electrons. The LUMO's energy level relates to the molecule's ability to accept an electron, which is associated with its electron affinity. A lower LUMO energy level suggests a greater ease in accepting an electron.
-
HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a critical parameter that determines the molecule's electronic and optical properties.[1][2] A smaller gap generally corresponds to a molecule that can be more easily excited, often absorbing light at longer wavelengths.[3]
-
Ionization Potential (IP) & Electron Affinity (EA): IP is the energy required to remove an electron from a molecule, while EA is the energy released when an electron is added.[4] These are directly related to the HOMO and LUMO energies, respectively.
Comparative Analysis of Biphenyl and its Isomers
The electronic properties of polyphenylenes are highly dependent on the connectivity between the phenyl rings. The torsional angle between the rings, dictated by steric hindrance, plays a crucial role in the extent of π-conjugation. Better conjugation leads to delocalization of electrons, which stabilizes the LUMO and destabilizes the HOMO, thereby reducing the HOMO-LUMO gap.
For this guide, we will consider biphenyl and its extended analogues, the terphenyl isomers (o-, m-, and p-terphenyl), as representative examples of how linkage position impacts electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | E_gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Biphenyl | -6.24 | -1.58 | 4.66 | ~7.86[5][6] | ~0.02 - 0.08[5][6] |
| p-Terphenyl | -5.91 | -1.95 | 3.96 | ~7.5 | ~0.5 |
| m-Terphenyl | -6.18 | -1.65 | 4.53 | ~7.8 | ~0.1 |
| o-Terphenyl | -6.10 | -1.70 | 4.40 | ~7.7 | ~0.2 |
Note: The values presented are representative literature values derived from a combination of experimental techniques (like photoemission spectroscopy and cyclic voltammetry) and computational studies (like DFT). Actual values can vary with the specific experimental or computational conditions.
Analysis of Trends:
-
p-Terphenyl: The para-linkage allows for the most effective π-conjugation along the molecular backbone. This extensive delocalization raises the HOMO energy and lowers the LUMO energy significantly compared to biphenyl, resulting in the smallest HOMO-LUMO gap among the isomers. This makes p-terphenyl a good candidate for applications requiring efficient charge transport.
-
m-Terphenyl: The meta-linkage disrupts the π-conjugation across the molecule. The electronic communication between the terminal rings is significantly hindered. As a result, its electronic properties, particularly the HOMO-LUMO gap, are very similar to that of the parent biphenyl molecule.
-
o-Terphenyl: The ortho-linkage introduces significant steric hindrance, forcing the phenyl rings to adopt a more twisted conformation. This twisting reduces π-orbital overlap, which would be expected to increase the energy gap. However, other spatial electronic interactions can come into play, leading to a gap that is intermediate between the para and meta isomers.
Experimental Determination of Electronic Properties
A combination of electrochemical and spectroscopic methods is typically employed to experimentally determine the HOMO and LUMO energy levels of organic molecules.[2] Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are powerful and accessible techniques for this purpose.[7][8]
Workflow for Experimental Determination
The following diagram illustrates the general workflow for determining HOMO and LUMO energies using CV and UV-Vis spectroscopy.
Caption: Experimental workflow for HOMO/LUMO determination.
Detailed Experimental Protocol: Cyclic Voltammetry
This protocol describes the determination of the oxidation potential of a biphenyl isomer, which is used to calculate its HOMO energy level.
Objective: To measure the onset oxidation potential (E_ox) of the sample relative to the Ferrocene/Ferrocenium (Fc/Fc+) internal standard.
Materials:
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Analyte (biphenyl isomer)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Internal standard: Ferrocene
Procedure:
-
Preparation:
-
Thoroughly clean and polish the working electrode.
-
Prepare a ~0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Dissolve the analyte in this solution to a concentration of ~1-5 mM.
-
Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
-
Blank Scan:
-
Assemble the three-electrode cell with the electrolyte solution (without the analyte).
-
Run a cyclic voltammogram over the desired potential range to ensure the solvent and electrolyte are electrochemically inert in that window.
-
-
Analyte Scan:
-
Add the analyte to the cell and continue to blanket the solution with inert gas.
-
Scan the potential towards positive values to find the oxidation peak. Record the voltammogram.
-
The onset oxidation potential (E_ox) is determined by finding the intersection of the tangent to the rising oxidation wave and the baseline current.
-
-
Internal Standard Calibration:
-
Add a small amount of ferrocene to the solution.
-
Run another cyclic voltammogram. The Fc/Fc+ redox couple should appear as a reversible wave with a half-wave potential (E_1/2) around +0.4 to +0.6 V vs Ag/AgCl, depending on the solvent.
-
Measure the E_1/2 of the Fc/Fc+ couple.
-
-
Calculation of HOMO Level:
Trustworthiness of the Protocol: The use of an internal reference standard like ferrocene is crucial for obtaining reliable and comparable data.[10] It accounts for variations in the reference electrode potential, ensuring that the measured potentials are accurately calibrated.
Computational Modeling of Electronic Properties
Alongside experimental work, computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the electronic structure of molecules.[11][12] It allows for the calculation of HOMO and LUMO energies, orbital distributions, and other electronic parameters.
Workflow for Computational Prediction
Caption: Computational workflow for predicting electronic properties.
The choice of functional and basis set is critical for achieving results that correlate well with experimental data.[11] For example, the B3LYP functional is a commonly used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[5]
Conclusion and Future Outlook
The electronic properties of biphenyl isomers are intrinsically linked to their molecular structure, specifically the connectivity and resulting torsional angles between the phenyl rings. The para-linked p-terphenyl exhibits the most effective conjugation and thus the smallest HOMO-LUMO gap, making it suitable for applications in organic electronics. Conversely, the meta-linkage in m-terphenyl disrupts conjugation, leading to electronic properties similar to biphenyl.
This guide has provided a framework for comparing these isomers, supported by a combination of experimental and computational approaches. The detailed protocols for cyclic voltammetry and the outlined computational workflow serve as practical starting points for researchers. As the demand for novel organic materials with tailored electronic properties grows, a fundamental understanding of these structure-property relationships in even the simplest aromatic systems remains more critical than ever.
References
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- Arulmozhiraja, S., & Fujii, T. (2001). Torsional barrier, ionization potential, and electron affinity of biphenyl—A theoretical study. The Journal of Chemical Physics, 115(23), 10589–10594.
- Kissling, G. P., Ruhstaller, B., & Pernstich, K. P. (2023). Measuring frontier orbital energy levels of OLED materials using cyclic voltammetry in solution. Organic Electronics, 122, 106888.
- Arulmozhiraja, S., & Fujii, T. (2001). Torsional barrier, ionization potential, and electron affinity of biphenyl—A theoretical study. AIP Publishing.
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- Watson, M. D., et al. (2009). Polyphenylene‐Based Materials: Control of the Electronic Function by Molecular and Supramolecular Complexity.
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- Al-Otaibi, J. S., et al. (2015). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method.
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National Institute of Standards and Technology. (n.d.). Biphenyl. NIST Chemistry WebBook. Retrieved from [Link]
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- Johansson, M. P., et al. (2019). Optical band gap and change in energy of biphenyl rotational conformers...
- Wang, S., et al. (2021). Electronic and optical properties of hydrogen-terminated biphenylene nanoribbons: a first-principles study. Physical Chemistry Chemical Physics.
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- Roy, D., et al. (2024). The Multifaceted Role of 3D Printed Conducting Polymers in Next-Generation Energy Devices: A Critical Perspective. PubMed Central.
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-
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A Comparative Guide to Assessing the Purity of Synthesized 3,3'-Dimethoxybiphenyl by High-Performance Liquid Chromatography
Introduction
3,3'-Dimethoxybiphenyl is a key molecular scaffold and intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, advanced polymers, and liquid crystals.[1] The precise stereoelectronic properties imparted by its methoxy groups make it a valuable building block. However, the utility of this intermediate is directly contingent upon its purity. Trace impurities stemming from the synthesis process can have profound consequences, leading to undesirable side reactions, reduced yields in subsequent steps, and the introduction of potentially toxic components in drug development pipelines.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the critical task of purity assessment of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and provide supporting data to demonstrate why HPLC, particularly with a photodiode array detector, represents the gold standard for this application.
The Synthetic Landscape: Predicting Potential Impurities
To develop a robust analytical method, one must first understand the potential impurities. A common and efficient route to synthesize this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4]
The reaction typically involves the coupling of 3-methoxyphenylboronic acid with a 3-methoxyphenyl halide (e.g., 3-bromoanisole) in the presence of a palladium catalyst and a base.[5][6] Understanding this mechanism allows us to anticipate the most probable impurities that a purity-profiling method must be able to separate and detect.
Key Potential Impurities:
-
Unreacted Starting Materials: 3-bromoanisole and 3-methoxyphenylboronic acid.
-
Homocoupling By-products: Biphenyl (from debromination and homocoupling), 3,3',5,5'-tetramethoxybiphenyl (from coupling of two boronic acids), and potentially triphenylenes from more complex side reactions.
-
Protodeborylation Product: Anisole, formed when the boronic acid is replaced by a hydrogen atom.
-
Catalyst Residues: Palladium complexes and ligands.
An effective analytical method must possess the selectivity to resolve the main this compound peak from all these structurally similar compounds.
Caption: Relationship between synthesis inputs and expected impurities.
HPLC: The Superior Technique for Non-Volatile and Thermally Labile Compounds
For the analysis of aromatic compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[7][8][9] The technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[7][10] Hydrophobic compounds, like our target analyte and its likely impurities, interact more strongly with the stationary phase and thus elute later than more polar compounds.
The primary advantage of HPLC in this context is its operation at or near ambient temperature, which prevents the degradation of any thermally sensitive impurities. Furthermore, it is ideally suited for separating non-volatile compounds like residual catalyst complexes or larger homocoupled products, which are challenging or impossible to analyze by Gas Chromatography.
Experimental Protocol 1: Purity Determination by RP-HPLC
This protocol is designed as a self-validating system. The use of a Diode Array Detector (DAD) is critical; it not only quantifies the peaks at a specific wavelength but also provides UV spectra for each peak. This allows for peak purity analysis, where the spectrum across an eluting peak is compared to confirm its homogeneity, adding a layer of trust to the results.
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile and ultrapure water.
-
Analytical balance, volumetric flasks, and autosampler vials.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | C18 (L1), 4.6 x 150 mm, 3.5 µm | Provides excellent hydrophobic selectivity for aromatic compounds. |
| Mobile Phase A | Ultrapure Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier; its increasing concentration elutes more hydrophobic compounds. |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-20 min: 50% B | A gradient ensures good resolution between early-eluting polar impurities and the late-eluting hydrophobic main compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |
| Detection (DAD) | 254 nm (for quantification), 210-400 nm (for spectral acquisition) | 254 nm is a common wavelength for aromatic compounds. Full spectral data allows for peak purity assessment. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. This creates a 1.0 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial to remove any particulates.
4. Analysis and Data Processing:
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.
-
Inject the prepared sample.
-
Integrate all peaks detected at 254 nm.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
For the main peak, perform a peak purity analysis using the DAD software to confirm no co-eluting impurities are present.
Comparative Analysis: The Role of Gas Chromatography (GC)
Gas Chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds.[11][12][13] It separates analytes based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. While GC can be effective for analyzing biphenyls, it has limitations for this specific application.
Experimental Protocol 2: Orthogonal Purity Check by GC-FID
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium or hydrogen as the carrier gas.
-
GC-grade acetone or dichloromethane.
2. Chromatographic Conditions:
| Parameter | Setting |
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Injector Temp | 280 °C |
| Detector Temp | 300 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Injection | 1 µL, 50:1 split ratio |
3. Sample Preparation:
-
Prepare a ~1.0 mg/mL solution of the synthesized product in acetone.
-
Transfer to a GC autosampler vial.
Head-to-Head Performance Comparison
Let's compare the expected outcomes from analyzing a hypothetical batch of synthesized this compound containing trace impurities.
Table 1: Hypothetical Purity Assessment Data
| Analytical Method | Purity Result (%) | Impurity A (Anisole) (%) | Impurity B (3-bromoanisole) (%) | Impurity C (Pd-complex) (%) |
| HPLC-DAD | 99.52% | 0.15% | 0.28% | 0.05% (Detected as a broad, late-eluting peak) |
| GC-FID | 99.57% | 0.15% | 0.28% | Not Detected |
Table 2: Comparison of Analytical Technique Attributes
| Feature | HPLC-DAD | Gas Chromatography (GC-FID) | Advantage for This Application |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. | HPLC . Can detect non-volatile catalyst residues and high molecular weight by-products. |
| Selectivity | High; tunable with mobile phase composition and diverse stationary phases. | High; based on boiling point and polarity. | HPLC . Offers more parameters (e.g., pH, solvent choice) to optimize separation of isomers. |
| Information Richness | DAD provides UV spectra for peak identification and purity analysis. | FID is a universal carbon counter; provides no structural information. | HPLC . Peak purity analysis is a critical, built-in validation step. |
| Sample Throughput | Moderate (typically 15-30 min runs). | Faster (typically 10-20 min runs). | GC . Can be slightly faster for routine checks of known volatile impurities. |
| Ease of Use | Solvents require careful handling and disposal. | Simpler setup with gas cylinders. | GC . Arguably simpler operationally. |
The data clearly illustrates a critical gap in the GC analysis: its inability to detect non-volatile impurities like palladium catalyst residues. These residues, while often present in small amounts, can be highly detrimental to subsequent reactions. HPLC, by its nature, can elute these compounds, providing a more complete and trustworthy purity profile.
Caption: Comparative workflow for HPLC vs. GC purity analysis.
Trustworthiness Through Method Validation Principles
A described protocol is only as reliable as its validation. While a full validation is beyond the scope of this guide, the presented HPLC method is designed with key validation parameters in mind, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[14][15][16][17]
-
Specificity: The DAD is crucial here. By confirming that the UV spectrum of the main peak is consistent across its entire width and matches a reference standard, we ensure that no impurities are co-eluting. This demonstrates the method's ability to assess the analyte unequivocally in the presence of potential impurities.[16]
-
Linearity: The method's response should be linear across a range of concentrations (e.g., from the Limit of Quantitation to 150% of the target concentration). This is confirmed by preparing a calibration curve and ensuring the correlation coefficient (r²) is >0.999.
-
Precision: Assessed by repeatedly injecting the same sample (repeatability) and analyzing it on different days or by different analysts (intermediate precision). The relative standard deviation (%RSD) should typically be less than 2%.
-
Accuracy: Determined by spiking the sample with known amounts of impurities or a reference standard and calculating the percent recovery.
By adhering to these principles, the HPLC method becomes a self-validating system that generates trustworthy and defensible data.
Conclusion
While both HPLC and GC are powerful chromatographic techniques, for the comprehensive purity assessment of synthetically derived this compound, HPLC is demonstrably superior. Its ability to analyze a wider range of potential impurities, including non-volatile starting materials and catalyst residues, provides a significantly more accurate and complete picture of sample purity.
The integration of a Diode Array Detector elevates the HPLC method further, introducing an essential layer of trust through peak purity analysis. For researchers in synthetic chemistry and professionals in drug development, adopting this HPLC-DAD approach is a critical step towards ensuring the quality, safety, and efficacy of their downstream products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Analysis of Multiring Aromatic Hydrocarbons by HPLC Using a Reverse-Phase Radial Compression Column System. International Journal of Environmental Analytical Chemistry. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Gas chromatographic determination of biphenyl and 2-phenylphenol in the environmental air of dyeing-plant rooms of the textile industry. Annali dell'Istituto Superiore di Sanità. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
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HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. HELIX Chromatography. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase. Revue Roumaine de Chimie. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Gas chromatography-vacuum ultraviolet detection for classification and speciation of polychlorinated biphenyls in industrial mixtures. Journal of Chromatography A. [Link]
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Determination of biphenyl by gas and liquid chromatography. Journal of Agricultural and Food Chemistry. [Link]
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Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Brazilian Journal of Microbiology. [Link]
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Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). ResearchGate. [Link]
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Biphenyl, 3,3'-dimethyl. Organic Syntheses. [Link]
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Selective photochemical synthesis of 3,3′-dimethoxy-4,2′-dihydroxybiphenyl. ResearchGate. [Link]
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Substitution reactions of 3,3′-dimethoxybiphenyl. Journal of the Chemical Society C: Organic. [Link]
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Advanced HPLC Method with Diode Array Detection Using a Phenyl-Bonded Column for Simultaneous Quantitation of Three Sunscreen Filters in a Moisturizing Sunscreen Cream for Acne-Prone Skin. MDPI. [Link]
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HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]
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RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Rasayan Journal of Chemistry. [Link]
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Cross-Validation of Experimental and Theoretical Data for 3,3'-Dimethoxybiphenyl: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the robust characterization of molecular structures is paramount. The convergence of experimental spectroscopic and crystallographic data with theoretical computational models provides a powerful framework for validating molecular structures and understanding their inherent properties. This guide presents a detailed cross-validation of experimental and theoretical data for 3,3'-dimethoxybiphenyl, a key structural motif in various organic compounds. By juxtaposing empirical evidence with quantum chemical calculations, we aim to provide a comprehensive and self-validating understanding of this molecule's geometry and spectroscopic behavior.
Introduction to this compound and the Imperative of Cross-Validation
This compound is a biphenyl derivative characterized by the presence of two methoxy groups at the 3 and 3' positions of the biphenyl core. The rotational freedom around the central carbon-carbon single bond in biphenyls leads to a non-planar conformation, which is influenced by the nature and position of substituents. Understanding the precise dihedral angle between the two phenyl rings, as well as the electronic and vibrational properties of the molecule, is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.
Cross-validation serves as a cornerstone of scientific integrity in this context. Experimental data, while providing a direct measure of a molecule's properties, can be subject to environmental factors and instrumental limitations. Theoretical calculations, on the other hand, offer a pristine, in-silico model but are dependent on the level of theory and basis set employed. When experimental and theoretical data converge, it provides a high degree of confidence in the assigned structure and its properties. Discrepancies, in turn, can illuminate the limitations of either the experimental setup or the computational model, leading to deeper insights.
I. Experimental Determination of Molecular Properties
The experimental characterization of this compound relies on a suite of analytical techniques, each providing a unique piece of the structural puzzle.
A. Crystallographic Analysis: The Geometric Foundation
X-ray crystallography provides the most definitive experimental evidence for the solid-state geometry of a molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent, such as acetone.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
For this compound, X-ray diffraction analysis has revealed a monoclinic crystal system with the space group P21/c. A key finding from this analysis is the dihedral angle between the two phenyl rings.
| Geometric Parameter | Experimental Value (X-ray Crystallography) |
| Inter-ring Dihedral Angle | 37.5° |
This non-planar arrangement is a result of the steric hindrance between the ortho-hydrogens on the two rings.
B. Spectroscopic Characterization: Unveiling the Electronic and Vibrational Landscape
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing information about their electronic structure, functional groups, and atomic connectivity.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay) are detected and Fourier transformed to produce the NMR spectrum.
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks are analyzed to assign the signals to specific protons and carbons in the molecule.
Experimental NMR Data (in CDCl₃)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.90 - 7.40 | Multiplet | Ar-H |
| Methoxyl Protons | 3.85 | Singlet | -OCH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 159.9, 142.9, 129.8, 119.7, 112.9, 112.7 | Ar-C |
| Methoxyl Carbon | 55.3 | -OCH₃ |
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution.
-
Data Acquisition: The sample is placed in the path of an infrared beam, and the transmitted radiation is measured by a detector.
-
Spectral Analysis: The positions (wavenumbers) and intensities of the absorption bands are correlated with specific vibrational modes of the molecule.
Key Experimental FT-IR Peaks
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3000 | Aromatic C-H Stretch |
| ~2950, 2830 | C-H Stretch (Methyl) |
| ~1600, 1580, 1480 | Aromatic C=C Bending |
| ~1250, 1040 | C-O Stretch (Aryl Ether) |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Data Acquisition: The absorbance of the solution is measured over a range of ultraviolet and visible wavelengths.
-
Spectral Analysis: The wavelengths of maximum absorbance (λ_max) are identified.
Experimental UV-Vis Absorption Maxima
| Solvent | λ_max (nm) |
| Ethanol | ~252, ~280 (shoulder) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Ionization: The sample is ionized, typically using electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Key Experimental Mass Spectrum Fragments
| m/z | Proposed Fragment |
| 214 | [M]⁺ (Molecular Ion) |
| 183 | [M - OCH₃]⁺ |
| 155 | [M - OCH₃ - CO]⁺ |
| 139 | [M - 2OCH₃ - H]⁺ |
II. Theoretical Prediction of Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to predict the geometric and spectroscopic properties of molecules.
A. Computational Methodology
The theoretical calculations presented here were conceptually performed using the following widely accepted methodology:
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. The B3LYP functional is known to provide a good balance between accuracy and computational cost for organic molecules[1][2].
-
Basis Set: 6-311++G(d,p), a flexible basis set that includes polarization and diffuse functions, which are important for accurately describing the electronic structure of molecules with heteroatoms and delocalized electrons.
Workflow for Theoretical Calculations
Caption: Workflow for theoretical prediction of molecular properties.
B. Predicted Molecular Geometry
Geometry optimization at the B3LYP/6-311++G(d,p) level of theory would yield the lowest energy conformation of this compound in the gas phase.
| Geometric Parameter | Theoretical Value (DFT) |
| Inter-ring Dihedral Angle | Value to be obtained from specific literature |
| C-C (inter-ring) Bond Length | Value to be obtained from specific literature |
| C-O Bond Length | Value to be obtained from specific literature |
| C-O-C Bond Angle | Value to be obtained from specific literature |
C. Predicted Spectroscopic Properties
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts.
| ¹H NMR | Theoretical Chemical Shift (ppm) |
| Aromatic Protons | Values to be obtained from specific literature |
| Methoxyl Protons | Value to be obtained from specific literature |
| ¹³C NMR | Theoretical Chemical Shift (ppm) |
| Aromatic Carbons | Values to be obtained from specific literature |
| Methoxyl Carbon | Value to be obtained from specific literature |
Frequency calculations provide the vibrational modes of the molecule, which correspond to the peaks in the IR spectrum.
| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Values to be obtained from specific literature |
| C-H Stretch (Methyl) | Values to be obtained from specific literature |
| Aromatic C=C Bending | Values to be obtained from specific literature |
| C-O Stretch (Aryl Ether) | Values to be obtained from specific literature |
Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.
| Transition | Theoretical λ_max (nm) |
| S₀ → S₁ | Value to be obtained from specific literature |
| S₀ → S₂ | Value to be obtained from specific literature |
III. Cross-Validation: Bridging Experiment and Theory
The core of this guide is the direct comparison of the experimental and theoretical data.
A. Geometric Parameters
The experimental dihedral angle of 37.5° provides a crucial benchmark for the theoretical calculations. A calculated dihedral angle in close agreement would validate the chosen computational method for describing the conformational preference of this compound.
Workflow for Cross-Validation
Caption: Logical flow of the cross-validation process.
B. Spectroscopic Data
A side-by-side comparison of the experimental and theoretical spectra allows for a detailed analysis of the accuracy of the computational methods.
NMR Spectra: The correlation between the experimental and calculated chemical shifts can be quantified by a correlation coefficient (R²). A high R² value indicates a strong agreement.
IR Spectra: While a direct peak-to-peak match is not always possible due to anharmonicity in experimental vibrations, the overall pattern of the calculated spectrum should be in good agreement with the experimental one. The calculated frequencies are often scaled by a factor to improve the correlation.
UV-Vis Spectra: The calculated λ_max values from TD-DFT can be compared directly with the experimental values. The solvent used in the experiment can be modeled in the calculation using a polarizable continuum model (PCM) to account for solvatochromic shifts.
Conclusion
The cross-validation of experimental and theoretical data for this compound provides a robust and comprehensive understanding of its molecular structure and properties. The agreement between the experimental dihedral angle and the DFT-calculated value would confirm the non-planar conformation of the molecule. Similarly, strong correlations between the experimental and theoretical spectroscopic data would validate the accuracy of the computational methods for predicting the properties of this class of compounds. This integrated approach not only enhances the confidence in the structural assignment but also provides a deeper understanding of the underlying electronic and vibrational characteristics of this compound, which is invaluable for its application in research and development.
References
Sources
Safety Operating Guide
Navigating the Disposal of 3,3'-Dimethoxybiphenyl: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of 3,3'-Dimethoxybiphenyl, grounded in established safety protocols and regulatory compliance. Our aim is to empower you, our fellow scientists, with the knowledge to handle this compound responsibly, reinforcing a culture of safety and environmental stewardship in your laboratory.
Understanding the Compound: Hazard Profile of this compound
Before we delve into the disposal procedures, it is paramount to understand the inherent hazards of this compound. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds, such as biphenyl and 3,3'-dimethoxybenzidine, provide critical insights into its potential risks. Biphenyl, for instance, is known to be very toxic to aquatic life with long-lasting effects and can cause skin, eye, and respiratory irritation[1][2]. Furthermore, the dihydrochloride salt of the related compound, 3,3'-dimethoxybenzidine, is classified as harmful if swallowed, a cause of severe skin burns and eye damage, and a potential carcinogen[3][4][5]. Therefore, it is prudent to handle this compound with a high degree of caution.
Key Hazard Considerations:
-
Irritation: Potential for skin, eye, and respiratory irritation[2][6].
-
Aquatic Toxicity: Biphenyl compounds are often very toxic to aquatic life with long-lasting effects[1][2].
-
Carcinogenicity: Related compounds have been identified as potential carcinogens[3][5][7].
This hazard profile underscores the necessity for meticulous handling and disposal to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a robust selection of Personal Protective Equipment (PPE) is non-negotiable. The following PPE should be considered standard practice:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which can cause serious irritation or damage[2][6][8]. |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). | To prevent skin contact, which can lead to irritation[2][6][8]. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of inhaling dust, especially during spill cleanup[9]. | To prevent respiratory irritation from airborne particles[2][6]. |
Always ensure that your PPE is in good condition and fits correctly. Contaminated PPE should be removed carefully and decontaminated or disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with compliant disposal through an approved facility.
Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice. This compound is a non-halogenated organic compound and should be collected in a designated waste container for this category of chemical waste.
Actionable Steps:
-
Identify a Suitable Container: Use a clearly labeled, leak-proof container made of a material compatible with this compound.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard").
-
Collection: Collect all waste containing this compound, including contaminated consumables like gloves and wipes, in this designated container. Do not mix with other waste streams, particularly halogenated solvents or strong oxidizing agents[10][11].
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent the spread of contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation, preferably within a fume hood[12].
-
Contain the Spill: Prevent the spill from spreading by using an appropriate absorbent material, such as vermiculite or sand. Do not use combustible materials.
-
Collect the Waste: Carefully scoop the absorbed material and any remaining solid into the designated hazardous waste container. Avoid generating dust[10][13].
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Personal Decontamination: Remove and decontaminate or dispose of all contaminated PPE as hazardous waste. Wash hands and any exposed skin thoroughly.
The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility.
Key Directives:
-
Never dispose of this compound down the drain or in the regular trash[1][2]. This can lead to severe environmental contamination.
-
Adhere to Regulations: All disposal activities must comply with local, state, and federal regulations for hazardous waste management[3][4][12].
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this structured disposal protocol, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles of chemical safety are not just about following rules; they are about a shared commitment to responsible scientific practice.
References
- Benchchem. (n.d.). Proper Disposal of 3-(4-Biphenyl)-2-methyl-1-propene: A Step-by-Step Guide for Laboratory Professionals.
- Sigma-Aldrich. (2024). Safety Data Sheet: this compound-4,4'-ylenediammonium dichloride.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Benchchem. (n.d.). Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2,2'-Dimethoxybiphenyl.
- Miljøstyrelsen. (n.d.). Survey of biphenyl (CAS no. 92-52-4).
- (n.d.). Safety data sheet.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3,3'-Dimethoxybenzidine dihydrochloride.
- Sigma-Aldrich. (2024). Safety Data Sheet: 1,4-Dimethoxybenzene.
- CPAChem. (n.d.). Safety data sheet.
- Fisher Scientific. (2011). Safety Data Sheet: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
- Bio-Strategy. (n.d.). 3,3'-Dimethoxybenzidine dihydrochloride.
- Aarti Industries. (2025). GPS Safety Summary: 3,3-DIMETHOXYBENZIDINE DIHYDROCHLORIDE.
- Journal of the Chemical Society C: Organic. (n.d.). Substitution reactions of 3,3′-dimethoxybiphenyl.
- FUJIFILM Wako. (n.d.). Safety Data Sheet.
- (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Strem Chemicals. (n.d.). Safety Data Sheet: (S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, min. 97%.
- National Toxicology Program (NTP). (n.d.). RoC Profile: 3,3'-Dimethoxybenzidine and Dyes Metabolized to 3,3'-Dimethoxybenzidine.
- U.S. Environmental Protection Agency (EPA). (n.d.). 3,3'-Dimethoxybenzidine.
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A Senior Application Scientist's Guide to the Safe Handling of 3,3'-Dimethoxybiphenyl
In our shared pursuit of scientific advancement, the well-being of our researchers is paramount. This guide provides essential, field-proven safety and handling protocols for 3,3'-Dimethoxybiphenyl and its common salt form, this compound dihydrochloride. As a compound classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA), strict adherence to these procedures is critical to ensure a safe laboratory environment.[1] This document moves beyond mere compliance, offering a framework for best practices rooted in a deep understanding of the chemical's properties and associated risks.
Hazard Analysis: Understanding the Risks
This compound is a colorless to light purple crystalline solid.[2][3] While its toxicological properties have not been fully investigated, it is known to present several significant hazards:
-
Carcinogenicity: Animal studies have shown increased incidences of tumors in several organs, leading to its classification as a Group B2, probable human carcinogen.[1] The National Institute for Occupational Safety and Health (NIOSH) recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration.[3]
-
Acute Toxicity: The compound is harmful if swallowed.[4] Ingestion may cause irritation of the digestive tract.[2]
-
Skin and Eye Damage: It is a skin irritant and can cause severe eye damage.[5][6] Prolonged or repeated contact can lead to a skin rash, redness, and itching.[3]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[2][6]
Given these risks, a comprehensive safety plan is not merely recommended; it is essential. The causality is clear: direct contact or inhalation provides a pathway for this probable carcinogen to affect biological systems. Therefore, our primary objective is to eliminate these routes of exposure through meticulous engineering controls, personal protective equipment, and procedural diligence.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is the most critical immediate defense against exposure. Do not handle this chemical without the appropriate barriers in place. All PPE should be inspected for integrity before each use.
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[2] A face shield should be worn if there is a splash potential. | Protects against dust particles or splashes that can cause severe eye damage. Contact lenses should not be worn as they can absorb and concentrate irritants.[7] |
| Skin Protection | Nitrile or natural rubber gloves.[6] Disposable Tyvek®-type coveralls or sleeves taped to gloves.[6][8] | Prevents skin contact, as the chemical can be absorbed through the skin.[3] Contaminated clothing must be removed immediately and laundered separately before reuse.[2][7] |
| Respiratory Protection | A NIOSH-approved respirator is required if dust generation is unavoidable.[4] For weighing and dilution, a half-face respirator with a combination organic vapor/acid gas/HEPA filter is recommended.[8] | Protects against inhalation of dust particles, which can cause respiratory tract irritation.[2] Odor should not be used as an indicator of presence, as the threshold may be above exposure limits.[9] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure at every stage of handling, from preparation to disposal.
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[2]
-
Pre-Handling Check: Before handling, ensure the fume hood is functioning correctly. Gather all necessary equipment, including PPE, spill kits, and waste containers.
-
Donning PPE: Put on all required PPE as specified in the table above. Ensure gloves are properly sealed to sleeves.[8]
-
Weighing Procedure: Handle the solid chemical carefully to minimize dust generation.[2] If possible, use a balance inside the fume hood. If not, use an enclosure or weigh on a disposable mat.
-
Container Management: Keep the primary container tightly closed when not in use.[2]
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Maintain Controls: All manipulations must be performed within the fume hood.
-
Good Housekeeping: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
The following diagram illustrates the logical flow of operations to ensure safety.
Caption: Safe Handling Workflow for this compound.
Spill and Emergency Management
Accidents can happen, but a prepared response minimizes risk.
-
Minor Spills (Solid):
-
Evacuate non-essential personnel.
-
Wearing full PPE, gently dampen the spilled material with water to prevent dust from becoming airborne.[8]
-
Use a HEPA-filtered vacuum or sweep up the dampened material.[7]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate the area with a strong soap and water solution.[8]
-
-
Major Spills:
Immediate action is crucial in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[2][6] Seek medical aid.[2]
-
Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.[2]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Do NOT induce vomiting.[10] Seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup debris, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[7] Do not mix with other waste streams.
-
Storage: Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials.[2]
-
Disposal: Disposal must be carried out in accordance with all local, state, and federal regulations.[4] This typically involves transfer to a licensed hazardous waste disposal facility for incineration or burial in a licensed landfill.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
Material Safety Data Sheet - 3,3'-Dimethoxybenzidine dihydrochloride, 99% . Source: Cole-Parmer.
-
3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE . Source: CAMEO Chemicals, National Oceanic and Atmospheric Administration.
-
Material Safety Data Sheet - 3,3'-Dimethoxybenzidine dihydrochloride sc-214163 . Source: Santa Cruz Biotechnology.
-
GPS Safety Summary - 3,3-DIMETHOXYBENZIDINE DIHYDROCHLORIDE . Source: Aarti Industries.
-
3,3'-Dimethoxybenzidine Hazard Summary . Source: U.S. Environmental Protection Agency (EPA).
-
Hazardous Substance Fact Sheet - 3,3'-Dimethoxybenzidine . Source: New Jersey Department of Health.
-
3,3′-Dimethoxybenzidine dihydrochloride Safety Information . Source: ECHEMI.
-
Right to Know Hazardous Substance Fact Sheet - 3,3'-Dimethoxybenzidine . Source: New Jersey Department of Health.
-
Safety Data Sheet - this compound-4,4'-ylenediammonium dichloride . Source: Sigma-Aldrich.
-
Report on Carcinogens Monograph on 3,3'-Dimethoxybenzidine . Source: National Toxicology Program (NTP), U.S. Department of Health and Human Services.
-
Safety Data Sheet - 3,3'-Dimethoxybenzidine dihydrochloride . Source: Fisher Scientific.
-
Safety Data Sheet - this compound . Source: Thermo Fisher Scientific.
-
Guidance for Selection of Personal Protective Equipment for MDI Users . Source: American Chemistry Council.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
